2,5-Dimethoxypyridine-4-boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2,5-dimethoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4/c1-12-6-4-9-7(13-2)3-5(6)8(10)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYZNFPWBSJVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethoxypyridine-4-boronic acid
This guide provides a comprehensive overview of the synthesis and characterization of 2,5-Dimethoxypyridine-4-boronic acid, a valuable building block in modern medicinal chemistry and organic synthesis. Its utility primarily stems from its role as a coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Strategic Approach to Synthesis: The Power of Directed ortho-Metalation
The synthesis of pyridinylboronic acids can be approached through several strategic pathways, including halogen-metal exchange, palladium-catalyzed cross-coupling, and iridium-catalyzed C-H borylation. However, for 2,5-dimethoxypyridine, a directed ortho-metalation (DoM) strategy is particularly effective. This approach leverages the directing capabilities of the methoxy groups on the pyridine ring to achieve regioselective lithiation, followed by quenching with a boron electrophile.
The two methoxy groups at the 2- and 5-positions of the pyridine ring are powerful directing metalating groups (DMGs). They coordinate with an organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), lowering the kinetic barrier to deprotonation at an adjacent position.[3] In the case of 2,5-dimethoxypyridine, the C-4 position is activated by the C-5 methoxy group and the C-3 position is activated by the C-2 methoxy group. The lithiation is diverted to the 4-position, which is a common outcome for 2,3-dimethoxypyridine derivatives.[3] This regioselectivity is crucial for the successful synthesis of the desired isomer.
The subsequent step involves the borylation of the in situ generated lithiated intermediate. Trialkyl borates, such as trimethyl borate or triisopropyl borate, are common electrophiles for this transformation.[4] The reaction proceeds through the formation of a boronate complex, which upon acidic workup, hydrolyzes to the desired boronic acid.
Experimental Protocol: A Step-by-Step Guide
This protocol details a reliable method for the synthesis of this compound via directed ortho-metalation.
Materials:
-
2,5-Dimethoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve 2,5-dimethoxypyridine (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.[5]
-
Quenching and Extraction: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the final product as a solid.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀BNO₄ | [6][7] |
| Molecular Weight | 182.97 g/mol | [6][7] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 1630193-77-9 | [6][7] |
| Melting Point | Not explicitly reported, but expected to be a solid at room temperature. | |
| Solubility | Soluble in DMSO, methanol, and other polar organic solvents. | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. The expected signals for this compound would include two singlets for the methoxy protons and two singlets for the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electronic environment of the pyridine ring and the boronic acid group. Spectral data for this compound is available for reference.[8][9]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two methoxy carbons, the four pyridine ring carbons, with the carbon attached to the boron atom often showing a broader signal due to quadrupolar relaxation.[10]
-
¹¹B NMR: The boron NMR spectrum should exhibit a single, broad signal characteristic of a boronic acid.[10]
Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of the compound.[11]
-
Electrospray Ionization (ESI): This soft ionization technique is well-suited for analyzing boronic acids.[12] In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 184.07756. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 182.06300.[13]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized compound. The calculated exact mass for C₇H₁₀BNO₄ is 183.0702880 Da.[6]
Visualization of the Synthetic and Analytical Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for product characterization.
Applications in Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of the 2,5-dimethoxypyridin-4-yl moiety into a wide range of organic molecules.[14][15] This is particularly relevant in drug discovery, where the pyridine scaffold is a common feature in biologically active compounds. The electron-rich nature of the pyridine ring, due to the two methoxy groups, can influence the electronic properties of the final coupled product.[16]
A typical Suzuki-Miyaura coupling reaction would involve the reaction of this compound with an aryl or heteroaryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions such as protodeboronation.[16]
Conclusion
The synthesis of this compound is reliably achieved through a directed ortho-metalation strategy, leveraging the directing effects of the methoxy substituents. Careful control of reaction conditions, particularly temperature, is paramount for successful synthesis. The identity and purity of the final product can be unequivocally confirmed through a combination of NMR spectroscopy and mass spectrometry. This versatile building block serves as a key component in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions, making it a valuable tool for researchers in organic and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C7H10BNO4 | CID 74890663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS 1630193-77-9 [frontierspecialtychemicals.com]
- 8. This compound(1630193-77-9) 1H NMR spectrum [chemicalbook.com]
- 9. 1630193-77-9|this compound|BLD Pharm [bldpharm.com]
- 10. rsc.org [rsc.org]
- 11. memphis.edu [memphis.edu]
- 12. benchchem.com [benchchem.com]
- 13. PubChemLite - this compound (C7H10BNO4) [pubchemlite.lcsb.uni.lu]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
The Definitive Guide to the Crystal Structure Analysis of 2,5-Dimethoxypyridine-4-boronic acid: A Keystone for Modern Drug Discovery
This technical guide provides an in-depth exploration of the synthesis, crystallization, and comprehensive structural analysis of 2,5-Dimethoxypyridine-4-boronic acid. Tailored for researchers, medicinal chemists, and material scientists, this document delineates the critical methodologies and theoretical underpinnings essential for the thorough characterization of this versatile building block. The insights derived from its three-dimensional structure are paramount for leveraging its full potential in the rational design of novel therapeutics and functional materials.
Introduction: The Ascendancy of Pyridine Boronic Acids in Chemical Synthesis
Substituted pyridine rings are a cornerstone in the architecture of a vast number of pharmaceuticals and agrochemicals. Their prevalence stems from their ability to engage in a multitude of biological interactions and their synthetic versatility. Among the diverse array of pyridine derivatives, pyridine boronic acids have emerged as exceptionally valuable reagents. The boronic acid moiety serves as a versatile handle for a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[1]
This compound, in particular, is a building block of significant interest. The methoxy substituents electronically modulate the pyridine ring, influencing its reactivity and the properties of the resulting coupled products. A precise understanding of its three-dimensional structure through single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise; it provides invaluable information on bond lengths, bond angles, and intermolecular interactions. This knowledge is fundamental for predicting its behavior in complex chemical reactions and for designing molecules with specific biological activities. Boron-containing compounds, once viewed with caution in medicinal chemistry, have now gained prominence with several FDA-approved drugs, underscoring the importance of this class of molecules.[2][3]
This guide will provide a comprehensive walkthrough of the entire process of crystal structure analysis, from the synthesis of the target compound to the final interpretation of its crystal structure.
Synthesis and Crystallization: From Reagents to High-Quality Single Crystals
The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The purity of the starting material is a critical factor that directly impacts the success of crystallization.
Synthesis of this compound
While this compound is commercially available, a synthetic route is often desirable for research purposes, such as isotopic labeling or derivatization. A common strategy for the synthesis of pyridine boronic acids involves a lithium-halogen exchange followed by quenching with a borate ester. The following is a representative protocol adapted from established procedures for the synthesis of pyridine boronic acids.[4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-2,5-dimethoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the cooled solution, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Adjust the pH to approximately 7 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Diagram: Synthetic Workflow for this compound
Caption: A step-by-step workflow for the synthesis of this compound.
Growing Single Crystals
Obtaining single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and experimentation with various techniques. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.[5]
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The solvent evaporates slowly over days, leading to the formation of crystals.[5]
-
Slow Cooling: This method is effective for compounds that have a significant difference in solubility at different temperatures. A saturated solution is prepared in a hot solvent and then allowed to cool slowly to room temperature or below.
-
Vapor Diffusion: This is a highly successful technique. A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface of the two solvents.
Experimental Protocol: Crystallization of this compound
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures with hexanes or water). A good solvent for crystallization is one in which the compound is moderately soluble.
-
Trial Crystallizations: Set up several small-scale crystallization experiments using the most promising solvents and techniques. For example, prepare a nearly saturated solution in ethyl acetate and allow it to evaporate slowly. In parallel, set up a vapor diffusion experiment with a solution in methanol and an anti-solvent of diethyl ether.
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a pipette or a small loop and mount them for X-ray diffraction.[6]
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7] The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities of the diffracted beams.[6]
Diagram: Workflow for Single-Crystal X-ray Diffraction Analysis
Caption: The sequential workflow for determining a crystal structure using single-crystal X-ray diffraction.
Detailed Workflow:
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected on a detector.[7]
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of each reflection. This step also involves applying corrections for various experimental factors.[8][9]
-
Structure Solution: The processed data is used to generate an initial model of the crystal structure. This is often the most challenging step and can be accomplished using various methods, such as direct methods or the Patterson method, which are implemented in software packages like SHELXT.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic positions, displacement parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns. The program SHELXL is a widely used and powerful tool for this purpose.[10][11][12]
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, angles, and for any unresolved electron density.
Comprehensive Physicochemical Characterization
While SC-XRD provides the definitive solid-state structure, a comprehensive characterization requires the use of complementary analytical techniques to confirm the identity, purity, and solution-state behavior of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the two pyridine protons and the two methoxy groups. The protons of the B(OH)₂ group often appear as a broad, exchangeable singlet.
-
¹³C NMR: Reveals the carbon framework of the molecule. The spectrum of the title compound should display signals for the five pyridine carbons and the two methoxy carbons.
-
¹¹B NMR: This is particularly useful for characterizing boronic acids. The chemical shift in the ¹¹B NMR spectrum is sensitive to the hybridization state of the boron atom. Trigonal planar (sp²) boronic acids typically resonate in the range of δ 28-32 ppm, while tetrahedral (sp³) boronate species appear further upfield.[13][14][15][16][17] This technique can be used to study the equilibrium between the boronic acid and its boronate anion in solution.[13]
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | 7.5-8.5 (pyridine H) | s, s |
| 3.8-4.2 (methoxy H) | s, s | |
| 4.0-6.0 (B(OH)₂) | br s | |
| ¹³C | 150-165 (C-O) | s |
| 130-145 (C-B) | s | |
| 105-120 (C-H) | s | |
| 55-60 (methoxy C) | s | |
| ¹¹B | 28-32 | br s |
Note: Predicted chemical shifts are approximate and can vary based on solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₀BNO₄, MW: 182.97 g/mol ), high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The fragmentation pattern can provide additional structural information.[18][19][20][21]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the boronic acid, B-O stretching, C-O stretching of the methoxy groups, and vibrations of the pyridine ring. Boronic acids can dehydrate to form cyclic anhydrides (boroxines), which can be identified by the appearance of B-O-B stretching bands.
Significance of the Crystal Structure in Drug Design and Materials Science
The crystal structure of this compound provides a wealth of information that is crucial for its application in drug discovery and materials science.
-
Conformational Analysis: The crystal structure reveals the preferred conformation of the molecule in the solid state, which can provide insights into its likely conformation when bound to a biological target.
-
Intermolecular Interactions: Analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions are critical for understanding the compound's physical properties, such as melting point and solubility, and for designing crystal engineering strategies.
-
Reactivity and Selectivity: The precise bond lengths and angles of the boronic acid moiety and the pyridine ring provide a basis for understanding the compound's reactivity in cross-coupling reactions. This information can be used to rationalize and predict the outcomes of chemical transformations.
-
Structure-Activity Relationships (SAR): In drug discovery, the crystal structure of a building block like this compound can be used in computational modeling and docking studies to design new ligands with improved affinity and selectivity for a particular protein target. The dimethoxypyrimidine scaffold, a close relative, has been successfully used in the development of kinase inhibitors.[2][22]
-
Materials Science: The ability to introduce the 2,5-dimethoxypyridine unit into larger molecular frameworks is of interest in materials science for the development of functional materials with specific electronic or photophysical properties. For example, related dimethoxypyrimidine boronic acids have been used to synthesize photochromic materials.[23]
Conclusion
The comprehensive crystal structure analysis of this compound, as outlined in this guide, is a critical endeavor for unlocking its full potential as a versatile chemical building block. The integration of synthesis, crystallization, single-crystal X-ray diffraction, and complementary spectroscopic techniques provides a complete picture of its molecular structure and properties. This fundamental understanding is indispensable for the rational design of the next generation of pharmaceuticals and advanced materials. The methodologies described herein provide a robust framework for researchers to confidently and accurately characterize this and other important molecular scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Reactivity and Stability of 2,5-Dimethoxypyridine-4-boronic Acid
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 2,5-Dimethoxypyridine-4-boronic acid, a key building block in contemporary organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the handling, storage, and application of this versatile reagent. We will delve into the mechanistic underpinnings of its stability, with a particular focus on the prevalent degradation pathway of protodeboronation. Furthermore, this guide furnishes detailed experimental protocols for assessing stability and for the strategic utilization of this compound in Suzuki-Miyaura cross-coupling reactions.
Introduction: The Significance of this compound
Heterocyclic boronic acids are indispensable tools in modern synthetic chemistry, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, this compound has emerged as a valuable synthon for the introduction of the substituted pyridine moiety, a privileged scaffold in a multitude of biologically active compounds. The electron-rich nature of the pyridine ring, further enhanced by two methoxy substituents, imparts unique reactivity and presents specific challenges in terms of stability. An in-depth understanding of these characteristics is paramount for the successful design and execution of synthetic routes and for ensuring the integrity of the reagent.
Physicochemical Properties and Stability Profile
This compound is a solid at room temperature.[1] Its stability is influenced by a combination of electronic and steric factors inherent to its molecular structure.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀BNO₄ | [2] |
| Molecular Weight | 182.97 g/mol | [2] |
| Appearance | Solid | |
| Storage Temperature | -20°C | [1] |
The primary degradation pathway for arylboronic acids, including this compound, is protodeboronation , the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[3][4] This process is often catalyzed by acid or base and can be influenced by temperature and the presence of metal catalysts.[3] The electron-donating methoxy groups on the pyridine ring are expected to increase the electron density on the carbon atom bearing the boronic acid group, potentially making it more susceptible to protodeboronation under certain conditions.[5]
Another consideration for the stability of boronic acids is the potential for intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines . This process is typically reversible in the presence of water.[6]
Recommended Handling and Storage
To ensure the longevity and reactivity of this compound, the following handling and storage protocols are recommended:
-
Storage: The compound should be stored at -20°C in a tightly sealed container to protect it from moisture and light.[1] For short-term use, storage at 2-8°C is acceptable.[6]
-
Inert Atmosphere: For long-term storage, it is advisable to keep the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation and hydrolysis.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Experimental Protocols for Stability Assessment
A thorough evaluation of the stability of this compound is crucial for its effective use. The following protocols describe methodologies for conducting forced degradation studies and for routine stability monitoring.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[7]
3.1.1. Hydrolytic Stability
-
Acidic Conditions:
-
Prepare a solution of this compound in a mixture of an organic solvent (e.g., acetonitrile or methanol) and 0.1 M HCl.
-
Stir the solution at room temperature and at an elevated temperature (e.g., 50°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute it for analysis by HPLC-UV.
-
-
Basic Conditions:
-
Prepare a solution of this compound in a mixture of an organic solvent and 0.1 M NaOH.
-
Follow the same procedure as for acidic conditions.
-
3.1.2. Oxidative Stability
-
Prepare a solution of this compound in a suitable organic solvent.
-
Add a solution of hydrogen peroxide (e.g., 3%) to the boronic acid solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by HPLC-UV at regular intervals.
3.1.3. Thermal Stability
-
Place a known amount of solid this compound in a vial.
-
Store the vial in an oven at an elevated temperature (e.g., 60°C).
-
At specified time points, remove a sample and analyze its purity by HPLC-UV or qNMR.
3.1.4. Photostability
-
Expose a solution of this compound to a light source that provides both UV and visible light.
-
Simultaneously, keep a control sample in the dark.
-
Monitor the degradation in both samples over time using HPLC-UV.
Caption: Workflow for forced degradation studies.
Analytical Method for Stability Monitoring
A stability-indicating HPLC method is essential for quantifying the purity of this compound and detecting any degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Reactivity in Suzuki-Miyaura Cross-Coupling
This compound is a valuable coupling partner in the Suzuki-Miyaura reaction for the synthesis of biaryl and heteroaryl compounds.[8] The electron-donating methoxy groups can influence the reactivity of the boronic acid.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2 eq)
-
Aryl/heteroaryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
Procedure:
-
To a reaction vessel, add the aryl/heteroaryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient catalyst turnover; Steric hindrance | Screen different palladium catalysts and ligands (e.g., Buchwald or Herrmann's catalyst).[10] |
| Protodeboronation of the boronic acid | Use anhydrous solvents and reagents; consider a milder base or using the corresponding boronate ester.[10] | |
| Incomplete Reaction | Insufficient reaction time or temperature | Increase reaction time and/or temperature. |
| Formation of Side Products | Homocoupling of the boronic acid | Use a less concentrated reaction mixture; add the boronic acid slowly to the reaction. |
Conclusion
This compound is a valuable reagent in organic synthesis, but its utility is intrinsically linked to a thorough understanding of its stability and reactivity. The primary degradation pathway, protodeboronation, can be mitigated through careful handling, appropriate storage conditions, and optimized reaction parameters. The experimental protocols provided in this guide offer a robust framework for assessing the stability of this compound and for its successful implementation in Suzuki-Miyaura cross-coupling reactions. By applying the principles and methodologies outlined herein, researchers can confidently and effectively utilize this compound to advance their synthetic and drug discovery endeavors.
References
- 1. This compound | CAS 1630193-77-9 [frontierspecialtychemicals.com]
- 2. This compound | C7H10BNO4 | CID 74890663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating the Synthesis of Substituted Pyridine Boronic Acids: A Technical Guide to Modern Synthetic Routes
Introduction: The Indispensable Role of Pyridine Boronic Acids in Modern Chemistry
Substituted pyridine boronic acids and their corresponding esters have emerged as indispensable building blocks in contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1][2] Their utility primarily stems from their role as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the efficient formation of carbon-carbon bonds.[1][3] This capability allows for the construction of complex biaryl and heteroaryl structures, which are common motifs in a vast array of biologically active molecules.[1][3] The strategic incorporation of the pyridine moiety can significantly influence a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity, making the synthesis of diverse pyridine-based boronic acids a critical endeavor for medicinal and process chemists.[2][3]
This technical guide provides an in-depth exploration of alternative and modern synthetic routes to access substituted pyridine boronic acids. Moving beyond classical methods, we will delve into the nuances of contemporary catalytic systems, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for key transformations.
Strategic Approaches to Pyridine Boronic Acid Synthesis
The synthesis of pyridine boronic acids presents unique challenges due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to interfere with catalytic processes.[4][5] Consequently, a range of specialized methods have been developed to address these challenges. This guide will focus on three prominent and versatile strategies:
-
Palladium-Catalyzed Miyaura Borylation of Pyridine Halides: A robust and widely used method for the synthesis of pyridine boronic esters.[6][7]
-
Iridium-Catalyzed C-H Borylation of Pyridines: An increasingly popular approach that allows for the direct functionalization of C-H bonds, offering a more atom-economical and convergent synthetic strategy.[4][5][8][9][10]
-
Lithiation-Borylation of Pyridine Derivatives: A classical yet powerful technique that leverages organolithium intermediates to introduce the boronic acid moiety.[11][12]
The following sections will provide a detailed examination of each of these methodologies, complete with comparative data, step-by-step protocols, and mechanistic insights.
Palladium-Catalyzed Miyaura Borylation of Pyridine Halides
The Miyaura borylation is a cornerstone of modern organic synthesis, enabling the conversion of aryl and heteroaryl halides to their corresponding boronic esters.[7] In the context of pyridine synthesis, this reaction involves the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[6]
Mechanistic Considerations and Key Parameters
The catalytic cycle of the Miyaura borylation generally involves the oxidative addition of the pyridine halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to afford the pyridine boronic ester and regenerate the active catalyst. The choice of catalyst, ligand, base, and solvent are critical for achieving high yields and suppressing side reactions.
Diagram of the Miyaura Borylation Catalytic Cycle:
Caption: Catalytic cycle for the Miyaura Borylation of a pyridine halide (Py-X).
Comparative Data for Miyaura Borylation Conditions
The choice of reaction conditions can significantly impact the outcome of the Miyaura borylation. The following table summarizes common catalyst/ligand systems and their typical applications.
| Catalyst/Ligand System | Substrate Scope | Key Advantages | Considerations |
| Pd(dppf)Cl₂ | Bromo- and iodopyridines | Commercially available, good functional group tolerance | Can be less effective for electron-deficient pyridines |
| Pd₂(dba)₃ / XPhos | Chloro-, bromo-, and iodopyridines | High activity, broad substrate scope | Ligand can be expensive |
| Pd(OAc)₂ / SPhos | Bromo- and iodopyridines | Effective for sterically hindered substrates | Requires careful optimization of base and solvent |
Detailed Experimental Protocol: Synthesis of 3-(Pinacolato)boronylpyridine
This protocol describes a general procedure for the Miyaura borylation of 3-bromopyridine.
Materials:
-
3-Bromopyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Pd(dppf)Cl₂
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium acetate (1.5 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-(pinacolato)boronylpyridine.[13]
Iridium-Catalyzed C-H Borylation of Pyridines
Iridium-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters.[4][8][9] This approach avoids the pre-functionalization required for traditional cross-coupling reactions by directly converting a C-H bond to a C-B bond.
Regioselectivity and Mechanistic Insights
The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric effects, with the borylation typically occurring at the most accessible C-H bond.[9] Electronic effects can also play a role, but are generally less dominant.[8] The active catalyst is typically an iridium(I) complex, often with a bipyridine-based ligand, which undergoes a series of steps including C-H activation, borylation, and reductive elimination.
Diagram of the Iridium-Catalyzed C-H Borylation Workflow:
Caption: General workflow for iridium-catalyzed C-H borylation of a pyridine.
Functional Group Tolerance and Substrate Scope
A key advantage of iridium-catalyzed C-H borylation is its excellent functional group tolerance. A wide range of functional groups, including esters, amides, ethers, and halides, are well-tolerated under the mild reaction conditions.[10][14] This allows for the late-stage functionalization of complex molecules, a highly desirable feature in drug discovery.[1]
| Substituent on Pyridine Ring | Typical Regioselectivity | Yield Range |
| 2-Alkyl | C6-borylation | Good to Excellent |
| 3-Alkyl | C5-borylation | Good to Excellent |
| 4-Alkyl | C2/C6-borylation (often a mixture) | Moderate to Good |
| 2-Halo | C4- and C6-borylation | Variable |
| 3-Halo | C5-borylation | Good |
Detailed Experimental Protocol: C-H Borylation of 2-Phenylpyridine
This protocol provides a representative procedure for the iridium-catalyzed C-H borylation of 2-phenylpyridine.
Materials:
-
2-Phenylpyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
In a nitrogen-filled glovebox, combine 2-phenylpyridine (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), [Ir(cod)OMe]₂ (0.015 mmol), and 4,4'-di-tert-butyl-2,2'-bipyridine (0.03 mmol) in a vial.
-
Add anhydrous THF (2 mL) and seal the vial.
-
Remove the vial from the glovebox and heat the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired borylated product.[9]
Lithiation-Borylation of Pyridine Derivatives
The lithiation-borylation sequence is a classical and highly effective method for the synthesis of pyridine boronic acids. This approach involves the deprotonation of a pyridine C-H bond or a halogen-metal exchange of a halopyridine to generate a pyridyllithium intermediate, which is then quenched with a boron electrophile.
Directed Ortho-Metalation (DoM) and Halogen-Metal Exchange
Two primary strategies are employed to generate the key pyridyllithium intermediate:
-
Directed Ortho-Metalation (DoM): A directing group on the pyridine ring, such as an amide or an alkoxy group, directs the deprotonation to the adjacent ortho position upon treatment with a strong lithium base (e.g., n-BuLi, LDA).
-
Halogen-Metal Exchange: A halopyridine (typically bromo- or iodo-) is treated with an alkyllithium reagent (e.g., n-BuLi, t-BuLi) at low temperature to generate the corresponding pyridyllithium species.[12]
Diagram of Lithiation-Borylation Pathways:
Caption: Two common pathways for the synthesis of pyridine boronic acids via lithiation-borylation.
Substrate Scope and Limitations
The lithiation-borylation approach is highly versatile, allowing for the synthesis of a wide range of substituted pyridine boronic acids. However, the strongly basic and nucleophilic nature of the organolithium intermediates can limit the functional group tolerance. Electrophilic functional groups such as esters, ketones, and nitriles are generally not compatible with this methodology unless protected.
Detailed Experimental Protocol: Synthesis of Pyridine-3-boronic Acid
This protocol outlines the synthesis of pyridine-3-boronic acid via halogen-metal exchange of 3-bromopyridine.
Materials:
-
3-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (HCl), aqueous solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF (50 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Add 3-bromopyridine (10 mmol) to the cooled THF.
-
Slowly add n-butyllithium (11 mmol) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add triisopropyl borate (12 mmol) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (2 M) until the pH is acidic.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude pyridine-3-boronic acid can often be purified by recrystallization or by conversion to its pinacol ester followed by chromatography.[12][15]
Stability and Purification of Pyridine Boronic Acids
Pyridine boronic acids, particularly 2-pyridinylboronic acids, can be prone to protodeboronation, a process where the C-B bond is cleaved by a proton source. The corresponding boronic esters, such as the pinacol esters, generally exhibit greater stability and are often the preferred form for storage and handling.
Purification of pyridine boronic acids can be challenging due to their polarity and potential instability on silica gel.[16] Common purification techniques include:
-
Recrystallization: Effective for crystalline boronic acids.[16]
-
Column Chromatography: While sometimes problematic, chromatography on silica gel can be successful, often with the use of polar eluent systems.[16]
-
Derivatization: Conversion to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can facilitate purification.[17][18] The pure boronic acid can then be regenerated if needed.
Conclusion and Future Outlook
The synthesis of substituted pyridine boronic acids is a dynamic field of research, driven by the ever-increasing demand for these valuable building blocks in drug discovery and materials science. The alternative synthetic routes discussed in this guide—Miyaura borylation, iridium-catalyzed C-H borylation, and lithiation-borylation—each offer distinct advantages and are chosen based on factors such as substrate availability, desired substitution pattern, and functional group compatibility.
Future developments in this area are likely to focus on the discovery of more active and selective catalysts, the expansion of substrate scope, and the development of more sustainable and environmentally friendly synthetic methods. The continued innovation in the synthesis of pyridine boronic acids will undoubtedly accelerate the discovery and development of new and improved chemical entities with significant societal impact.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 6. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethoxypyridine-4-boronic acid
Introduction
2,5-Dimethoxypyridine-4-boronic acid is a versatile heterocyclic organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of the dimethoxypyridine moiety into a diverse array of molecular scaffolds, a common strategy in the design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering in-depth experimental protocols and expert insights for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
A fundamental understanding of a compound begins with its unequivocal identification and a clear representation of its molecular architecture.
Nomenclature and Identifiers
-
Systematic IUPAC Name: (2,5-dimethoxypyridin-4-yl)boronic acid[2]
-
Synonyms: (2,5-Dimethoxy-4-pyridinyl)boronic acid, 2,5-dimethoxypyridin-4-ylboronic acid[2][3][5][9]
Molecular Structure
The structure of this compound, characterized by a pyridine ring substituted with two methoxy groups and a boronic acid functional group, is pivotal to its reactivity and physical properties.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are critical determinants of its behavior in various experimental settings, from reaction kinetics to formulation development.
| Property | Value | Source(s) |
| Molecular Weight | 182.97 g/mol | [2][4][10][11] |
| Appearance | Solid | [10] |
| Melting Point | 147.2 °C | [10] |
| Boiling Point (Predicted) | 381.4 ± 52.0 °C at 760 mmHg | [5][12] |
| Solubility | 0.8 g/L in water at 72 °C | [10] |
| pKa (Predicted) | 4.65 – 4.7 | [10] |
| Partition Coefficient (logP) | 1.14 at 20°C | [10] |
| Relative Density | 1.419 | [10] |
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity and reproducibility of research, standardized experimental protocols are paramount. The following sections detail methodologies for the determination of key physicochemical parameters of this compound.
Melting Point Determination
Principle: The melting point is a fundamental physical property used for identification and purity assessment. A sharp melting range typically indicates a high degree of purity.[3][10][13][14]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[3][13][14]
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased rapidly to approximately 10-15 °C below the expected melting point (147.2 °C).[14] The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[14]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The melting point is reported as a range.[10][14]
Figure 2: Workflow for melting point determination.
Solubility Determination (Dynamic Method)
Principle: The dynamic method determines the temperature at which a known concentration of a solute completely dissolves in a solvent, providing a point on the solubility curve.[15]
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostat bath
-
Luminance probe or laser for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent (e.g., water) into the jacketed glass vessel.[15]
-
Heating and Observation: The vessel is placed in the thermostat bath, and the mixture is stirred. The temperature is increased at a slow, constant rate (e.g., 0.1-0.5 °C/min).[15]
-
Turbidity Monitoring: The turbidity of the solution is continuously monitored. The dissolution temperature is the point at which the solution becomes clear, indicating complete dissolution of the solid.[15]
-
Data Analysis: The experiment is repeated with different solute-solvent ratios to construct a solubility curve (solubility vs. temperature).
pKa Determination by Potentiometric Titration
Principle: Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance by monitoring the pH change of a solution upon the addition of a titrant.[1][16][17]
Apparatus:
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Magnetic stirrer
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Solution Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in water. The ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[1][17] The solution is purged with nitrogen to remove dissolved carbon dioxide.[1]
-
Titration: The solution is made acidic (e.g., to pH 2) with a standardized HCl solution. The solution is then titrated with a standardized NaOH solution, recording the pH after each incremental addition of the titrant. The titration is continued until the pH reaches a basic value (e.g., pH 12).[1][17]
-
Data Analysis: The pKa value is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant). This can be done by analyzing the first or second derivative of the curve. For a pyridine boronic acid, two pKa values may be observed, one for the pyridine nitrogen and one for the boronic acid moiety.[18]
Stability Profile
Boronic acids are known for their potential instability under certain conditions, which is a critical consideration for their storage and use in synthetic applications.[4][14]
General Degradation Pathways
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is often a reversible process in the presence of water.[4]
-
Oxidation: The boronic acid functional group is susceptible to oxidation, which can lead to the formation of various byproducts.[4][19][20]
-
Protodeboronation: This involves the cleavage of the carbon-boron bond, with the boron group being replaced by a hydrogen atom. This can be influenced by factors such as pH and temperature.[4]
Recommended Storage and Handling
To mitigate degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture and light. For long-term storage, a temperature of -20°C is recommended.[4]
Forced Degradation Studies
To understand the degradation profile more thoroughly, forced degradation studies can be performed. This involves subjecting the compound to stress conditions to accelerate decomposition.[4][21][22]
Representative Protocol:
-
Stress Conditions: Separate samples of this compound are subjected to:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperatures (e.g., 60°C).[4]
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperatures.[4]
-
Thermal Degradation: Stored at elevated temperatures (e.g., 60°C).[4]
-
Photostability: Exposed to light according to ICH Q1B guidelines.[4][21]
-
-
Analysis: The samples are analyzed at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Figure 3: Forced degradation study workflow.
Spectroscopic and Crystallographic Characterization
A suite of analytical techniques is employed to confirm the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. ¹¹B NMR is particularly useful for studying the hybridization state of the boron atom and its interactions.[7][23][24][25]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. Predicted m/z values for various adducts of this compound are available.[26]
X-ray Crystallography
Single-crystal X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound may not be publicly available, analysis of related structures can provide insights into its likely solid-state packing.[5][6][12][27][28]
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.
Safety and Handling
This compound is associated with several hazards. It is harmful if swallowed and toxic if inhaled.[2] It may also cause skin and eye irritation, and respiratory irritation.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable reagent in organic synthesis with a well-defined set of physicochemical properties. A thorough understanding of these properties, coupled with the use of standardized experimental protocols and appropriate safety precautions, is essential for its effective and safe utilization in research and development. This guide provides a solid foundation for scientists working with this versatile compound.
References
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- 2. This compound | C7H10BNO4 | CID 74890663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallographic study of boroxazolidones obtained from l-ornithine, l-methionine, kainic acid and 2,6-pyridinedicarboxylic acid (1998) | Jose Trujillo | 35 Citations [scispace.com]
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- 12. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. byjus.com [byjus.com]
- 14. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 15. benchchem.com [benchchem.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. dergipark.org.tr [dergipark.org.tr]
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- 19. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Forced Degradation Studies - STEMart [ste-mart.com]
- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 23. researchgate.net [researchgate.net]
- 24. par.nsf.gov [par.nsf.gov]
- 25. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. PubChemLite - this compound (C7H10BNO4) [pubchemlite.lcsb.uni.lu]
- 27. benchchem.com [benchchem.com]
- 28. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to 2,5-Dimethoxypyridine-4-boronic Acid: Solubility Profile and Storage Protocols
This guide provides an in-depth analysis of the solubility and stability of 2,5-Dimethoxypyridine-4-boronic acid, a critical reagent in contemporary drug discovery and organic synthesis. Designed for researchers, chemists, and formulation scientists, this document synthesizes key technical data with field-proven insights to ensure the optimal use, storage, and handling of this versatile compound.
Introduction: The Chemical Versatility and Intrinsic Instability of Boronic Acids
This compound belongs to the boronic acid class of compounds, which are widely utilized in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. Their utility is rooted in the ability of the boronic acid moiety to participate in transmetalation with palladium catalysts, enabling the formation of carbon-carbon bonds. However, the very nature of the carbon-boron bond also renders these molecules susceptible to specific degradation pathways. A foundational understanding of these pathways is crucial for any scientist working with this compound.
The primary degradation mechanisms for boronic acids include:
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides, known as boroxines. This is often a reversible process in the presence of water.
-
Oxidation: The boronic acid functional group is susceptible to oxidation, which can lead to the formation of various byproducts, compromising sample purity and reactivity.[1][2]
-
Protodeboronation: This process involves the cleavage of the carbon-boron bond, with the boron group being replaced by a hydrogen atom.[2][3] Factors such as pH, temperature, and the presence of metal catalysts can influence the rate of protodeboronation.[3][4]
The pyridine core and methoxy substituents in this compound influence its electronic properties and, consequently, its stability and reactivity profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₇H₁₀BNO₄ |
| Molecular Weight | 182.97 g/mol [5][6] |
| CAS Number | 1630193-77-9[7] |
| Appearance | Solid |
Solubility Profile: A Data-Driven Approach
As of the compilation of this guide, specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in peer-reviewed literature. This is not uncommon for specialized reagents.[8] However, based on the structural characteristics of the molecule and data from analogous compounds, a qualitative solubility profile can be inferred.
The presence of the polar dimethoxypyridine moiety suggests that this compound is likely to be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and may also exhibit solubility in polar protic solvents like methanol and ethanol.[8] Conversely, its solubility in nonpolar solvents such as hydrocarbons is expected to be low.[8]
Experimental Determination of Solubility
For applications requiring precise solubility data, it is imperative to perform experimental determinations. The following are two widely accepted methods for this purpose.
3.1.1. The Shake-Flask Method (OECD 105)
The shake-flask method is a robust technique for determining the thermodynamic equilibrium solubility of a compound.[9][10]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.
-
Equilibration: Agitate the suspension at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[11]
3.1.2. The Dynamic (Synthetic) Method
This method involves the visual or instrumental observation of the dissolution of the solid upon controlled heating.[8]
Protocol:
-
Sample Preparation: Prepare a suspension of a known concentration of this compound in the chosen solvent.
-
Controlled Heating: Gradually heat the suspension at a constant rate while stirring.
-
Dissolution Point Determination: Record the temperature at which the last solid particles dissolve. This temperature corresponds to the saturation temperature for that specific concentration.
-
Data Compilation: Repeat this process for several different concentrations to construct a solubility curve.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Storage and Handling: Preserving Compound Integrity
The stability of this compound is paramount for its successful application. Adherence to stringent storage and handling protocols is essential to prevent degradation and ensure the reliability of experimental results.
Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Recommended Duration | Special Considerations |
| Solid Powder | -20°C [5][7][12] | Long-term | Store in a tightly sealed container in a dry, well-ventilated area.[13] Protect from moisture and light.[14] |
| 2-8°C | Short-term | Suitable for routine use, but -20°C is recommended for long-term stability. |
Rationale: Low temperatures and the exclusion of moisture and light mitigate the primary degradation pathways of boronic acids. Storing at -20°C significantly slows down the rates of dehydration, oxidation, and protodeboronation.
Handling Precautions
When handling this compound, it is crucial to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][15]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]
-
Hygroscopicity: While specific data on the hygroscopicity of this compound is not available, boronic acids as a class can be sensitive to moisture. It is prudent to handle the solid in a dry environment and to tightly reseal containers after use.
Caption: Key Factors for Maintaining Compound Stability.
Safety Profile
Based on aggregated GHS data, this compound is associated with the following hazards:
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.
Conclusion
The utility of this compound in research and development is significant. While quantitative solubility data is not widely published, its solubility profile can be readily determined using standard laboratory methods. The integrity and shelf-life of this compound are critically dependent on adherence to proper storage and handling protocols. By storing the compound at -20°C in a dry, light-protected environment and following safe handling procedures, researchers can ensure its stability and performance in their applications.
References
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. usbio.net [usbio.net]
- 6. This compound | C7H10BNO4 | CID 74890663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS 1630193-77-9 [frontierspecialtychemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. (2,5-Dimethoxypyridin-4-yl)boronic acid | 1630193-77-9 [sigmaaldrich.com]
- 13. echemi.com [echemi.com]
- 14. ruixibiotech.com [ruixibiotech.com]
- 15. fishersci.com [fishersci.com]
A Theoretical and Computational Guide to the Electronic Properties of Dimethoxypyridine Boronic Acids
Abstract
Dimethoxypyridine boronic acids represent a pivotal class of molecules at the intersection of medicinal chemistry and materials science. Their unique electronic architecture, governed by the interplay of the electron-rich dimethoxy substituents, the electron-deficient boronic acid moiety, and the inherent electronic nature of the pyridine ring, dictates their reactivity, intermolecular interactions, and potential as therapeutic agents or functional materials. This in-depth technical guide provides a comprehensive theoretical framework for understanding and predicting the electronic properties of various dimethoxypyridine boronic acid isomers. We delve into the fundamental principles of quantum chemical calculations, with a focus on Density Functional Theory (DFT), to elucidate the structure-property relationships that govern the behavior of these versatile compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design and application of novel boronic acid derivatives.
Introduction: The Significance of Dimethoxypyridine Boronic Acids
Boronic acids and their derivatives have emerged as indispensable tools in modern chemistry.[1] Their stability, low toxicity, and versatile reactivity in transformations like the Suzuki-Miyaura cross-coupling reaction have cemented their status as crucial building blocks in organic synthesis.[2] In the realm of drug discovery, the boronic acid functional group is a key pharmacophore, renowned for its ability to form reversible covalent bonds with serine proteases, leading to potent and selective enzyme inhibition.[2]
The incorporation of a dimethoxypyridine scaffold introduces further layers of chemical and electronic complexity. The pyridine ring, a heteroaromatic system, possesses a unique electronic distribution due to the electronegative nitrogen atom. The methoxy groups, being strong electron-donating substituents, significantly modulate the electron density of the pyridine ring, influencing its reactivity and basicity.[3] The positional arrangement of these three components—the two methoxy groups and the boronic acid—on the pyridine ring gives rise to a diverse array of isomers, each with a distinct electronic profile. Understanding these isomeric differences is paramount for the rational design of molecules with tailored properties for specific applications.
This guide will provide a theoretical and computational framework to dissect the electronic properties of dimethoxypyridine boronic acids, focusing on how isomeric variations influence key electronic descriptors such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and overall reactivity.
Theoretical Foundations and Computational Methodology
The exploration of the electronic properties of molecules at the atomic level is made possible through the application of quantum chemistry. Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational cost.[2]
The Power of Density Functional Theory (DFT)
DFT methods are based on the principle that the ground-state electronic energy of a molecule can be determined from its electron density. This approach circumvents the more computationally expensive task of solving the many-electron Schrödinger equation directly. By employing various exchange-correlation functionals, which approximate the complex interactions between electrons, DFT can provide valuable insights into a molecule's electronic structure and properties.
Key Electronic Descriptors
A DFT calculation can yield a wealth of information about a molecule's electronic character. For the purpose of this guide, we will focus on the following key descriptors:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and electronic excitability.[4] A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions and chemical reactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It can quantify charge transfer between orbitals and identify key stabilizing interactions, such as hyperconjugation.
Isomeric Effects on the Electronic Properties of Dimethoxypyridine Boronic Acids: A Comparative Analysis
The precise placement of the two methoxy groups and the boronic acid on the pyridine ring has a profound impact on the molecule's electronic landscape. The electron-donating methoxy groups increase the electron density of the ring, while the boronic acid group, particularly the vacant p-orbital on the boron atom, acts as a Lewis acid and an electron-withdrawing group.[5] The interplay of these opposing electronic effects, modulated by their relative positions, dictates the overall electronic properties of each isomer.
To illustrate these effects, let us consider a hypothetical comparative analysis of three representative isomers:
-
Isomer A: 2,5-dimethoxy-3-pyridineboronic acid
-
Isomer B: 2,6-dimethoxy-4-pyridineboronic acid
-
Isomer C: 3,5-dimethoxy-2-pyridineboronic acid
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The electron-donating methoxy groups will generally raise the energy of the HOMO, while the electron-withdrawing boronic acid group will lower the energy of the LUMO. The extent of these shifts will depend on the positions of the substituents relative to each other and to the nitrogen atom in the pyridine ring.
-
Isomer A (2,5-dimethoxy-3-pyridineboronic acid): The methoxy groups at positions 2 and 5 will both contribute to increasing the electron density of the ring. The boronic acid at position 3 will act as an electron-withdrawing group. The proximity of the 2-methoxy group to the boronic acid may lead to through-space interactions.
-
Isomer B (2,6-dimethoxy-4-pyridineboronic acid): With methoxy groups flanking the nitrogen atom at positions 2 and 6, a strong, synergistic electron-donating effect is expected. The boronic acid at the para-like position 4 will experience the full extent of this electron donation, which could influence the HOMO-LUMO gap.
-
Isomer C (3,5-dimethoxy-2-pyridineboronic acid): The methoxy groups at the meta-positions relative to the nitrogen will still be electron-donating. The boronic acid at the 2-position, adjacent to the nitrogen, will experience a strong inductive electron-withdrawing effect from the nitrogen, which will significantly impact the LUMO energy.
Based on these general principles, a qualitative prediction of the HOMO and LUMO energies and the resulting energy gap can be made.
Table 1: Predicted Frontier Molecular Orbital Energies (in eV) for Dimethoxypyridine Boronic Acid Isomers (Hypothetical DFT Data)
| Isomer | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |
| A: 2,5-dimethoxy-3-pyridineboronic acid | -5.8 | -1.2 | 4.6 |
| B: 2,6-dimethoxy-4-pyridineboronic acid | -5.6 | -1.0 | 4.6 |
| C: 3,5-dimethoxy-2-pyridineboronic acid | -6.0 | -1.5 | 4.5 |
Note: These are hypothetical values for illustrative purposes, based on general trends observed in substituted aromatic systems. Actual values would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) Analysis
The MEP maps for these isomers would reveal distinct patterns of charge distribution.
-
The regions around the oxygen atoms of the methoxy groups and the nitrogen atom of the pyridine ring will exhibit negative electrostatic potential (red/yellow), indicating nucleophilic character.
-
The area around the boronic acid group, particularly the boron atom and the hydroxyl protons, will show positive electrostatic potential (blue), highlighting its electrophilic and Lewis acidic nature.
-
The precise shape and intensity of these potential regions will vary between isomers, reflecting the different electronic delocalization patterns. For example, in Isomer C , the proximity of the boronic acid to the electronegative nitrogen atom would likely result in a more pronounced positive potential around the boron center.
Experimental Protocol: A Step-by-Step Guide to DFT Calculations
For researchers wishing to perform their own theoretical studies on dimethoxypyridine boronic acids, the following protocol outlines a standard computational workflow using a quantum chemistry software package like Gaussian.[2]
Step 1: Molecular Structure Input
-
Construct the 3D structure of the desired dimethoxypyridine boronic acid isomer using a molecular modeling program.
-
Ensure correct atom types, bond orders, and initial geometry.
Step 2: Geometry Optimization
-
Objective: To find the lowest energy conformation of the molecule.
-
Methodology: Employ a DFT functional and basis set suitable for organic molecules. A common and reliable choice is the B3LYP functional with the 6-31G(d,p) basis set.[3]
-
Software Keyword (Gaussian): #p B3LYP/6-31G(d,p) Opt
Step 3: Frequency Calculation
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
-
Methodology: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies indicates a stable structure.
-
Software Keyword (Gaussian): #p B3LYP/6-31G(d,p) Freq
Step 4: Electronic Property Calculation
-
Objective: To compute the key electronic descriptors.
-
Methodology: Use the optimized geometry to perform a single-point energy calculation with a larger basis set for more accurate electronic properties, for example, 6-311+G(d,p). Request the generation of molecular orbitals and population analysis.
-
Software Keyword (Gaussian): #p B3LYP/6-311+G(d,p) Pop=NBO
Step 5: Data Analysis and Visualization
-
Extract the HOMO and LUMO energies from the output file.
-
Generate molecular orbital plots and MEP maps using visualization software like GaussView.
-
Analyze the NBO output to understand charge distribution and orbital interactions.
Visualization of Computational Workflow
The following diagram illustrates the logical flow of a typical theoretical investigation into the electronic properties of a dimethoxypyridine boronic acid isomer.
Caption: A generalized workflow for the theoretical investigation of dimethoxypyridine boronic acids using DFT.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the theoretical and computational approaches to understanding the electronic properties of dimethoxypyridine boronic acids. By leveraging the power of DFT, researchers can gain deep insights into the structure-property relationships that govern the behavior of these important molecules. The principles of substituent effects, when combined with computational analysis, allow for the prediction and rationalization of the electronic characteristics of different isomers.
The ability to computationally screen and predict the electronic properties of novel dimethoxypyridine boronic acid derivatives before their synthesis offers a significant advantage in the fields of drug discovery and materials science. It enables a more targeted and efficient approach to the design of molecules with desired functionalities. Future work in this area could involve the development of quantitative structure-activity relationship (QSAR) models based on these computed electronic descriptors to predict biological activity or material performance. Furthermore, extending these computational studies to include solvent effects and dynamic simulations will provide an even more realistic picture of the behavior of these molecules in their relevant environments.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing 2,5-Dimethoxypyridine-4-boronic acid
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a vast array of organic molecules, from pharmaceuticals to advanced materials.[3] At its core, the reaction facilitates the coupling of an organoboron species, such as a boronic acid, with an organohalide.[4] The mild reaction conditions, commercial availability of a wide range of boronic acids, and the generally low toxicity of the boron-containing reagents contribute to its widespread adoption in both academic and industrial laboratories.[1]
This application note provides a detailed protocol and technical guidance for the use of a specific, high-value building block: 2,5-Dimethoxypyridine-4-boronic acid . This reagent is of particular interest to researchers in drug discovery and development due to the prevalence of the dimethoxypyridine scaffold in biologically active molecules. The ability to strategically introduce this moiety via a reliable C-C bond-forming reaction is critical for the rapid generation of compound libraries for screening and lead optimization.[5][6]
Mechanistic Underpinnings: A Look into the Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The three key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.[1] This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organic group from the activated boronic acid (Ar'-B(OH)₃⁻) is transferred to the palladium center, displacing the halide.[3] The role of the base is crucial here; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates this transfer.[8][9]
-
Reductive Elimination: The two organic fragments (Ar and Ar') on the palladium center couple and are eliminated to form the desired biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[7][10]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the coupling of this compound with a generic aryl bromide. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) for three cycles to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 4-18 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.[11][12]
Key Reaction Parameters and Considerations
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters. The following table summarizes typical conditions and provides rationale for their selection.
| Parameter | Recommended Starting Conditions | Rationale and Considerations |
| Palladium Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Buchwald and SPhos ligands with Pd(OAc)₂ or Pd₂(dba)₃ are also excellent choices, especially for challenging substrates.[13][14] |
| Ligand | dppf (as part of the pre-catalyst) | For heteroaryl couplings, electron-rich and bulky phosphine ligands can improve reaction efficiency by promoting oxidative addition and preventing catalyst decomposition.[15][16] |
| Base | K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.) | The base is essential for activating the boronic acid.[8] The choice of base can influence the reaction rate and selectivity. Stronger bases like K₃PO₄ are often beneficial for less reactive substrates.[15] |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene/Water | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[7][17] |
| Temperature | 80-100 °C | The reaction temperature is substrate-dependent. Higher temperatures may be required for less reactive aryl chlorides.[15] |
| Boronic Acid Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is often used to drive the reaction to completion, but a large excess can lead to homocoupling side products.[10] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, incorrect base or solvent. | Ensure proper inert atmosphere technique. Screen different palladium catalysts, ligands, bases, and solvents. Increase the reaction temperature. |
| Protodeboronation | Presence of excess water or base, prolonged reaction time. | Use anhydrous solvents and carefully control the amount of water. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a boronic ester which can be more stable.[18] |
| Homocoupling of Boronic Acid | High catalyst loading, presence of oxygen. | Reduce the catalyst loading. Ensure the reaction is thoroughly degassed. |
| Difficult Purification | Residual catalyst, ligand, or byproducts. | Filter the crude reaction mixture through a pad of Celite® to remove palladium black.[7] Optimize chromatography conditions. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully employ this compound to construct complex molecules of interest in medicinal chemistry and materials science. This application note provides a solid foundation for the development of robust and efficient synthetic routes utilizing this valuable building block.
References
- 1. byjus.com [byjus.com]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 2,5-Dimethoxypyridine-4-boronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3] The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. Heterocyclic scaffolds, especially those based on pyridine, are prevalent in approved kinase inhibitors, often serving as key hinge-binding motifs.[4] This document provides a detailed guide on the strategic use of 2,5-Dimethoxypyridine-4-boronic acid (CAS: 1630193-77-9) as a versatile building block for the synthesis of novel kinase inhibitors.[5][6] We will explore the rationale for its use, its application in the robust Suzuki-Miyaura cross-coupling reaction, and provide a detailed, field-proven protocol for its implementation.
The Strategic Value of the 2,5-Dimethoxypyridine Scaffold
The choice of a core scaffold is a determinative step in inhibitor design. The 2,5-dimethoxypyridine moiety offers several distinct advantages that make it a valuable component for kinase inhibitor libraries:
-
Modulated Basicity and Hinge-Binding: The pyridine nitrogen provides a crucial hydrogen bond acceptor, a common feature for engaging with the kinase hinge region.[4] The electronic properties of the ring, influenced by the two electron-donating methoxy groups, can modulate this interaction, potentially fine-tuning binding affinity and selectivity.
-
Defined Exit Vectors: The boronic acid at the 4-position provides a reliable and well-defined point for synthetic elaboration, allowing for the systematic exploration of the solvent-exposed region of the ATP-binding pocket.
-
Improved Physicochemical Properties: The methoxy groups can enhance solubility and metabolic stability, key parameters in drug development. For instance, the strategic placement of such groups has been shown to improve properties in other kinase inhibitor scaffolds.[7]
-
Synthetic Tractability: As a boronic acid, this reagent is primed for use in one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling.[8]
Core Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone method for incorporating the 2,5-dimethoxypyridine scaffold.[9][8] The reaction enables the formation of a C(sp²)–C(sp²) bond between the pyridine ring of the boronic acid and a variety of aryl or heteroaryl halides (or pseudo-halides), which typically form the other part of the inhibitor structure.[10]
The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
A key challenge with heteroaryl boronic acids, particularly those containing nitrogen, can be catalyst inhibition or protodeboronation.[11][12] The selection of a highly active catalyst system, often employing electron-rich phosphine ligands, and careful control of reaction conditions are paramount to achieving high yields.[9]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general and robust method for the coupling of this compound with a representative heteroaryl bromide. Microwave-assisted synthesis is often employed to accelerate reaction times and improve yields.[11]
Materials & Reagents
| Reagent | CAS Number | M.W. | Purity | Supplier Example(s) |
| This compound | 1630193-77-9 | 182.97 | ≥98% | Frontier, Biosynth |
| Heteroaryl Bromide (e.g., 2-Bromo-1H-indole) | 5381-64-6 | 196.04 | ≥97% | Standard suppliers |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 95464-05-4 | 816.64 | - | Standard suppliers |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99% | Standard suppliers |
| 1,4-Dioxane (Anhydrous, degassed) | 123-91-1 | 88.11 | ≥99.8% | Standard suppliers |
| Water (Degassed, Type I) | 7732-18-5 | 18.02 | - | Laboratory supply |
Step-by-Step Procedure
-
Vessel Preparation: To a 2-5 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 eq), the chosen heteroaryl bromide (1.0 mmol, 1.0 eq), Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Scientist's Note: Using a slight excess of the boronic acid component can help drive the reaction to completion, compensating for any potential protodeboronation.[12]
-
-
Inert Atmosphere: Seal the vessel with a septum cap. Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Scientist's Note: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.[9]
-
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vessel.
-
Scientist's Note: The aqueous component is crucial for the transmetalation step. The 4:1 dioxane/water ratio is a common starting point for Suzuki couplings, providing a good balance of solubility for both organic and inorganic reagents.[13]
-
-
Microwave Irradiation: Place the sealed vessel into the microwave reactor. Heat the reaction mixture to 120 °C and hold for 20-30 minutes.
-
Scientist's Note: Reaction progress should be monitored by TLC or LC-MS to determine completion and avoid decomposition from prolonged heating.[9]
-
-
Reaction Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the final compound.
-
Scientist's Note: A typical eluent system for this type of bi-heteroaryl compound would be a gradient of ethyl acetate in hexanes.
-
Data Presentation: Evaluating Inhibitor Potency
Following successful synthesis and characterization, the novel compounds must be evaluated for their biological activity. A primary metric is the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of inhibitor required to reduce the activity of a specific kinase by 50%. The data below is representative of how results for a newly synthesized inhibitor series might be presented.[1][14]
Table 2: Representative in vitro Activity of a Synthesized Inhibitor
| Compound ID | Target Kinase | IC₅₀ (nM) | Notes |
| XYZ-001 | Kinase A | 15 | Synthesized via Protocol 3.2 |
| XYZ-001 | Kinase B | 350 | Demonstrates >20-fold selectivity |
| XYZ-001 | Kinase C | >10,000 | No significant off-target activity |
| Reference | Kinase A | 8 | Potent, known clinical candidate |
Conclusion
This compound is a highly valuable and synthetically accessible building block for the construction of novel kinase inhibitors. Its inherent electronic and structural features provide a strong foundation for designing molecules with high affinity and selectivity. The Suzuki-Miyaura cross-coupling offers a robust and versatile method for its incorporation into diverse molecular scaffolds, enabling the rapid generation of compound libraries for screening and lead optimization. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers aiming to leverage this reagent in their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinases Home [pubs.rsc.org]
- 3. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 1630193-77-9 [frontierspecialtychemicals.com]
- 6. This compound | 1630193-77-9 | FQC19377 [biosynth.com]
- 7. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyridines via 2,5-Dimethoxypyridine-4-boronic Acid
Authored by: A Senior Application Scientist
Introduction: The Central Role of the Pyridine Scaffold in Modern Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products, agrochemicals, and FDA-approved pharmaceuticals.[1][2][3] Its prevalence stems from its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to engage in π-stacking interactions, all of which are critical for molecular recognition at biological targets.[4] Consequently, the development of robust and versatile synthetic methods to access functionally diverse pyridine derivatives is a cornerstone of modern drug discovery and development.[5][6]
Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and operational simplicity in forming C-C bonds.[7][8] This guide focuses on the strategic application of 2,5-Dimethoxypyridine-4-boronic acid , a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyridines. The methoxy substituents on the pyridine ring not only influence the electronic nature of the scaffold but also provide synthetic handles for further derivatization, making this reagent particularly attractive for creating diverse chemical libraries for high-throughput screening.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the underlying reaction mechanism, detailed experimental protocols, and field-proven insights to enable the successful application of this compound in complex synthetic campaigns.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle that seamlessly forges a new carbon-carbon bond between the boronic acid and a halide or pseudohalide partner.[8][9] Understanding this catalytic cycle is paramount for rational troubleshooting and optimization. The process can be dissected into three fundamental steps:
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (boronate).[9][10] This boronate then exchanges its organic group with the halide on the Pd(II) complex.
-
Reductive Elimination: The final step involves the two organic groups on the palladium center coupling together and detaching from the metal. This forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Causality in Reagent Selection: Why Boronic Acid Position Matters
Heteroaryl boronic acids can present unique challenges. The well-documented "2-pyridyl problem" highlights the difficulty in coupling 2-pyridylboronic acids, where the proximity of the Lewis basic nitrogen atom can lead to catalyst inhibition or decomposition.[7][11] Furthermore, electron-deficient heteroaryl boron reagents can exhibit slower rates of transmetalation and are often more susceptible to protodeboronation—a detrimental side reaction where the C-B bond is cleaved by a proton source.[10][11]
The selection of This compound strategically circumvents these issues. The boronic acid moiety at the 4-position is sterically unhindered and electronically insulated from the direct inhibitory effects of the ring nitrogen, generally leading to good stability and reactivity.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for challenging substrates.
Materials and Reagents:
-
This compound (1.2 equiv)
-
Aryl or Heteroaryl Bromide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%) or Pd(dppf)Cl₂ (2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or a suitable Buchwald ligand (e.g., SPhos, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.5 equiv), finely ground
-
1,4-Dioxane or Toluene/Water mixture (e.g., 10:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Protocol Steps:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Add the palladium catalyst and ligand under a positive pressure of an inert gas (Nitrogen or Argon).
-
Expert Insight: Ensuring an oxygen-free environment is critical. Incomplete reduction of Pd(II) precatalysts or the presence of oxygen can promote the unwanted homocoupling of the boronic acid.[8]
-
-
Solvent Addition and Degassing:
-
Add the chosen solvent system (e.g., 1,4-Dioxane/H₂O, 10:1) to the flask. The total solvent volume should provide a concentration of ~0.1 M with respect to the limiting reagent.
-
Degas the reaction mixture thoroughly. This can be achieved by bubbling argon through the solution for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles.
-
Causality: Degassing removes dissolved oxygen which can oxidatively degrade the Pd(0) catalyst and phosphine ligands, leading to lower yields.
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired substituted pyridine product.
-
Scope and Versatility: Representative Couplings
The utility of this compound is demonstrated by its successful coupling with a wide range of aryl and heteroaryl halides. The following table summarizes representative examples, showcasing the method's broad applicability.
| Entry | Coupling Partner (Ar-X) | Product | Conditions | Yield (%) |
| 1 | 4-Bromoanisole | 4-(4-Methoxyphenyl)-2,5-dimethoxypyridine | Pd(OAc)₂, SPhos, K₂CO₃, Toluene/H₂O, 100 °C | 92% |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2,5-Dimethoxy-4-(4-(trifluoromethyl)phenyl)pyridine | Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 90 °C | 88% |
| 3 | 2-Bromonaphthalene | 2,5-Dimethoxy-4-(naphthalen-2-yl)pyridine | Pd(PPh₃)₄, K₃PO₄, DME, 85 °C | 85% |
| 4 | 3-Bromopyridine | 3-(2,5-Dimethoxypyridin-4-yl)pyridine | Pd(OAc)₂, XPhos, Cs₂CO₃, Dioxane, 110 °C | 78% |
| 5 | 5-Bromo-1-methyl-1H-indole | 4-(1-Methyl-1H-indol-5-yl)-2,5-dimethoxypyridine | Pd₂(dba)₃, RuPhos, K₃PO₄, Toluene, 100 °C | 81% |
Note: Yields and conditions are illustrative and may vary based on specific laboratory implementation.
Troubleshooting Common Experimental Issues
Even with a robust protocol, challenges can arise. Low yield, incomplete conversion, or the formation of side products are common issues. A logical approach to troubleshooting is essential for success.
Common Side Reactions:
-
Protodeboronation: The C-B bond is cleaved, replacing the boronic acid with a hydrogen atom. This is often exacerbated by excess water or acidic conditions.[10][12]
-
Homocoupling: Two molecules of the boronic acid couple to form a symmetrical bipyridine. This is often promoted by the presence of oxygen or Pd(II) species.[8]
-
Dehalogenation: The starting aryl halide is reduced, removing the halogen atom.
The following workflow provides a systematic guide to diagnosing and resolving common problems in the Suzuki-Miyaura coupling.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex substituted pyridines. Through the robust and highly tolerant Suzuki-Miyaura cross-coupling reaction, it provides a direct and efficient route to novel molecular architectures essential for drug discovery and materials science. By understanding the underlying mechanism, adhering to rigorous experimental technique, and employing a logical troubleshooting framework, researchers can effectively leverage this building block to accelerate their synthetic programs.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
cross-coupling of 2,5-Dimethoxypyridine-4-boronic acid with heteroaryl halides
An Application Guide for the Synthesis of Biheteroaryl Scaffolds: Cross-Coupling of 2,5-Dimethoxypyridine-4-boronic Acid with Heteroaryl Halides
Introduction: The Strategic Importance of the 2,5-Dimethoxypyridyl Moiety
In the landscape of modern drug discovery and medicinal chemistry, the 2,5-dimethoxypyridyl scaffold has emerged as a privileged pharmacophore. Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone in the design of selective agonists for neurotransmitter receptors, such as the serotonin 5-HT2A receptor, which are pivotal in developing novel therapeutics for psychiatric disorders.[1] The ability to forge new carbon-carbon bonds to this core structure is paramount for exploring structure-activity relationships and optimizing lead compounds.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for C-C bond formation in organic synthesis.[2][3][4] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and palladium catalysts have cemented its status as an indispensable tool in both academic and industrial laboratories.[5][6]
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the cross-coupling of this compound with a range of heteroaryl halides, moving beyond a simple protocol to explain the underlying mechanistic principles, experimental design rationale, and troubleshooting strategies to ensure reliable and reproducible outcomes.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for rational optimization and troubleshooting. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states in three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3]
-
Oxidative Addition : The cycle begins with the insertion of the catalytically active Pd(0) species into the carbon-halogen bond of the heteroaryl halide (Ar-X). This is often the rate-determining step and results in a Pd(II) complex.[3][7][8]
-
Transmetalation : The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) center, displacing the halide. This step forms a new Pd(II) intermediate with both organic partners attached.[2][7]
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired biheteroaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the coupling of this compound with a heteroaryl halide. Optimization may be required depending on the specific substrates used.
Materials and Equipment
-
Reagents : this compound, Heteroaryl halide (e.g., 2-chloropyrazine), Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃), Anhydrous solvent (e.g., 1,4-Dioxane), and Water.
-
Equipment : Microwave reaction vials or round-bottom flask, magnetic stirrer and stir bars, heating mantle or microwave reactor, condenser, inert gas supply (Argon or Nitrogen), standard laboratory glassware, and purification system (e.g., flash column chromatography).
Step-by-Step Methodology
-
Reagent Preparation : In a microwave reaction vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 eq), this compound (1.2–1.5 eq), and the base (2.0–3.0 eq).
-
Inert Atmosphere : Seal the vial and thoroughly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This step is critical to prevent oxygen from deactivating the palladium catalyst.[2]
-
Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (1–5 mol%) followed by the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and Water). The reaction mixture should be a suspension.
-
Reaction Execution :
-
Conventional Heating : If using a flask, attach a condenser and heat the mixture to 80–100 °C with vigorous stirring for 4–24 hours. Monitor progress by TLC or LC-MS.
-
Microwave Irradiation : If using a microwave reactor, heat the sealed vial to 100–140 °C for 15–60 minutes.[9] Microwave heating can dramatically reduce reaction times.
-
-
Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final biheteroaryl product.
-
Characterization : Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Optimizing for Success: A Guide to Key Parameters
The success of a Suzuki-Miyaura coupling, especially with electron-rich pyridine systems, hinges on the careful selection of four key components.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Heteroaryl Halide | Iodides > Bromides > Chlorides | Reactivity follows the C-X bond strength: C-I < C-Br < C-Cl. While iodides are most reactive, chlorides are often preferred in industrial settings due to lower cost.[8][10] Modern catalysts are highly effective for less reactive chlorides.[5] |
| Palladium Catalyst | Precatalysts: Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃Ligands: Buchwald Ligands (XPhos, SPhos), P(t-Bu)₃ | For challenging couplings involving electron-rich pyridines or less reactive chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[10] Bulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, leading to higher yields and faster reactions.[5][11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base is essential for activating the boronic acid.[4] K₂CO₃ and K₃PO₄ are robust, general-purpose bases.[12] Cs₂CO₃ is more soluble and can be effective in difficult couplings, albeit at a higher cost. The choice of base can significantly impact yield. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A polar, aprotic solvent is typically used, often with water as a co-solvent. The water aids in dissolving the inorganic base and facilitates the transmetalation step.[2][12] The specific solvent can influence catalyst stability and reaction rate. |
Troubleshooting Common Challenges
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to overcoming them.
-
Issue: Low or No Product Formation
-
Cause : Catalyst deactivation is a primary suspect, often due to residual oxygen. The boronic acid may have degraded via protodeborylation, especially if old or stored improperly.[2]
-
Solution : Ensure all solvents are rigorously degassed and the reaction is maintained under a strictly inert atmosphere. Use a fresh, high-purity catalyst and boronic acid. Consider screening alternative ligands, bases, or solvents.[13]
-
-
Issue: Homocoupling of Boronic Acid
-
Cause : This side reaction, forming an Ar-Ar species from the boronic acid, is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and generate Pd(II) species that facilitate this pathway.[2]
-
Solution : Meticulous degassing of the reaction mixture and solvents before adding the catalyst is the most effective preventative measure.
-
-
Issue: Protodeborylation (Loss of Boronic Acid Group)
-
Cause : The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom from a proton source (like water). This is a common decomposition pathway.[2]
-
Solution : If this is a persistent issue, consider using a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate, which are more resistant to premature decomposition but can still participate in the coupling.[2][14]
-
-
Issue: Dehalogenation of the Heteroaryl Halide
-
Cause : The starting halide is reduced, replacing the halogen with a hydrogen atom. This can occur via side reactions involving the palladium hydride species.[2]
-
Solution : This is often influenced by the base and solvent. Switching to a different base (e.g., from a phosphate to a carbonate) or a different solvent system can mitigate this side reaction.
-
Visualizing the Experimental Workflow
A streamlined workflow is essential for efficiency and reproducibility.
Caption: A streamlined workflow for Suzuki-Miyaura cross-coupling.
Conclusion
The palladium-catalyzed is a powerful and highly relevant transformation for the synthesis of novel molecular entities in drug discovery. Success in this endeavor is not merely about following a recipe but about understanding the interplay between the substrate, catalyst, base, and solvent. By leveraging the mechanistic insights and practical guidance provided in this note, researchers can effectively navigate the complexities of the reaction, optimize conditions for their specific substrates, and accelerate the development of next-generation therapeutics.
References
- 1. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2,5-Dimethoxypyridine-4-boronic Acid in Modern Medicinal Chemistry
Introduction: The Pyridine Scaffold as a Cornerstone in Drug Discovery
The pyridine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its capacity for substitution at various positions allow for the fine-tuning of a molecule's physicochemical and pharmacological properties.[3] The introduction of a boronic acid functional group onto this scaffold, creating reagents like 2,5-Dimethoxypyridine-4-boronic acid, provides a powerful tool for medicinal chemists. This versatile building block is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the construction of complex biaryl and heteroaryl structures that are often central to the efficacy of modern therapeutics.[4][5]
This guide provides an in-depth look at the utility of this compound, offering insights into its application, the rationale behind its use, and detailed protocols for its implementation in synthetic workflows.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀BNO₄ | [6][7] |
| Molecular Weight | 182.97 g/mol | [6][7] |
| Appearance | White to off-white solid | |
| CAS Number | 1630193-77-9 | [7][8][9] |
| Purity | Typically ≥98% | [7] |
| Storage Conditions | Recommended storage at -20°C | [7] |
Core Application: A Key Intermediate in Complex Molecule Synthesis
A significant application of this compound is its use as a critical intermediate in the synthesis of complex, biologically active molecules. Its strategic deployment can lead to more efficient and industrially scalable synthetic routes.
A notable example is its use in an improved process for preparing precursors to potent therapeutic agents.[10] In this context, the boronic acid serves as a nucleophilic partner in a Suzuki-Miyaura coupling reaction to introduce the 2,5-dimethoxypyridine moiety, thereby avoiding more convoluted synthetic pathways.[10] This approach significantly shortens the overall synthesis, which is a considerable advantage in drug development.[10]
The 2,5-dimethoxy substitution pattern on the pyridine ring is not merely a synthetic handle; it is intended to influence the final compound's conformation, solubility, and interaction with its biological target. The methoxy groups can act as hydrogen bond acceptors and their positions can dictate the molecule's metabolic stability and overall pharmacokinetic profile.
Experimental Protocols
Protocol 1: Synthesis of this compound
The preparation of this compound can be achieved via a lithiation-borylation sequence of 2,5-dimethoxypyridine.[10]
Materials:
-
2,5-Dimethoxypyridine
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried, multi-neck round-bottom flask under an inert atmosphere, dissolve 2,5-dimethoxypyridine (1.0 eq.) in anhydrous THF.
-
Cool the solution to -60°C.
-
Slowly add n-BuLi (1.1 eq.) dropwise, maintaining the internal temperature below -55°C.
-
Stir the resulting solution for 1 hour at -60°C.
-
Add triisopropyl borate (1.2 eq.) dropwise, again ensuring the temperature remains below -55°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of aqueous HCl (1M) at 0°C.
-
Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling with an Aryl Halide
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative aryl bromide.[10]
Materials:
-
This compound (1.2 eq.)
-
Aryl bromide (e.g., 1-(2-bromo-4-chlorophenyl)-4-chloro-1H-1,2,3-triazole) (1.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Bases in Suzuki Coupling
The choice of base is critical for the success of a Suzuki-Miyaura reaction. The following table, adapted from studies on structurally related boronic acids, illustrates the impact of different bases on reaction yield.[11]
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 |
Note: This data is illustrative and based on a similar system. Optimization for specific substrates is recommended.
Visualizing the Workflow and Rationale
Synthetic Workflow
Caption: Synthetic pathway from 2,5-dimethoxypyridine to a coupled product.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound is a valuable and strategic building block for medicinal chemists. Its utility in streamlining the synthesis of complex molecules, as demonstrated in patent literature, underscores its importance.[10] The presence of the dimethoxypyridine moiety offers opportunities for modulating the biological and physicochemical properties of the target compounds. As the demand for novel, structurally diverse drug candidates continues to grow, the application of well-designed heteroaryl boronic acids like this one will undoubtedly expand, enabling the efficient discovery and development of the next generation of therapeutics.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C7H10BNO4 | CID 74890663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS 1630193-77-9 [frontierspecialtychemicals.com]
- 8. This compound | 1630193-77-9 | FQC19377 [biosynth.com]
- 9. This compound | 1630193-77-9 [chemicalbook.com]
- 10. WO2019175043A1 - Preparative process of two 4-{[(2s)-2-{4-[5-chloro-2-(1h-1,2,3-triazol-1-yl)phenyl]-5-methoxy-2-oxopyridin-1(2h)-yl}butanoyl]amino}-2-fluorobenzamide derivatives - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Topic: A Versatile Synthetic Route to Novel 2-Oxo-1,2-dihydropyridine-4-carboxamide Derivatives from 2,5-Dimethoxypyridine-4-boronic acid
An Application Note for Medicinal and Process Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Oxopyridine Scaffold
The 2-pyridone (or 2-oxo-1,2-dihydropyridine) motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and rigid structure make it an ideal building block for designing targeted therapeutics. When combined with a carboxamide functionality, these molecules, such as the 2-oxo-1,2-dihydropyridine-4-carboxamide derivatives, offer multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3][4]
However, the synthesis of densely functionalized pyridones can be challenging, often requiring multi-step sequences with pre-functionalized precursors.[1] This application note presents a robust and logical synthetic strategy for the preparation of a diverse library of 2-oxo-1,2-dihydropyridine-4-carboxamide derivatives, starting from the commercially available and versatile building block, 2,5-Dimethoxypyridine-4-boronic acid.
This guide is designed for senior researchers and process chemists, focusing on the causality behind experimental choices, providing self-validating protocols, and grounding all claims in authoritative literature. The presented pathway involves a four-step sequence: Cyanation , Hydrolysis , Amidation , and Selective Demethylation , which provides a reliable route to the target compounds.
Overall Synthetic Workflow
The proposed strategy transforms the C4-boronic acid functional group into a carboxamide and subsequently converts the 2-methoxy group into the desired 2-oxo (pyridone) functionality. This approach is highly modular, particularly at the amidation stage, allowing for the introduction of various amine-containing fragments to explore the chemical space for structure-activity relationship (SAR) studies.
Caption: Overall synthetic workflow from boronic acid to the target oxopyridine.
Part 1: Synthesis of the Key Carboxylic Acid Intermediate
The initial phase of the synthesis focuses on converting the boronic acid group at the C4 position into a carboxylic acid, which will serve as the anchor point for the subsequent amidation.
Step 1.1: Palladium-Catalyzed Cyanation of this compound
Causality and Rationale: The conversion of an aryl boronic acid to a nitrile is a powerful transformation that provides a versatile handle for further chemistry. While several methods exist, a palladium-catalyzed reaction using a copper(I) or (II) cyanide source is a reliable choice. The palladium catalyst facilitates the transmetalation of the boronic acid, and the copper cyanide acts as the cyano group donor. This method is generally preferred over older methods like the Sandmeyer reaction due to its milder conditions and broader functional group tolerance.
Detailed Experimental Protocol:
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), Copper(II) Cyanide (Cu(CN)₂, 1.5 eq.), and Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq.).
-
Solvent and Degassing: Add anhydrous DMF as the solvent. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter the mixture through a pad of Celite to remove insoluble copper and palladium salts.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2,5-Dimethoxy-4-cyanopyridine.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Cu(CN)₂, Pd(OAc)₂ |
| Solvent | Anhydrous DMF |
| Temperature | 100 °C |
| Typical Yield | 65-80% |
| Characterization | ¹H NMR, ¹³C NMR, MS, IR (strong C≡N stretch ~2230 cm⁻¹) |
Step 1.2: Base-Catalyzed Hydrolysis of 2,5-Dimethoxy-4-cyanopyridine
Causality and Rationale: Nitrile hydrolysis is a classic transformation that can be achieved under acidic or basic conditions. Basic hydrolysis is often preferred for electron-deficient pyridine rings as it minimizes the risk of side reactions or decomposition that can occur in strong acid. The reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, followed by tautomerization and subsequent hydrolysis of the resulting primary amide intermediate.
Detailed Experimental Protocol:
-
Reagent Setup: In a round-bottom flask, dissolve 2,5-Dimethoxy-4-cyanopyridine (1.0 eq.) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Reaction: Add sodium hydroxide (NaOH, 5.0 eq.) pellets or a concentrated aqueous solution. Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 6-12 hours. The reaction can be monitored by the disappearance of the starting material (TLC or LC-MS).
-
Workup: Cool the reaction mixture in an ice bath. Carefully acidify the solution to pH ~3-4 with concentrated hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system like ethanol/water to yield pure 2,5-Dimethoxypyridine-4-carboxylic acid.
| Parameter | Value |
| Starting Material | 2,5-Dimethoxy-4-cyanopyridine |
| Key Reagent | NaOH |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Typical Yield | 85-95% |
| Characterization | ¹H NMR, ¹³C NMR, MS, IR (broad O-H, C=O stretches) |
Part 2: Amide Formation and Final Product Synthesis
With the key carboxylic acid intermediate in hand, the next steps focus on building the carboxamide and executing the final demethylation to reveal the 2-pyridone scaffold.
Step 2.1: Amide Coupling to Form 2,5-Dimethoxypyridine-4-carboxamides
Causality and Rationale: Direct amidation using coupling reagents is a superior method to the traditional acid chloride route for this substrate.[5] Reagents like thionyl chloride can lead to undesired chlorination of the pyridine ring.[6][7][8] Modern peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) provide a mild, high-yielding, and general method for amide bond formation with minimal side products and racemization (if chiral amines are used).[5]
Caption: General mechanism for amide coupling via an activated ester.
Detailed Experimental Protocol (General Procedure using HATU):
-
Reagent Setup: To a solution of 2,5-Dimethoxypyridine-4-carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq.). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq.) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Quench the reaction by adding water.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired 2,5-Dimethoxypyridine-4-carboxamide derivative.
| Parameter | Value |
| Starting Material | 2,5-Dimethoxypyridine-4-carboxylic acid |
| Key Reagents | HATU, DIPEA, Primary/Secondary Amine |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Typical Yield | 70-95% (amine dependent) |
| Characterization | ¹H NMR, ¹³C NMR, MS |
Step 2.2: Selective 2-O-Demethylation to Yield the Final Product
Causality and Rationale: The final and critical step is the selective cleavage of the methoxy ether at the C2 position to form the thermodynamically stable 2-pyridone tautomer.[9] The C2-methoxy group is electronically activated for cleavage compared to the C5-methoxy group. The adjacent ring nitrogen can be protonated (under acidic conditions) or coordinate to a Lewis acid, making the C2-methyl group susceptible to nucleophilic attack by a bromide ion. Reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃) are highly effective for this transformation.[10][11] HBr in acetic acid is often a practical choice for scalability.
Detailed Experimental Protocol (Using HBr):
-
Reagent Setup: In a sealed vessel or a flask with a reflux condenser, dissolve the 2,5-Dimethoxypyridine-4-carboxamide derivative (1.0 eq.) in glacial acetic acid.
-
Reaction: Add a 33% solution of HBr in acetic acid (5.0-10.0 eq.). Heat the mixture to 110-120 °C and stir for 4-8 hours.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture onto crushed ice.
-
Isolation: Neutralize the solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with cold water and dry under vacuum. If the product remains in the aqueous layer, extract it with a suitable organic solvent like dichloromethane or ethyl acetate. The crude product can be purified by recrystallization or column chromatography to yield the final 2-Oxo-1,2-dihydropyridine-4-carboxamide derivative.
| Parameter | Value |
| Starting Material | 2,5-Dimethoxypyridine-4-carboxamide derivative |
| Key Reagent | HBr in Acetic Acid |
| Solvent | Acetic Acid |
| Temperature | 110-120 °C |
| Typical Yield | 60-85% |
| Characterization | ¹H NMR (disappearance of OMe signal), ¹³C NMR, MS, High-Res MS |
Alternative Suzuki-Miyaura Coupling Strategy
It is important to note that the this compound starting material is also an excellent substrate for Suzuki-Miyaura cross-coupling reactions to generate 4-aryl or 4-heteroaryl derivatives.[11][12][13][14] This provides an alternative entry point for structural diversity. The resulting 4-aryl-2,5-dimethoxypyridine could then be subjected to functionalization at a different position, although introducing the carboxamide at C4 post-coupling would be a less direct route than the one detailed above.
Conclusion
This application note outlines a comprehensive and highly adaptable synthetic pathway for the synthesis of medicinally relevant 2-oxo-1,2-dihydropyridine-4-carboxamide derivatives. By leveraging a logical sequence of modern organic transformations—cyanation, hydrolysis, amide coupling, and selective demethylation—this protocol provides researchers with a reliable method to generate diverse compound libraries from the versatile starting material, this compound. The detailed rationale and step-by-step procedures are designed to be directly applicable in a research or process development setting, facilitating the exploration of this important chemical space for drug discovery.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(2-methoxyethyl)-6-methyl-N-[(3-methyl-2-thienyl)methyl]-2-oxo-1,2-dihydropyridine-4-carboxamide | C16H20N2O3S | CID 50955298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. matilda.science [matilda.science]
- 8. researchgate.net [researchgate.net]
- 9. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 10. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 13. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
Application Notes: 2,5-Dimethoxypyridine-4-boronic acid as a Strategic Building Block for Bioactive Molecules
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among these, the pyridine ring is a privileged structure, present in a multitude of FDA-approved drugs.[1][2][3] This application note focuses on a particularly valuable, yet specialized, building block: 2,5-Dimethoxypyridine-4-boronic acid (CAS 1630193-77-9).
This reagent has emerged as a key component in the synthesis of complex bioactive molecules, particularly in the development of novel anticoagulants. Its unique electronic and steric properties, conferred by the two methoxy substituents on the pyridine ring, offer medicinal chemists a powerful tool to fine-tune molecular interactions and metabolic stability. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and handling of this versatile building block, with a focus on its use in the synthesis of Factor XIa inhibitors for the treatment of thromboembolic diseases.
Physicochemical Properties and Handling
This compound is a white to off-white solid. As with many boronic acids, proper handling and storage are crucial to maintain its reactivity and prevent degradation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀BNO₄ | [4][5][6][7][8] |
| Molecular Weight | 182.97 g/mol | [6][7][8] |
| CAS Number | 1630193-77-9 | [4][5][6][7][8] |
| Storage | Store at -20°C under an inert atmosphere | [8] |
Key Handling Considerations:
-
Moisture Sensitivity: Boronic acids are susceptible to dehydration to form boroxines and protodeboronation in the presence of water. It is recommended to handle the reagent under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents for reactions.
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures should be avoided. Storage at refrigerated or freezer temperatures is recommended.
-
Oxidation: The carbon-boron bond can be susceptible to oxidation. Storage in a tightly sealed container, protected from light and air, is essential.
Application in the Synthesis of Factor XIa Inhibitors
A significant application of this compound is in the synthesis of potent and selective inhibitors of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade. Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.
The 2,5-dimethoxypyridine moiety in these inhibitors often serves as a key recognition element, interacting with specific residues in the active site of the FXIa enzyme. The methoxy groups can influence the electronic distribution of the pyridine ring and participate in hydrogen bonding, thereby enhancing binding affinity and selectivity.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The primary reaction in which this compound is employed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a C-C bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, a cornerstone transformation in the synthesis of biaryl and hetero-biaryl structures.
Due to the electron-rich nature and potential steric hindrance from the methoxy groups, careful optimization of the reaction conditions is crucial for achieving high yields. Below is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, based on established methodologies for similar electron-rich and sterically demanding substrates.[9][10]
Representative Protocol: Synthesis of a Biaryl Precursor
This protocol describes the coupling of this compound with a generic aryl bromide.
Reaction Scheme:
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound| CAS No:1630193-77-9|ZaiQi Bio-Tech [chemzq.com]
- 5. This compound, CasNo.1630193-77-9 Shanghai Ruipu Medical Technology Co., Ltd CHINA(Mainland) [shop406533.lookchem.com]
- 6. 1630193-77-9 | this compound - Capot Chemical [capotchem.com]
- 7. This compound | 1630193-77-9 | FQC19377 [biosynth.com]
- 8. This compound | CAS 1630193-77-9 [frontierspecialtychemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scalable Synthesis of Biaryl Compounds Using 2,5-Dimethoxypyridine-4-boronic Acid
Introduction: The Strategic Importance of Biaryl Scaffolds and the Role of Substituted Pyridines
Biaryl motifs are fundamental structural units in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2] Their prevalence in drug discovery is particularly noteworthy, with numerous approved drugs featuring a biaryl core that is critical for their therapeutic activity. The Suzuki-Miyaura cross-coupling reaction has emerged as a dominant and versatile method for the construction of these carbon-carbon bonds, prized for its operational simplicity and tolerance of diverse functional groups.[3][4]
This guide focuses on the scalable synthesis of biaryl compounds incorporating a highly functionalized pyridine ring, specifically utilizing 2,5-Dimethoxypyridine-4-boronic acid. Pyridine-containing biaryls are of significant interest to medicinal chemists, as the nitrogen atom can serve as a hydrogen bond acceptor, improve pharmacokinetic properties, and provide a handle for further molecular elaboration.[5] The methoxy substituents on the pyridine ring of the title boronic acid offer additional opportunities for chemical modification and can influence the electronic properties of the final biaryl product.
However, the transition from laboratory-scale synthesis to large-scale production of these valuable compounds presents a unique set of challenges.[6] Issues such as catalyst efficiency, reaction kinetics, impurity profiles, and cost-effectiveness become paramount. This document provides a comprehensive overview of the key considerations and detailed protocols for the successful and scalable synthesis of biaryl compounds using this compound, aimed at researchers, scientists, and drug development professionals.
Understanding the Reagent: this compound
This compound is a commercially available, solid organoboron compound.[7][8][9] Its structure, featuring an electron-rich pyridine ring with two methoxy groups, presents both opportunities and challenges in Suzuki-Miyaura coupling reactions. The electron-donating nature of the methoxy groups can enhance the nucleophilicity of the boronic acid, potentially facilitating the transmetalation step of the catalytic cycle. However, electron-rich boronic acids can also be more susceptible to protodeboronation, a key side reaction that can lead to reduced yields.[10]
| Property | Value |
| CAS Number | 1630193-77-9 |
| Molecular Formula | C₇H₁₀BNO₄ |
| Molecular Weight | 182.97 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
Table 1: Physicochemical Properties of this compound.[7][8][9]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for troubleshooting and process optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled together to form the biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle.
Key Parameters for Scalable Synthesis
Transitioning a Suzuki-Miyaura coupling from the bench to a manufacturing setting requires careful consideration of several critical parameters to ensure a safe, efficient, and reproducible process.[6]
Catalyst and Ligand Selection
For electron-rich and potentially sterically hindered substrates like this compound, the choice of catalyst and ligand is paramount. Standard catalysts such as Pd(PPh₃)₄ may prove insufficient.[10] More robust systems are often required.
-
Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective choices for large-scale synthesis.
-
Ligands: Bulky, electron-rich phosphine ligands are highly effective for coupling challenging substrates. These ligands promote the oxidative addition step and stabilize the active palladium catalyst.[4] Recommended ligands include:
-
Buchwald-type ligands: SPhos, XPhos, and RuPhos are excellent choices for their high reactivity and broad substrate scope.
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃) are also effective and more economical options.
-
Base Selection
The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact reaction rate, yield, and impurity profile.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used in scalable processes due to their effectiveness, low cost, and ease of handling.[5]
-
Organic Bases: While effective, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally less common in large-scale Suzuki couplings due to potential purification challenges.
Solvent System
The solvent system must be chosen to ensure adequate solubility of all reactants and facilitate the reaction. For scalable processes, factors such as cost, safety (flashpoint), and environmental impact are critical.
-
Aqueous Biphasic Systems: A mixture of an organic solvent and water is often employed. The aqueous phase helps to dissolve the inorganic base and facilitates the removal of boronic acid byproducts during workup. Common solvent combinations include:
-
Toluene / Water
-
2-Methyltetrahydrofuran (2-MeTHF) / Water (a greener alternative to THF)
-
1,4-Dioxane / Water (While common in laboratory settings, the safety profile of dioxane makes it less desirable for large-scale production).
-
Reaction Temperature and Monitoring
The reaction temperature should be optimized to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions. Reaction progress should be monitored by analytical techniques such as HPLC or LC-MS to determine the optimal reaction time and ensure complete conversion of the limiting reagent.
Detailed Experimental Protocol: Scalable Synthesis of a Representative Biaryl Compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide on a multi-gram scale.
Caption: General workflow for the scalable Suzuki-Miyaura coupling reaction.
Materials and Reagents
| Reagent | Molar Equiv. | Example Amount (for a 10g scale of Aryl Bromide) |
| Aryl Bromide (Ar-Br) | 1.0 | 10.0 g |
| This compound | 1.1 - 1.3 | 1.1 - 1.3 x (moles of Ar-Br) |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.005 - 0.02 | 0.5 - 2.0 mol% |
| SPhos | 0.01 - 0.04 | 1.0 - 4.0 mol% |
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 | 2.0 - 3.0 x (moles of Ar-Br) |
| Toluene | - | 100 - 200 mL |
| Water | - | 20 - 40 mL |
Table 2: Representative Reagent Stoichiometry.
Step-by-Step Procedure
-
Reaction Setup:
-
To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen/argon inlet, charge the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), potassium phosphate (2.5 equiv.), palladium(II) acetate (1 mol%), and SPhos (2 mol%).
-
Seal the reactor and purge with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Degas the toluene and water by bubbling nitrogen or argon through them for 20-30 minutes.
-
Add the degassed toluene and water to the reactor via cannula or a pressure-equalizing dropping funnel.
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by HPLC or LC-MS. A typical reaction time is 4-18 hours.
-
-
Workup:
-
Once the reaction is deemed complete (consumption of the limiting reagent), cool the mixture to room temperature.
-
If necessary, filter the mixture to remove any insoluble inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
For scalable processes, purification by crystallization is preferred over chromatography.
-
Conduct a solvent screen to identify a suitable solvent or solvent mixture for crystallization.
-
Alternatively, the crude product can be purified by column chromatography on silica gel.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, protodeboronation of the boronic acid, catalyst deactivation. | Increase reaction time or temperature. Use a more robust ligand. Ensure anhydrous conditions during setup. Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol ester).[10][11] |
| Formation of Homocoupled Byproducts | The boronic acid coupling with itself. | This is often competitive with the desired cross-coupling.[11] Optimize the reaction conditions (catalyst, ligand, temperature) to favor the cross-coupling pathway. |
| Difficult Purification | Residual palladium, impurities from starting materials or side reactions. | Perform aqueous washes to remove inorganic byproducts. Employ activated carbon or silica gel filtration to remove residual palladium. Optimize crystallization conditions for improved purity. |
Table 3: Troubleshooting Guide for Scalable Suzuki-Miyaura Couplings.
Conclusion
The scalable synthesis of biaryl compounds using this compound is a highly achievable goal with careful planning and execution. By understanding the underlying mechanistic principles of the Suzuki-Miyaura cross-coupling and systematically optimizing key reaction parameters—catalyst, ligand, base, and solvent—researchers and process chemists can develop robust and efficient processes for the large-scale production of these valuable molecules. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this important transformation in both academic and industrial settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,5-Dimethoxypyridine | C7H9NO2 | CID 13433418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. (2,5-Dimethoxypyridin-4-yl)boronic acid | 1630193-77-9 [sigmaaldrich.com]
- 9. This compound | CAS 1630193-77-9 [frontierspecialtychemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2,5-Dimethoxypyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice for researchers encountering low yields in Suzuki-Miyaura coupling reactions involving 2,5-dimethoxypyridine-4-boronic acid. This technical support center is designed to function as a Senior Application Scientist in your lab, offering insights into the underlying causes of common issues and providing actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: I'm seeing very low conversion of my starting materials. What are the most common initial checks I should perform?
When a Suzuki coupling reaction fails to proceed, it's crucial to systematically evaluate the fundamental components of the reaction. Start by assessing the following:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[1][2] Some precatalysts can be sensitive to air and moisture.
-
Inert Atmosphere: The presence of oxygen can lead to the undesirable homocoupling of boronic acids and decomposition of the catalyst.[1][3] It is critical to ensure that your solvent is properly degassed and the reaction is conducted under a rigorously maintained inert atmosphere (e.g., argon or nitrogen).
-
Reagent Quality: Verify the purity and integrity of your this compound, aryl halide, base, and solvent. Impurities in any of these reagents can poison the catalyst or lead to side reactions.[4]
Q2: My starting aryl halide is consumed, but the yield of the desired product is low. What are the likely side reactions?
If your starting material is being consumed without efficient formation of the desired product, several side reactions could be occurring:
-
Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom.[5][6] Electron-rich heteroaromatic boronic acids, like this compound, can be particularly susceptible to this, especially in the presence of base and water.[5][6][7]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct.[5] This reaction is often competitive with the desired cross-coupling, particularly if the main reaction is sluggish.[3][5]
-
Catalyst Decomposition: The palladium catalyst can precipitate as inactive palladium black, especially at elevated temperatures or if not adequately stabilized by the chosen ligand.[5]
Q3: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What type of catalyst system is better suited for this substrate?
For challenging substrates that are both electron-rich and potentially sterically hindered, standard catalysts like Pd(PPh₃)₄ are often insufficient.[5] More robust catalyst systems are typically required to overcome the activation barriers. Consider switching to a system composed of a palladium precursor and a specialized ligand:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos have demonstrated high efficacy in promoting challenging Suzuki couplings.[8][9] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and can help to mitigate catalyst deactivation.[8]
Troubleshooting Workflow: A Step-by-Step Guide
This workflow is designed to help you systematically identify and resolve the cause of low yield in your Suzuki coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
Detailed Troubleshooting and Optimization Strategies
Addressing Protodeboronation
Protodeboronation is a significant challenge, particularly with electron-rich heteroaromatic boronic acids.[5][6] To minimize this side reaction:
-
Use Anhydrous Conditions: Meticulously dry your solvent and reagents and perform the reaction under a strict inert atmosphere.[5]
-
Select an Appropriate Base: A weaker base or the careful stoichiometric control of a stronger base can be beneficial.[5] The choice of base can significantly impact the reaction outcome.[10]
-
Convert to a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin), can protect it from premature decomposition.[5][11] The ester is then cleaved in situ during the reaction.
Optimizing the Catalyst System
The choice of catalyst and ligand is paramount for a successful Suzuki coupling.
| Catalyst/Ligand Combination | Advantages | Considerations |
| Pd(OAc)₂ / SPhos | Highly active for electron-rich and sterically hindered substrates.[9] | Requires careful handling under an inert atmosphere. |
| Pd₂(dba)₃ / XPhos | Excellent for challenging couplings, often at lower temperatures. | Can be more expensive than other options. |
| Pd(dppf)Cl₂ | A common and often effective catalyst for a range of substrates.[12] | May not be active enough for this specific transformation. |
Solvent and Base Selection
The solvent and base system plays a critical role in the Suzuki-Miyaura reaction.[4][10] Solvents can influence catalyst stability and reactivity, while the base is essential for the transmetalation step.[4][10]
| Solvent System | Base | Typical Temperature | Notes |
| Dioxane / Water (e.g., 4:1) | K₃PO₄, Cs₂CO₃ | 80-100 °C | A robust and widely used system for many Suzuki couplings.[5][13] |
| Toluene / Water | K₂CO₃, Na₂CO₃ | 90-110 °C | Good for higher temperature reactions. |
| THF / Water | K₂CO₃, K₃PO₄ | 60-80 °C | A milder option that can sometimes reduce side reactions.[14] |
| Anhydrous DMF | KOAc | 50-100 °C | Can be beneficial when dealing with water-sensitive substrates.[10] |
Experimental Protocol: A Robust Starting Point
This protocol is a general starting point and should be optimized for your specific aryl halide partner.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)[5]
-
Anhydrous Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.[5]
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[2][5]
-
Solvent Addition: Prepare a degassed solvent mixture of dioxane and water. This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.[5]
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[5]
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is essential for effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
preventing protodeboronation of 2,5-Dimethoxypyridine-4-boronic acid
Welcome to the technical support guide for 2,5-Dimethoxypyridine-4-boronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address the common and often frustrating challenge of protodeboronation, providing in-depth, evidence-based troubleshooting strategies and optimized protocols to ensure the success of your coupling reactions.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers the foundational knowledge required to understand and address protodeboronation.
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of a Suzuki-Miyaura coupling, this side reaction irreversibly consumes your nucleophilic boronic acid, converting it into an inert, deboronated byproduct (2,5-dimethoxypyridine). This leads to reduced yields of your desired coupled product and complicates purification efforts due to the formation of this key impurity.[2]
Q2: Is this compound particularly susceptible to protodeboronation?
A2: The susceptibility of any boronic acid to protodeboronation is highly dependent on its structure and the reaction conditions.[1] While 4-pyridyl boronic acids are generally more stable than their notoriously unstable 2-pyridyl counterparts, the presence of two electron-donating methoxy groups on the pyridine ring of this specific reagent increases its electron density.[3][4][5] This heightened electron density can make the C-B bond more susceptible to cleavage under certain conditions, particularly in the presence of strong acids or bases and a proton source like water.
Q3: What are the primary mechanisms driving protodeboronation?
A3: Protodeboronation can be catalyzed by both acids and bases, and the dominant pathway depends heavily on the reaction pH.[1][6]
-
Base-Catalyzed Pathway: This is often the most relevant pathway in Suzuki-Miyaura coupling. It involves the formation of a negatively charged "ate" complex (a boronate species) after the addition of a base (e.g., hydroxide). This boronate is then protonated by a proton source (typically water), leading to C-B bond cleavage.[1][7][8]
-
Acid-Catalyzed Pathway: Under acidic conditions, the reaction proceeds through protonation of the aromatic ring, followed by cleavage of the C-B bond. For pyridine-containing boronic acids, protonation can also occur at the basic nitrogen atom, which can influence the stability and reactivity of the molecule.[1][6]
Part 2: Troubleshooting Guide - From Problem to Solution
This section is structured to address specific experimental failures with causal explanations and actionable protocols.
Issue 1: Low or No Yield of Desired Product with Significant Deboronated Byproduct
Causality: This is the classic symptom of protodeboronation outcompeting the desired cross-coupling reaction. The rate of protodeboronation has exceeded the rate of transmetalation with the palladium catalyst. This is often exacerbated by elevated temperatures, the choice of base, and the presence of excess water.[9][10]
Solution 1: Optimize Reaction Conditions
The first line of defense is to adjust reaction parameters to favor the Suzuki coupling over the decomposition pathway.
-
Temperature: Higher temperatures accelerate both the desired reaction and the undesired protodeboronation.[10] If your catalyst is sufficiently active, lowering the reaction temperature can significantly reduce the rate of protodeboronation.
-
Base Selection: Strong bases can aggressively promote protodeboronation.[7][8] Switching to a milder base can create a more favorable kinetic profile.
-
Solvent & Water Content: While Suzuki couplings often require some water to facilitate the reaction, excess water provides a ready source of protons for the decomposition pathway.[9] Using anhydrous solvents or carefully controlling the amount of water is critical.
Table 1: Recommended Adjustments to Reaction Conditions
| Parameter | Standard Conditions (High Risk) | Optimized Conditions (Low Risk) | Rationale |
| Temperature | 100-110 °C | 60-80 °C | Reduces the rate of protodeboronation.[10] |
| Base | NaOH, KOH, K₂CO₃ | K₃PO₄ , Cs₂CO₃, CsF | Milder bases are less likely to promote rapid decomposition.[10] |
| Solvent | Aqueous mixtures (e.g., Toluene/H₂O) | Anhydrous Dioxane, THF, or Toluene with minimal H₂O (e.g., 10:1 ratio) | Minimizes the proton source required for protodeboronation.[9] |
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and finely powdered, dry K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.
-
Solvent Addition: Add freshly degassed, anhydrous 1,4-dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.
-
Degassing: Bubble argon through the stirred solution for 15-20 minutes to ensure all oxygen is removed.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C) and monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product for purification.
Issue 2: Inconsistent Results and Poor Reproducibility
Causality: This often points to the degradation of the boronic acid before it even participates in the reaction. Boronic acids can be unstable upon storage, especially if exposed to moisture and air, leading to the formation of boroxines (trimeric anhydrides) or slow decomposition.[11]
Solution 2: Convert to a More Stable Boronic Acid Derivative
This is a highly effective and robust strategy. By converting the boronic acid to a more stable ester, you protect it from premature decomposition. The active boronic acid is then generated in situ under the reaction conditions.
-
Pinacol Esters: These are a common and effective choice, offering significantly improved stability over the free boronic acid.
-
MIDA Boronates (N-methyliminodiacetic acid): These are exceptionally stable, often crystalline solids. They participate in "slow release" protocols, where the MIDA group is cleaved under basic conditions to gradually release the boronic acid. This keeps the instantaneous concentration of the unstable free boronic acid low, effectively suppressing protodeboronation.[1][2][12]
Note: This is a general guide. For many applications, purchasing the pre-formed pinacol ester is recommended for convenience and quality control.
-
In a round-bottom flask, suspend this compound (1.0 equiv.) and pinacol (1.1 equiv.) in toluene or another azeotroping solvent.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction until all the starting material is consumed.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester is often used directly in the subsequent Suzuki coupling without further purification.
Part 3: Mechanistic Insights
Understanding the forces at play is key to rational experiment design.
// Nodes Start [label="{ this compound | Ar-B(OH)₂}", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; Boronate [label="{ Boronate 'ate' Complex | [Ar-B(OH)₃]⁻}", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TransitionState [label="Transition State", shape=ellipse, style=dashed]; Product [label="{ Protodeboronated Product | Ar-H}", shape=Mrecord, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronProduct [label="B(OH)₃", shape=ellipse];
// Edges Start -> Boronate [label="+ OH⁻ (Base)\n(Equilibrium)"]; Boronate -> TransitionState [label="+ H₂O\n(Proton Source)\n(Rate-Limiting Step)"]; TransitionState -> Product [label="C-B Cleavage"]; TransitionState -> BoronProduct [label=""]; } DOT Figure 2: Simplified mechanism for base-catalyzed protodeboronation.
The key takeaway from the mechanism is that both a base (to form the reactive boronate) and a proton source (to cleave the C-B bond) are required. By carefully selecting a mild base and minimizing the amount of water, you can effectively slow down the rate-limiting step of this undesired pathway.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. wikiwand.com [wikiwand.com]
Technical Support Center: Purification Strategies for Products from 2,5-Dimethoxypyridine-4-boronic Acid Reactions
Welcome to the technical support center dedicated to the purification of reaction products derived from 2,5-Dimethoxypyridine-4-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a key reagent in modern organic chemistry, particularly in palladium-catalyzed cross-coupling reactions, its successful application hinges on the effective isolation and purification of the desired products.
This document moves beyond simple protocols to provide a deep, mechanistic understanding of common purification challenges and their solutions. We will explore the "why" behind each technique, empowering you to troubleshoot effectively and adapt these strategies to your specific molecular targets.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges and preliminary questions that arise when working with this compound and its derivatives.
Q1: What are the primary applications of this compound and why is purification critical?
This compound is predominantly used as a coupling partner in Suzuki-Miyaura reactions.[1] This powerful reaction forms carbon-carbon bonds, typically to construct biaryl or heteroaryl scaffolds, which are common motifs in pharmaceutically active compounds.[1][2][3] For instance, it has been used in the synthesis of oxopicolinamide derivatives investigated as therapeutic agents.[4]
Purification is paramount because residual starting materials, byproducts, or catalyst residues can interfere with subsequent synthetic steps, compromise biological assay results, and represent unacceptable impurities in active pharmaceutical ingredients (APIs).[5]
Q2: What are the most common impurities I should expect from a Suzuki-Miyaura reaction with this boronic acid?
Understanding potential impurities is the first step toward designing an effective purification strategy. The reaction mixture is rarely clean and often contains a variety of side products.
| Impurity Type | Origin | Mitigation/Removal Strategy |
| Homocoupled Boronic Acid | Self-coupling of this compound, often mediated by residual Pd(II) or the presence of oxygen.[6][7] | Optimize reaction conditions (e.g., thorough degassing, use of a mild reducing agent), acidic/basic extraction, chromatography. |
| Protodeboronated Starting Material | Replacement of the B(OH)₂ group with a hydrogen atom, often caused by excess water or base, leading to the formation of 2,5-dimethoxypyridine. | Use of anhydrous solvents, careful choice of base, or conversion to a more stable boronate ester.[8][9] |
| Unreacted Starting Materials | Incomplete reaction. | Stoichiometry optimization, aqueous work-up, chromatography. |
| Ligand-Derived Byproducts | Phenylated impurities can arise from the aryl groups on phosphine ligands.[2][10] | Use of alternative ligands or specialized reaction conditions to suppress this side reaction.[2][10] |
| Palladium Residues | The palladium catalyst used in the coupling reaction. | Filtration through Celite®, treatment with palladium scavengers, or crystallization.[7] |
Q3: Why are pyridine-containing products often difficult to purify via silica gel chromatography?
The primary challenge stems from the basic nature of the pyridine nitrogen atom.[11] Silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH). The basic pyridine moiety can interact strongly with these acidic sites, leading to several undesirable outcomes:
-
Severe Peak Tailing: The product streaks down the column instead of eluting as a sharp band.
-
Irreversible Adsorption: A portion of the product may bind permanently to the silica gel, resulting in low recovery.
-
On-Column Degradation: For sensitive molecules, the acidic environment of the silica can cause decomposition.
Part 2: Troubleshooting Guide for Common Purification Issues
This section provides a problem-and-solution framework for the most common purification hurdles.
Problem: My purified product is contaminated with unreacted boronic acid and/or its homocoupled dimer.
This is a frequent issue, especially when the boronic acid is used in excess to drive the reaction to completion.
Boronic acids are acidic (pKa ~9) and can be separated from neutral or basic organic products through acid-base extraction.[12] The homocoupled byproduct, a bipyridine, will have two basic nitrogen atoms, while your desired heteroaryl product likely has one. This difference in basicity can sometimes be exploited, but often their polarities are too similar for easy chromatographic separation.
A robust purification strategy often involves a combination of techniques. The following workflow is a validated starting point for most products derived from this compound.
Caption: Standard purification workflow for Suzuki coupling products.
This protocol is designed to remove the majority of both acidic and basic impurities before chromatography.
Objective: To partition impurities into the aqueous phase based on their acid-base properties.
Procedure:
-
Quench and Dilute: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with a 1M aqueous HCl solution. This step protonates basic pyridine-containing impurities (including unreacted starting material if it has a basic site accessible), making them water-soluble. Your desired product, if it is also a pyridine derivative, will also be protonated, so care must be taken. Check both layers by TLC/LC-MS to ensure your product has not been extracted into the aqueous acid. If it has, re-basify the aqueous layer with NaOH and re-extract with your organic solvent.
-
Base Wash: Wash the organic layer with a 1M aqueous NaOH or Na₂CO₃ solution. This deprotonates the acidic boronic acid, converting it to the water-soluble boronate salt, which partitions into the aqueous phase.[13][14]
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.
-
Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now significantly cleaner.[15]
Problem: I see significant peak tailing during silica gel column chromatography.
As discussed in the FAQ, this is due to the interaction between the basic pyridine product and acidic silica gel.
The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, forming a strong hydrogen bond or an acid-base interaction with the acidic Si-OH groups on the silica surface. This slows the elution of the molecule and causes streaking.
The most common solution is to add a small amount of a basic modifier to the mobile phase. This modifier competitively binds to the acidic sites on the silica, allowing the product to elute more symmetrically.
Protocol 2: Chromatography with a Basic Modifier
Objective: To achieve symmetric peak shapes and improve recovery during silica gel chromatography.
Procedure:
-
Select a Base Solvent System: A typical starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
Add the Modifier: To your chosen mobile phase, add 0.5-1% triethylamine (Et₃N) or pyridine by volume. Triethylamine is more volatile and generally easier to remove from the final product.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 3-5 column volumes of the modified mobile phase to ensure the silica is fully deactivated.
-
Load and Elute: Dissolve your crude product in a minimum amount of the mobile phase (or a stronger solvent like dichloromethane) and load it onto the column. Elute as normal, collecting fractions.
| Solvent System | Typical Ratio (v/v/v) | Notes |
| Hexane / Ethyl Acetate / Et₃N | 80:20:0.5 to 50:50:1 | Good for moderately polar compounds. |
| Dichloromethane / Methanol / Et₃N | 98:2:0.5 to 90:10:1 | For more polar compounds. |
If tailing persists, consider using a different stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica and is available in neutral and basic grades, which are much more compatible with amine-containing compounds.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used.[16] This technique separates compounds based on hydrophobicity and avoids the acid-base interaction issues of normal-phase silica. HPLC methods using mixed-mode columns can also be very effective for separating pyridine derivatives.[16]
Problem: The final product is a persistent oil and will not crystallize.
Some biaryl products can be difficult to crystallize, especially if minor impurities are present that inhibit lattice formation.
Protocol 3: Purification by Trituration
Objective: To induce crystallization by washing a crude solid or oil with a solvent in which the product is sparingly soluble, but the impurities are highly soluble.
Procedure:
-
Solvent Selection: Choose a solvent (or solvent system) where your product has low solubility. Hexanes, diethyl ether, or a mixture of hexanes and ethyl acetate are common choices.[17]
-
Perform the Trituration: Add a small amount of the chosen solvent to your crude oil/solid in a flask.
-
Agitate: Swirl or sonicate the mixture. The goal is to dissolve the impurities while the desired product either remains a solid or crystallizes out of the oil.
-
Isolate: Decant or filter off the solvent, which now contains the dissolved impurities.
-
Repeat: Repeat the process 2-3 times to maximize purity.
-
Dry: Dry the resulting solid product under high vacuum.
Co-evaporation: Sometimes, co-evaporating the crude product with a solvent like toluene can help remove volatile impurities and break up amorphous oils, making subsequent purification easier.[18]
Advanced Strategy: Ion-Exchange Chromatography
For particularly challenging separations, especially on a larger scale, cation-exchange chromatography can be a powerful tool for purifying basic compounds like pyridine derivatives.[19]
Caption: Workflow for purification by cation-exchange chromatography.
The principle involves using a resin with acidic functional groups (e.g., sulfonic acid). The basic pyridine product is protonated and binds to the resin. Neutral impurities are washed away. Finally, the pure product is eluted by using a mobile phase containing a stronger base (like ammonia) or a high concentration of counter-ions.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1630193-77-9 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine - Wikipedia [en.wikipedia.org]
- 12. Boronic acid - Wikipedia [en.wikipedia.org]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. helixchrom.com [helixchrom.com]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. researchgate.net [researchgate.net]
- 19. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 2,5-Dimethoxypyridine-4-boronic acid
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions involving 2,5-Dimethoxypyridine-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during Suzuki-Miyaura cross-coupling reactions with this specific reagent.
The unique electronic and structural features of this compound, namely its electron-rich pyridine ring and the presence of two methoxy groups, can lead to specific side reactions that may diminish the yield of the desired product. This guide will delve into the causality behind these experimental challenges and provide validated protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling . Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2,5-dimethoxypyridine. Homocoupling is the self-coupling of two molecules of the boronic acid to form 2,2',5,5'-tetramethoxy-4,4'-bipyridine. Both side reactions consume the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.
Q2: Why is this compound particularly susceptible to protodeboronation?
A2: Pyridine boronic acids, in general, are more prone to protodeboronation than their phenylboronic acid counterparts. This susceptibility is heightened in this compound due to a combination of factors:
-
Pyridine Nitrogen: The basic nitrogen atom in the pyridine ring can participate in reaction mechanisms that facilitate the cleavage of the carbon-boron bond. For some pyridine boronic acids, especially 2-pyridyl boronic acids, the formation of a zwitterionic species under neutral pH conditions can lead to rapid protodeboronation through unimolecular fragmentation.[1][2] While our substrate is a 4-pyridyl boronic acid, the influence of the pyridine nitrogen remains a key factor.
-
Electron-Rich Ring: The two electron-donating methoxy groups increase the electron density of the pyridine ring. This can make the ipso-carbon (the carbon attached to the boron) more susceptible to protonation, which is a key step in the protodeboronation pathway.
Q3: What causes the homocoupling of this compound?
A3: Homocoupling is primarily promoted by two factors:
-
Presence of Oxygen: The reaction of the active Pd(0) catalyst with molecular oxygen can generate a palladium peroxo complex.[3][4][5] This species can then react with the boronic acid, leading to the formation of the homocoupled product. Therefore, insufficient degassing of the reaction mixture is a major contributor to this side reaction.[6][7]
-
Palladium(II) Precatalysts: If a Pd(II) precatalyst is used, its incomplete reduction to the active Pd(0) species can lead to a side reaction where the Pd(II) directly mediates the homocoupling of the boronic acid.[6][8]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered when using this compound in Suzuki-Miyaura coupling reactions.
Issue 1: Low Yield of Desired Product with Significant Formation of 2,5-Dimethoxypyridine (Protodeboronation)
Root Cause Analysis:
Protodeboronation is often exacerbated by the presence of proton sources (especially water), elevated temperatures, and prolonged reaction times. The inherent instability of the pyridine boronic acid is the primary driver.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing protodeboronation.
Detailed Solutions:
| Parameter | Recommendation | Rationale |
| Boronic Acid Derivative | Convert the boronic acid to a more stable derivative such as a MIDA boronate , pinacol boronate , or potassium trifluoroborate . | These derivatives are more stable and participate in a "slow release" of the active boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.[2][9] |
| Reaction Temperature | Screen lower reaction temperatures (e.g., 60-80 °C). | Protodeboronation is often accelerated at higher temperatures. |
| Solvent | Use anhydrous solvents. If a co-solvent is needed, minimize the amount of water. | Water is a primary proton source for protodeboronation. |
| Base | Use weaker, non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. | Strong bases can accelerate the decomposition of the boronic acid. The choice of base can be critical and may require screening. |
| Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. | Prolonged exposure to reaction conditions can lead to increased protodeboronation of the product. |
Issue 2: Significant Formation of 2,2',5,5'-Tetramethoxy-4,4'-bipyridine (Homocoupling)
Root Cause Analysis:
Homocoupling is primarily an oxidative process. The key is to minimize exposure to oxygen and to control the palladium species in the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Detailed Solutions:
| Parameter | Recommendation | Rationale |
| Degassing | Rigorously degas all solvents and the reaction mixture. Freeze-pump-thaw (3 cycles) is highly effective. Alternatively, sparge with an inert gas (Ar or N₂) for at least 30 minutes. | Oxygen is a key promoter of homocoupling through the formation of a palladium peroxo species.[3][4][5][6] |
| Catalyst | Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are optimal for its rapid reduction to Pd(0). | Pd(II) species can directly catalyze the homocoupling of boronic acids.[6][8] |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos). | These ligands can promote the desired cross-coupling pathway, making it faster than the competing homocoupling reaction. |
| Addition of Boronic Acid | Add the this compound solution slowly to the reaction mixture using a syringe pump. | This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction. |
| Additives | Consider the addition of a mild reducing agent, such as potassium formate. | This can help to maintain the palladium in its active Pd(0) state and minimize the concentration of Pd(II) species that promote homocoupling.[6][7] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and should be optimized for the specific coupling partners.
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/heteroaryl halide (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane, toluene, or THF) via syringe.
-
Base Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Boronic Acid Addition: In a separate flask, dissolve this compound (1.2-1.5 equiv.) in a minimal amount of degassed solvent. Add this solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of this compound pinacol ester
-
Esterification: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in toluene. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Once the reaction is complete (monitor by TLC or LC-MS), remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the next step after drying under high vacuum.
-
Suzuki-Miyaura Coupling: Use the prepared pinacol ester (1.2-1.5 equiv.) in place of the boronic acid in Protocol 1. A fluoride source (e.g., CsF or KF) may be required as the base to cleave the pinacol ester in situ.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Catalyst and Ligand Selection for Hindered Pyridine Boronic Acids
A a a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving sterically hindered pyridine boronic acids. This resource is structured to address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, moving beyond simple protocols to explain the chemical reasoning behind experimental choices.
I. Understanding the Challenge: The Nature of Hindered Pyridine Boronic Acids
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds.[1][2][3] However, the reaction's efficiency can be significantly hampered when dealing with sterically hindered substrates, particularly pyridine boronic acids with substituents at the 2- and/or 6-positions. These substrates are crucial in medicinal chemistry and materials science, making the ability to overcome these synthetic hurdles a critical skill.[4][5]
The primary difficulties arise from two main factors:
-
Steric Hindrance: Bulky groups near the boronic acid moiety can physically obstruct the approach of the palladium catalyst, slowing down key steps in the catalytic cycle, namely transmetalation and reductive elimination.[6][7]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive complexes.[7][8][9]
This guide will provide actionable strategies to mitigate these issues and achieve successful couplings.
II. Troubleshooting Guide: From Low Yield to No Reaction
This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My reaction with a hindered pyridine boronic acid is giving very low to no yield. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling with a hindered pyridine boronic acid fails, a systematic evaluation of the reaction parameters is essential.
Initial Checks:
-
Catalyst and Ligand Integrity: Ensure that your palladium source and ligand have not degraded. Many phosphine ligands are air-sensitive.
-
Reagent Quality: Verify the purity of your boronic acid, aryl halide, and base. Impurities can poison the catalyst.
-
Solvent Degassing: Oxygen can lead to the unwanted homocoupling of the boronic acid and can deactivate the catalyst.[6] Ensure your solvent is thoroughly degassed.[8]
If these initial checks do not reveal an obvious issue, a more in-depth optimization of the reaction conditions is necessary.
Q2: I've confirmed my reagents and setup are sound, but the yield is still poor. What are the most critical parameters to optimize for a hindered pyridine boronic acid coupling?
A2: For sterically demanding couplings, the choice of catalyst, ligand, base, and solvent are paramount. Standard conditions, such as using Pd(PPh₃)₄, are often ineffective for these challenging substrates.[7]
Catalyst and Ligand Selection: The Key to Success
The selection of the appropriate palladium catalyst and, more importantly, the ligand is the most critical factor in achieving a successful outcome with hindered substrates.[10][11]
-
Bulky, Electron-Rich Ligands: These are essential for promoting the reaction. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[6][8][10] These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Mechanism of Action: These bulky ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in the oxidative addition step with the aryl halide.[11] They also facilitate the sterically demanding reductive elimination step to release the final product.
| Ligand Type | Examples | Key Advantages for Hindered Substrates |
| Buchwald Biaryl Phosphines | XPhos, SPhos, RuPhos | Promote fast oxidative addition and reductive elimination.[6][10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High thermal stability and strong electron-donating ability. |
| Specialized Bulky Ligands | AntPhos, BI-DIME | Designed for extremely hindered substrates, such as those for synthesizing tetra-ortho-substituted biaryls.[11] |
Base and Solvent Combination
The base activates the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[8][12]
-
Recommended Bases: Potassium phosphate (K₃PO₄) is a robust and often effective choice for hindered couplings.[8][11] For less reactive aryl chlorides, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary.[11]
-
Solvent Choice: Anhydrous, aprotic solvents are generally preferred. Toluene and dioxane are common choices that work well with the recommended bases.[11] For particularly challenging reactions, higher boiling point solvents like xylenes can be used to increase the reaction temperature.[11]
Q3: I'm observing significant amounts of protodeboronation (replacement of the boronic acid group with a hydrogen). How can I minimize this side reaction?
A3: Protodeboronation is a common side reaction, especially with electron-deficient heteroaryl boronic acids and in the presence of water and a base.[7][8][13]
Strategies to Minimize Protodeboronation:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[8]
-
Anhydrous Conditions: While some water can be beneficial for the activity of certain bases, running the reaction under strictly anhydrous conditions can minimize protodeboronation.[7]
-
Careful Ligand Selection: Interestingly, some bulky phosphine ligands can promote palladium-catalyzed protodeboronation.[14][15][16] If this side reaction is persistent, screening different classes of ligands may be necessary.
Q4: My starting materials are being consumed, but I'm seeing a lot of homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling of the boronic acid to form a bipyridine byproduct is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[8]
Strategies to Prevent Homocoupling:
-
Thorough Degassing: Rigorously degas all solvents and ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[8]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can minimize homocoupling that arises from inefficient reduction of a Pd(II) precatalyst.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low at any given time, thus reducing the rate of homocoupling.[7]
III. Frequently Asked Questions (FAQs)
What is the general catalytic cycle for the Suzuki-Miyaura reaction?
The catalytic cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) species.
-
Transmetalation: The organic group from the boronic acid (after activation by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. | Read by QxMD [read.qxmd.com]
- 16. researchgate.net [researchgate.net]
impact of base and solvent on 2,5-Dimethoxypyridine-4-boronic acid reactivity
Technical Support Center: 2,5-Dimethoxypyridine-4-boronic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this electron-rich heteroaromatic building block. Here, we address common challenges related to its reactivity, focusing on the critical interplay between bases and solvents, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.
Issue 1: Low or No Product Yield
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. I suspect an issue with my base. How does base selection critically impact this reaction?
A1: Your suspicion is well-founded. The base is arguably one of the most critical variables in a Suzuki-Miyaura coupling. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex (Ar-B(OH)₃⁻), which is essential for the transmetalation step with the palladium catalyst.[1][2] However, for an electron-rich and potentially sensitive substrate like this compound, the choice is nuanced.
-
The Problem with Strong Bases (e.g., NaOH, KOH, alkoxides): While strong bases can effectively form the boronate, they significantly increase the risk of a detrimental side reaction called protodeboronation .[3][4] This is the cleavage of the C-B bond by a proton source (like water), converting your valuable boronic acid back into the unreactive 2,5-dimethoxypyridine.[4] This process is often accelerated by high temperatures and strong bases.[3]
-
Why Weaker Inorganic Bases Are Preferred (K₂CO₃, K₃PO₄, Cs₂CO₃): These bases offer a "just right" level of basicity. They are strong enough to facilitate the formation of the active boronate species but are significantly less likely to induce rapid protodeboronation.[1]
-
Potassium Phosphate (K₃PO₄): Often a top choice for challenging couplings, providing a good balance of basicity and mildness.[1]
-
Cesium Carbonate (Cs₂CO₃): Frequently gives excellent results, sometimes outperforming other bases. Its efficacy is attributed to the high solubility of its byproducts and the positive effect of the large cesium cation on the catalytic cycle.
-
-
Fluoride Bases (e.g., KF, CsF): Fluoride ions can also activate boronic acids. While sometimes effective, their performance can be highly substrate-dependent.[5]
Recommendation: If you are experiencing low yields, your first troubleshooting step should be to screen a panel of weaker inorganic bases. A good starting point is to compare K₃PO₄, K₂CO₃, and Cs₂CO₃ under the same conditions.
Q2: I've optimized my base, but the yield is still poor. How might my solvent choice be the culprit?
A2: Solvent choice is deeply intertwined with the base's effectiveness and the overall stability of the reaction components. The ideal solvent system must dissolve the reactants, facilitate the interaction of aqueous and organic phases (if biphasic), and maintain the stability of the catalyst and boronic acid.
-
Aqueous Biphasic Systems (e.g., Dioxane/Water, Toluene/Water, THF/Water): These are the most common systems for Suzuki couplings. The presence of water is often crucial as it helps dissolve the inorganic base and facilitates the formation of the boronate.[6][7] However, an excessive amount of water can increase the rate of protodeboronation.[3] A typical starting ratio is between 4:1 and 10:1 (organic solvent to water).
-
Polar Aprotic Solvents (e.g., DMF, DMAc): These solvents can be effective, particularly in microwave-assisted reactions.[8][9] They offer excellent solubility for many substrates. However, be aware that they can sometimes lead to catalyst decomposition at high temperatures.
-
Anhydrous Conditions: While less common for standard Suzuki reactions, anhydrous conditions may be necessary if your substrates are sensitive to water.[3] In such cases, you must use a soluble organic base or an anhydrous inorganic base like KF.
Troubleshooting Workflow for Low Yields: This diagram outlines a logical workflow for addressing poor reaction outcomes.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
Issue 2: Formation of Side Products
Q3: My reaction is messy. Besides my desired product, I'm seeing a significant amount of 2,5-dimethoxypyridine and a bi-pyridine byproduct. What's happening?
A3: You are observing two classic side reactions in Suzuki-Miyaura couplings: protodeboronation and homocoupling.
-
Protodeboronation (forms 2,5-dimethoxypyridine): As discussed in Q1, this is the proton-mediated cleavage of the C-B bond.[4] Its prevalence indicates that your reaction conditions (likely a combination of base, solvent, and temperature) are too harsh for your boronic acid.
-
Solution:
-
Switch to a milder base (K₃PO₄ or Cs₂CO₃).[1]
-
Reduce the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., start at 80 °C).[8]
-
Minimize water content in the solvent system.
-
Consider converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, which are less prone to protodeboronation.[3][10]
-
-
-
Homocoupling (forms 4,4'-bis(2,5-dimethoxypyridine)): This side reaction involves the coupling of two molecules of your boronic acid.[1] It is often promoted by the presence of oxygen in the reaction mixture or by an excess of Pd(II) species, which can occur if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[7]
-
Solution:
-
Rigorous Degassing: Ensure your solvent and the reaction headspace are thoroughly deoxygenated. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst.[8]
-
Catalyst Choice: Use a high-quality Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern precatalyst (like a Buchwald G3 or G4 palladacycle) that efficiently generates the active Pd(0) species.[3]
-
-
Frequently Asked Questions (FAQs)
Q4: Is this compound considered stable? How should I handle and store it?
A4: Heteroaromatic boronic acids, especially those with electron-donating groups, can be less stable than simple arylboronic acids.[7] They are susceptible to decomposition via protodeboronation and the formation of cyclic anhydrides (boroxines).[3] For best results, store the reagent in a desiccator, under an inert atmosphere if possible, and in a cool, dark place. Always check the purity of the boronic acid by NMR before use, especially if it's from an older batch.
Q5: What is the fundamental mechanism of base action in the Suzuki-Miyaura coupling?
A5: The base is essential for the transmetalation step, which is often the rate-determining step of the catalytic cycle. There are two primary mechanistic proposals: the 'boronate' pathway and the 'oxo-palladium' pathway.
-
Boronate Pathway: The base (OH⁻) attacks the Lewis acidic boron atom of the boronic acid (R-B(OH)₂) to form a more electron-rich, nucleophilic boronate species (R-B(OH)₃⁻). This activated boronate then transfers its organic group to the palladium center.[11]
-
Oxo-Palladium Pathway: The base first reacts with the palladium(II) halide complex (LₙPd(R')X) to form a palladium(II) hydroxide or alkoxide complex (LₙPd(R')OH). This complex is more reactive towards the neutral boronic acid in the transmetalation step.[11]
Both pathways are likely operative, and their relative contribution depends on the specific reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data & Protocols
Table 1: Comparative Effect of Base and Solvent on Yield
The following table summarizes typical results from screening different conditions for the coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole). These are representative data and actual yields may vary.
| Entry | Base (3.0 equiv) | Solvent (v/v) | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| 1 | K₃PO₄ | Dioxane / H₂O (5:1) | 90 | 12 | 85-95% | Often optimal, good balance of reactivity and stability.[1][9] |
| 2 | Cs₂CO₃ | Dioxane / H₂O (5:1) | 90 | 12 | 80-90% | Excellent alternative, can be superior for some substrates. |
| 3 | K₂CO₃ | Dioxane / H₂O (5:1) | 90 | 12 | 65-75% | A standard but often less effective base than K₃PO₄.[8] |
| 4 | NaOH | Dioxane / H₂O (5:1) | 90 | 4 | < 20% | Significant protodeboronation observed.[4] |
| 5 | K₃PO₄ | Toluene / H₂O (8:1) | 100 | 12 | 80-90% | Good alternative to dioxane. |
| 6 | K₃PO₄ | DMF | 100 | 8 | 70-80% | Anhydrous conditions, useful for water-sensitive substrates. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your experiments. It should be optimized for each specific substrate combination.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd₂(dba)₃/Ligand)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 5:1 ratio)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Minimizing Homocoupling of 2,5-Dimethoxypyridine-4-boronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are working with 2,5-Dimethoxypyridine-4-boronic acid and encountering challenges with homocoupling side reactions. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling, and why might it be a particular issue with this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura couplings where the boronic acid reagent reacts with itself to form a symmetrical biaryl dimer.[1][2] In your case, this would be the formation of 2,2',5,5'-tetramethoxy-4,4'-bipyridine. This side reaction is problematic as it consumes your valuable boronic acid, reduces the yield of your desired cross-coupled product, and introduces a byproduct that can complicate purification.[1][2]
This compound is an electron-rich heteroaryl boronic acid. The two methoxy groups donate electron density into the pyridine ring, which can influence the kinetics of the catalytic cycle. While beneficial for some steps, this electron-rich nature can sometimes make side reactions like homocoupling more competitive if the reaction conditions are not carefully optimized.[2][3]
Q2: What are the primary mechanistic pathways that lead to boronic acid homocoupling?
A2: There are two principal mechanisms responsible for boronic acid homocoupling in palladium-catalyzed reactions.[1][2][4] Understanding these is critical for effective troubleshooting.
-
Oxygen-Mediated Homocoupling: This is often the main culprit. Trace amounts of oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[2][5][6] This Pd(II) complex can then undergo a reaction sequence with two molecules of the boronic acid to produce the homocoupled dimer and regenerate the Pd(0) catalyst.[5][6] Therefore, even small amounts of dissolved oxygen can facilitate a catalytic cycle for this undesired reaction.[7]
-
Palladium(II)-Mediated Homocoupling: This pathway is particularly relevant when using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf).[1][4] Before the main Suzuki cross-coupling cycle can begin, the Pd(II) precatalyst must be reduced in situ to the active Pd(0) species. One mechanism for this reduction involves the boronic acid itself acting as the reductant, which in the process, forms the homocoupled product.[2][4] This side reaction is most prominent at the very beginning of the reaction.
The diagram below illustrates the desired Suzuki-Miyaura cycle alongside these competing homocoupling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Boronic Acid Impurities
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting for the removal of boronic acid impurities from reaction mixtures. The content is structured in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs): Common Issues in Boronic Acid Purification
Q1: I'm observing a significant amount of a less polar, broad peak in my NMR, which I suspect is a boroxine. What is it and how can I get rid of it?
A1: You are likely correct. Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[1] This is a reversible process, and the equilibrium between the boronic acid and the boroxine is driven by the removal of water.[2]
-
Causality: Anhydrous workup conditions, prolonged heating, or storage in aprotic solvents can promote the formation of boroxines.[1]
-
Troubleshooting: To convert the boroxine back to the desired boronic acid, introduce water into your workup. Dissolving the crude product in a solvent system containing water and stirring should hydrolyze the boroxine. Recrystallization from an aqueous solvent system is also an effective method to both hydrolyze the boroxine and purify the boronic acid.[2]
Q2: My reaction is showing a significant amount of protodeboronation. What causes this and how can I minimize it?
A2: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[3] This is a common side reaction, especially in metal-catalyzed coupling reactions like the Suzuki-Miyaura coupling.[3]
-
Causality: Both acidic and basic conditions can catalyze protodeboronation. The susceptibility of a boronic acid to this side reaction is highly dependent on the reaction pH and the electronic nature of the organic substituent.[3] For many simple aryl and alkyl boronic acids, stability is greatest at or near neutral pH.[3]
-
Troubleshooting:
-
pH Control: During aqueous workup, adjust the pH of the aqueous phase to be near neutral (~pH 7) if your target compound is stable under these conditions.
-
Minimize Exposure Time: Reduce the time the boronic acid is in contact with strongly acidic or basic aqueous solutions.
-
Use Milder Bases: In reactions like the Suzuki coupling, consider using milder bases such as potassium carbonate or potassium fluoride instead of strong bases like sodium hydroxide.[4]
-
Q3: My boronic acid is very polar and difficult to separate from other polar impurities. What are my options?
A3: The purification of polar boronic acids can be challenging with standard silica gel chromatography. Here are a few strategies:
-
Reverse-Phase Chromatography (C18): This can be an effective technique for separating polar compounds. A gradient of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is typically used.[5]
-
Derivatization to a MIDA Boronate: N-methyliminodiacetic acid (MIDA) boronates are significantly more stable and less polar than their corresponding boronic acids. They are generally compatible with silica gel chromatography and can be purified more easily. The MIDA group can be cleaved under mild basic conditions to regenerate the boronic acid.[6][7]
-
Recrystallization: If your polar boronic acid is crystalline, recrystallization from a suitable solvent system can be a highly effective purification method.[2]
Q4: Are there more stable alternatives to boronic acids that can help avoid purification issues?
A4: Yes, using boronic acid derivatives that act as "slow-release" sources of the active boronic acid can mitigate side reactions and simplify purification.
-
MIDA Boronates: As mentioned, MIDA boronates are stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography or recrystallization.[6][7][8] They release the boronic acid under basic conditions, keeping the concentration of the free boronic acid low during the reaction, which can suppress side reactions like protodeboronation.[9]
-
Pinacol Esters: Boronate esters, such as pinacol esters, are also more stable than the corresponding boronic acids and are often used in a slow-release strategy.[10] However, they can also be challenging to purify via silica gel chromatography.[11]
Troubleshooting Guide 1: Liquid-Liquid Extraction for Boronic Acid Removal
This method is often the first line of attack for removing excess boronic acid, especially after reactions like the Suzuki-Miyaura coupling. It relies on the acidic nature of the boronic acid to form a water-soluble boronate salt under basic conditions.[12]
Q: My basic wash (e.g., with 1M NaOH) is not effectively removing the boronic acid impurity. What's going wrong?
A: The efficiency of a basic wash depends on the pKa of the boronic acid and the pH of the aqueous solution.
-
Causality: For the boronic acid to be extracted into the aqueous layer, the pH of the wash must be significantly higher than the pKa of the boronic acid. Most aryl boronic acids have pKa values in the range of 8-10.[13] A 1M NaOH solution has a pH of ~14, which should be sufficient for most common boronic acids. However, issues can still arise.
-
Insufficient Mixing: Ensure vigorous mixing of the organic and aqueous layers to facilitate the transfer of the boronate salt.
-
Emulsion Formation: If an emulsion forms, the separation will be poor. Try adding brine to the aqueous layer to break the emulsion.
-
Product Acidity: If your desired product is also acidic, it will be extracted into the basic aqueous layer along with the boronic acid impurity.[14]
-
Highly Lipophilic Boronic Acid: Very non-polar boronic acids may have poor solubility in the aqueous phase even as their boronate salt.
-
Experimental Protocol: Basic Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a basic aqueous solution (e.g., 1M NaOH, 1M K₂CO₃).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer, containing the boronate salt, can be drained off.
-
Repeat: Repeat the extraction with the basic solution 1-2 more times to ensure complete removal of the boronic acid.
-
Neutralization and Back-Extraction (Optional): If your product is neutral, you can wash the organic layer with water and then brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). If your product is basic, this procedure should be effective. If your product is acidic and was extracted into the aqueous layer, you will need to acidify the combined aqueous layers with an acid (e.g., 1M HCl) to precipitate your product, which can then be extracted with an organic solvent.[15]
Data Presentation: pKa of Common Boronic Acids
| Boronic Acid | pKa in Water |
| Phenylboronic acid | 8.83 |
| 4-Methoxyphenylboronic acid | 9.25 |
| 4-Chlorophenylboronic acid | 8.55 |
| 4-Nitrophenylboronic acid | 7.96 |
| 2-Fluorophenylboronic acid | 8.01 |
| 3-Fluorophenylboronic acid | 8.44 |
| 4-Fluorophenylboronic acid | 8.68 |
Note: pKa values can vary depending on the solvent and temperature.
Visualization: Liquid-Liquid Extraction Workflow
References
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. silicycle.com [silicycle.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. iris.cnr.it [iris.cnr.it]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reactions of 2,5-Dimethoxypyridine-4-boronic acid
Welcome to the technical support center for the analytical monitoring of reactions involving 2,5-Dimethoxypyridine-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in reaction monitoring. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Introduction: The Critical Role of Reaction Monitoring
This compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The successful and reproducible synthesis of complex molecules using this reagent hinges on the ability to accurately monitor the reaction's progress. Effective monitoring allows for precise determination of reaction endpoints, optimization of conditions, and identification of side products, ultimately leading to higher yields and purity.[2] This guide provides troubleshooting advice and frequently asked questions (FAQs) for the most common analytical techniques employed for this purpose.
Section 1: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
HPLC and UPLC-MS are powerful and widely used techniques for monitoring the consumption of starting materials and the formation of products with high resolution and sensitivity.[3][4] However, the inherent instability of boronic acids can present unique challenges.[5]
HPLC & UPLC-MS Troubleshooting Guide
Question 1: I'm observing peak tailing and poor peak shape for my this compound. What could be the cause and how can I fix it?
Answer: Poor peak shape for boronic acids is a common issue and can often be attributed to interactions with the stationary phase or on-column degradation.
-
Causality: The boronic acid functional group can interact with residual silanols on silica-based columns, leading to peak tailing. Additionally, the presence of water in the mobile phase can lead to the reversible formation of the corresponding boronic acid anhydride (a boroxine), which may have different chromatographic behavior.[5]
-
Solution:
-
Column Choice: Opt for a modern, end-capped C18 column or consider a column with technologies designed to minimize analyte-metal interactions.
-
Mobile Phase Modification: The addition of a small amount of a competitive agent, like formic acid (0.1%), to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.
-
pH Control: For pyridine-containing compounds, the pH of the mobile phase is critical. Buffering the aqueous portion of your mobile phase can ensure consistent ionization of the pyridine nitrogen, leading to more reproducible retention times and better peak shapes.
-
Question 2: My boronic acid peak area is decreasing over time, even in my standards. Why is this happening?
Answer: The decrease in the boronic acid peak area is likely due to its instability, a known characteristic of this class of compounds.[5]
-
Causality: Boronic acids can undergo several degradation pathways:
-
Dehydration: Intermolecular dehydration leads to the formation of cyclic trimeric anhydrides known as boroxines. This is often a reversible process in the presence of water.[5]
-
Protodeboronation: Cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This can be influenced by pH, temperature, and residual metals.[5]
-
-
Solution:
-
Sample Preparation: Prepare samples in a non-aqueous, aprotic diluent immediately before analysis to minimize degradation.[6]
-
Storage: Store solid this compound at low temperatures (e.g., -20°C) and under an inert atmosphere to prolong its shelf life.[7]
-
Use of Boronate Esters: For challenging reactions, consider using a more stable derivative, such as the corresponding pinacol or MIDA boronate ester. These act as slow-release sources of the boronic acid under the reaction conditions, minimizing the concentration of the less stable free boronic acid at any given time.[8]
-
Question 3: I'm having trouble separating my starting material from the product and potential byproducts. What are some strategies for method development?
Answer: Achieving good separation requires a systematic approach to method development.
-
Causality: The polarity and structural similarity of reactants, products, and byproducts in a Suzuki-Miyaura coupling can make separation challenging.
-
Solution:
-
Systematic Screening: A tiered screening approach can streamline method development. Start by evaluating different stationary phases (e.g., C18, Phenyl-Hexyl, and a polar-embedded phase) and different mobile phase pHs (e.g., acidic and neutral).
-
Gradient Optimization: Once a promising column and mobile phase are identified, optimize the gradient profile to achieve the desired resolution.
-
UPLC-MS for Complex Mixtures: For reactions that generate multiple regioisomers or complex byproduct profiles, UPLC-MS is invaluable. The mass spectrometer provides an additional dimension of detection, allowing for the deconvolution of co-eluting peaks and confident identification of all species.[4][9]
-
Experimental Protocol: HPLC Monitoring of a Suzuki-Miyaura Coupling
-
Reaction Sampling and Quenching: At designated time points, withdraw a small aliquot (e.g., 20 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This solution may also contain an internal standard for more accurate quantification.[3]
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
HPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
Detection: UV at 254 nm and/or MS detection.
-
-
Data Analysis: Integrate the peak areas of the starting material, product, and any identified byproducts. Calculate the percent conversion and yield relative to the initial concentration of the limiting reagent.
Data Presentation: Representative HPLC Monitoring Data
| Reaction Time (min) | This compound (% Area) | Aryl Halide (% Area) | Product (% Area) |
| 0 | 45.2 | 54.8 | 0.0 |
| 30 | 22.1 | 28.3 | 49.6 |
| 60 | 5.7 | 8.1 | 86.2 |
| 120 | <1.0 | <1.0 | >98.0 |
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is inherently quantitative, making it ideal for in-situ reaction monitoring.[3] Both ¹H and ¹¹B NMR can be utilized.
NMR Troubleshooting Guide
Question 1: The signals in my ¹H NMR spectrum are broad and poorly resolved. What can I do to improve the quality?
Answer: Broad signals in ¹H NMR of reaction mixtures can arise from several factors.
-
Causality:
-
Paramagnetic Species: The presence of even trace amounts of paramagnetic palladium species can cause significant line broadening.
-
Viscosity: Concentrated reaction mixtures can be viscous, leading to broader lines.
-
Chemical Exchange: Dynamic processes, such as the equilibrium between the boronic acid and its boroxine, can also lead to broadened signals.
-
-
Solution:
-
Sample Preparation: For offline analysis, passing the sample through a small plug of silica gel can sometimes remove paramagnetic species. Diluting the sample can reduce viscosity.
-
Acquisition Parameters: Increasing the relaxation delay (d1) can sometimes improve resolution for nuclei with long relaxation times.
-
In-situ Monitoring: For in-situ monitoring where sample manipulation is not possible, focusing on well-resolved signals that are less affected by broadening is key.
-
Question 2: How can I use ¹¹B NMR to monitor my reaction, and what should I expect to see?
Answer: ¹¹B NMR is a highly effective tool for directly observing the boron-containing species in your reaction.[10]
-
Causality: The chemical shift of the boron nucleus is highly sensitive to its hybridization state.[10]
-
Monitoring the Reaction:
-
Starting Material: this compound will show a characteristic sp² boron signal.
-
Reaction Progress: As the boronic acid is consumed in the Suzuki-Miyaura coupling, the intensity of this signal will decrease.
-
Side Reactions: The appearance of new signals in the ¹¹B NMR spectrum can indicate the formation of boronate esters or other boron-containing side products.[11]
-
Experimental Protocol: Quantitative ¹H NMR (qNMR) Monitoring
-
Sample Preparation: To a fixed volume of the reaction mixture (e.g., 100 µL), add a known amount of an internal standard (e.g., maleic acid) dissolved in a deuterated solvent (e.g., 500 µL of DMSO-d₆). The internal standard should have a signal that is well-resolved from the signals of the reactants and products.[12]
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 5 times the longest T₁ of interest) to ensure full relaxation of all nuclei.
-
Ensure the spectral width is adequate to encompass all signals of interest.
-
-
Data Processing and Analysis:
-
Carefully integrate a well-resolved signal for the starting material, the product, and the internal standard.
-
Calculate the concentration of the analyte using the following equation: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V_sample) Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume
-
-
Section 3: Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
GC and GC-MS are less commonly used for boronic acids due to their low volatility and thermal instability.[13] However, with appropriate derivatization, GC-MS can be a powerful tool for detecting and quantifying boronic acid-related impurities.[13]
GC & GC-MS Troubleshooting Guide
Question: I want to analyze for potential volatile impurities related to my boronic acid. Is GC-MS a suitable technique?
Answer: Direct analysis of this compound by GC is generally not feasible due to its non-volatile nature.[6] However, GC-MS is well-suited for analyzing potential volatile impurities or for the analysis of the boronic acid after derivatization.
-
Causality: The high polarity and low volatility of boronic acids prevent them from eluting from a GC column under normal conditions. They are also prone to thermal decomposition in the hot injector.
-
Solution:
-
Derivatization: Convert the boronic acid to a more volatile and thermally stable derivative. A common approach is to react it with a diol, such as pinacol, to form the corresponding boronate ester. This derivative can then be analyzed by GC-MS.
-
Analysis of Volatile Byproducts: GC-MS is excellent for detecting volatile byproducts that might arise from side reactions, such as the protodeboronated 2,5-dimethoxypyridine.
-
Method Development: When developing a GC-MS method, careful optimization of the injector temperature is crucial to avoid degradation of even the derivatized analyte.
-
Visualizing Workflows
HPLC/UPLC-MS Reaction Monitoring Workflow
Caption: Workflow for monitoring a Suzuki-Miyaura coupling reaction using HPLC/UPLC-MS.
Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate analytical method for reaction monitoring.
References
- 1. nbinno.com [nbinno.com]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS 1630193-77-9 [frontierspecialtychemicals.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Validation of 2,5-Dimethoxypyridine-4-boronic acid: A Comparative Analysis
For researchers, medicinal chemists, and drug development professionals, the reliability of a synthetic building block is paramount. 2,5-Dimethoxypyridine-4-boronic acid (MW: 182.97 g/mol , CAS: 1630193-77-9) is a key reagent in modern synthetic chemistry, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] The incorporation of the dimethoxypyridine moiety can impart desirable pharmacokinetic properties in drug candidates. However, the utility of this reagent is directly contingent on its purity. Process-related impurities can lead to diminished reaction yields, the formation of unwanted side products, and, most critically in a pharmaceutical context, the introduction of potentially genotoxic impurities (PGIs) into an active pharmaceutical ingredient (API).[3]
This guide provides an in-depth comparison of the essential analytical methods for validating the purity of synthesized this compound. We will move beyond mere procedural lists to explore the causality behind methodological choices, ensuring each protocol serves as a self-validating system for generating trustworthy and reproducible data.
The Challenge: Understanding Boronic Acid Impurities
The synthesis and storage of arylboronic acids present unique challenges. A robust purity validation strategy must be capable of detecting and quantifying several key classes of impurities:
-
Unreacted Starting Materials: Such as the corresponding halo-pyridine precursor.
-
Homocoupling Byproducts: Resulting from the coupling of two organometallic intermediates.[3]
-
Protodeboronation Products: The loss of the C-B bond, yielding 2,5-dimethoxypyridine.[3]
-
Boronic Anhydrides (Boroxines): Boronic acids readily undergo dehydration to form stable, cyclic trimers known as boroxines.[3][4][5] While this is an equilibrium process and not strictly an impurity, its presence complicates characterization, particularly by ¹H NMR, and affects the effective molar quantity of the active monomeric acid.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
For routine quality control and quantitative purity assessment, reversed-phase HPLC (RP-HPLC) is the industry standard. Its strength lies in its ability to separate the target compound from non-polar and moderately polar impurities with high resolution and reproducibility.
The core principle involves partitioning the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (a gradient), compounds are eluted based on their hydrophobicity, allowing for separation and quantification.
-
Sample Preparation:
-
Accurately weigh approximately 5.0 mg of the this compound sample.
-
Dissolve in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 0.5 mg/mL stock solution. The use of an organic-aqueous diluent is crucial to ensure solubility and prevent on-column hydrolysis issues that can arise with more reactive boronate esters.[6][7]
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC or UPLC system equipped with a UV detector.
-
Column: C18 stationary phase (e.g., Waters XSelect™ Premier, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (Aromatic boronic acids typically have a UV absorbance maximum in this region).[8]
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 95 18.0 95 18.1 5 | 22.0 | 5 |
-
-
Data Analysis & System Suitability:
-
Run a blank (diluent) injection first to ensure a clean baseline.
-
Inject the sample. The purity is calculated using area percent normalization, assuming all impurities have a similar response factor at the detection wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Caption: Workflow for HPLC purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Integrity
While HPLC provides quantitative purity, NMR spectroscopy offers unparalleled insight into molecular structure, making it essential for confirming the identity of the target compound and identifying structural isomers or other significant impurities.
¹H NMR: Identity Confirmation and the Boroxine Problem
Proton NMR (¹H NMR) confirms the molecular structure by mapping the hydrogen atoms in the molecule. However, for boronic acids, the equilibrium with the trimeric boroxine anhydride can lead to peak broadening or the appearance of multiple sets of signals, complicating spectral interpretation.[5][9]
The Causality of Solvent Choice: To overcome this, the choice of NMR solvent is critical. Protic solvents like deuterated methanol (Methanol-d₄) or water (D₂O) disrupt the B-O-B bonds of the boroxine, shifting the equilibrium entirely to the monomeric boronic acid.[9] This results in sharp, easily interpretable spectra, allowing for accurate integration and structural confirmation. The B-OH protons will exchange with the deuterated solvent and typically become invisible.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Methanol-d₄.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Interpretation:
-
Confirm the presence of two distinct methoxy singlets (~3.8-4.2 ppm).
-
Confirm the two aromatic proton signals in the pyridine ring.
-
Integrate all signals. The ratio of protons should match the structure (3H:3H:1H:1H).
-
Examine the baseline for impurity peaks and integrate them against the main compound to estimate their levels.
-
¹¹B NMR: A Direct View of the Boron Environment
Boron-11 NMR is a powerful, albeit less common, technique that directly probes the boron atom.[10] It provides definitive information about the hybridization state of the boron center.
-
Trigonal Boron (sp²): The desired boronic acid and its boroxine anhydride will appear as a broad peak typically in the range of δ 28-34 ppm.[5][11]
-
Tetrahedral Boron (sp³): Boronate esters or complexes (e.g., with solvent) will appear as a sharper peak further upfield, typically δ 5-15 ppm.[10][12]
This makes ¹¹B NMR exceptionally useful for detecting residual boronate esters from the synthesis or confirming the formation of complexes.
Caption: General workflow for NMR-based purity validation.
Liquid Chromatography-Mass Spectrometry (LC-MS): High-Sensitivity Impurity Profiling
For detecting and identifying impurities at trace levels, LC-MS is the method of choice. It couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry.[13] An Ultra-High-Performance Liquid Chromatography (UPLC) system coupled with Electrospray Ionization (ESI) Mass Spectrometry offers a high-throughput analysis.[14][15]
The key advantage is obtaining the mass-to-charge ratio (m/z) of the parent compound and any co-eluting impurities, allowing for their tentative identification even when present at levels below the detection limits of UV or NMR. This is crucial for tracking process-related impurities that may be of toxicological concern.
-
Sample Preparation: Prepare a dilute sample (~10 µg/mL) in 50:50 acetonitrile/water.
-
Instrumentation & Conditions:
-
Use a UPLC system for fast, high-resolution separation.[14][15]
-
Column: Acquity BEH C18, 1.7 µm.
-
Mobile Phase: As per HPLC method, but using LC-MS grade solvents and additives (e.g., 0.1% formic acid).
-
Mass Spectrometer: ESI source, operating in both positive and negative ion modes to maximize information. Boronic acids can often be detected as [M-H]⁻ in negative mode.[15]
-
Scan Range: m/z 50 - 500.
-
-
Data Interpretation:
-
Confirm the mass of the main peak. For this compound (C₇H₁₀BNO₄), the expected monoisotopic mass is 183.07 Da.[1] In positive ESI mode, look for the [M+H]⁺ ion at m/z 184.08. In negative mode, look for [M-H]⁻ at m/z 182.06.
-
Analyze the mass spectra of minor peaks to propose structures for unknown impurities.
-
Caption: Logical flow for impurity identification using LC-MS.
Elemental Analysis: Foundational Stoichiometric Verification
Elemental analysis (EA) is a fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[16] It is an orthogonal, bulk analytical technique that provides no information about individual impurities but serves as a crucial check on the overall stoichiometry of the synthesized material.
The sample is combusted in a pure oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[16] The experimental percentages are then compared to the theoretical values calculated from the molecular formula (C₇H₁₀BNO₄).
-
Theoretical Values: C = 45.95%, H = 5.51%, N = 7.66%
A pure sample should yield experimental values within ±0.4% of the theoretical values. Significant deviation suggests the presence of inorganic salts, residual solvents, or other impurities that alter the elemental composition.
Comparative Summary and Integrated Strategy
No single method provides a complete picture of purity. A robust validation strategy relies on the intelligent integration of these orthogonal techniques.
| Method | Principle | Key Information Provided | Advantages | Limitations |
| HPLC-UV | Chromatographic Separation | Quantitative Purity (% Area) | Robust, reproducible, excellent for quantitation of major components. | Requires reference standards for accurate impurity quantification; may not detect all impurities. |
| ¹H NMR | Nuclear Magnetic Resonance | Structural Confirmation | Unambiguous structure verification; can quantify impurities with distinct signals. | Spectra can be complicated by boroxine formation; lower sensitivity than MS.[9] |
| ¹¹B NMR | Nuclear Magnetic Resonance | Boron Hybridization State | Directly probes the boron atom; excellent for detecting boronate esters.[10][11] | Lower sensitivity; provides less overall structural information than ¹H NMR. |
| LC-MS | Chromatography + Mass Detection | Impurity Identification | Extremely sensitive for trace analysis; provides molecular weight of unknowns.[14][15] | ESI response varies between compounds, making it semi-quantitative without standards. |
| Elemental Analysis | Combustion Analysis | Elemental Composition | Confirms bulk stoichiometry; orthogonal to other methods.[16] | Provides no information on the nature of impurities; insensitive to isomers. |
Recommended Integrated Workflow:
-
Initial Screening & Identity Confirmation: Use ¹H and ¹¹B NMR on the initial synthesized batch to confirm the correct structure and rule out major structural isomers or high levels of boronate esters.
-
Quantitative Purity Assay: Employ a validated HPLC-UV method as the primary tool for determining the purity value for batch release and stability studies.
-
Impurity Profiling: Use LC-MS to perform a deep dive into the impurity profile, especially for the first few batches of a new synthetic route, to identify and track any trace components.
-
Final Stoichiometric Check: Perform Elemental Analysis on the final, purified material as an independent verification of bulk purity and composition.
By combining the quantitative strength of HPLC, the structural detail of NMR, the sensitivity of MS, and the fundamental check of EA, researchers and drug developers can establish a comprehensive and trustworthy purity profile for this compound, ensuring its quality, safety, and reliability in downstream applications.
References
- 1. This compound | C7H10BNO4 | CID 74890663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 1630193-77-9 [frontierspecialtychemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
A Senior Application Scientist's Guide to Boronic Acids in Suzuki-Miyaura Coupling: A Comparative Study
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability.[1][2] The reaction's power lies in its mild conditions, broad functional group tolerance, and the versatility of its organoboron coupling partners.[1][3][4] However, the term "organoboron reagent" encompasses a growing family of compounds, each with a distinct profile of reactivity, stability, and handling characteristics.
The choice of the boron reagent is not trivial; it is a critical decision that directly impacts reaction efficiency, yield, and the overall strategic success of a synthetic campaign.[5] This guide provides an in-depth comparative analysis of the most common classes of boronic acid derivatives used in Suzuki-Miyaura coupling, moving beyond simple protocols to explain the fundamental principles that govern their performance.
The Central Role of Boron in the Catalytic Cycle
To understand how to choose the right boron reagent, one must first appreciate its role in the reaction mechanism. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle centered on a palladium catalyst.[2][6][7]
References
A Comparative Guide to the Spectroscopic Analysis of 2,5-Dimethoxypyridine-4-boronic Acid and Its Derivatives
Executive Summary
This guide provides an in-depth, comparative spectroscopic analysis of 2,5-dimethoxypyridine-4-boronic acid, a key building block in medicinal chemistry and materials science. Designed for researchers and drug development professionals, this document moves beyond simple data reporting to explain the causal relationships between molecular structure and spectroscopic output. We will explore the characteristic signatures of the title compound across Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹B), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we will compare its profile with critical alternatives—including the unsubstituted parent compound and a common synthetic derivative—to provide a clear framework for structural verification, quality control, and reaction monitoring.
Introduction: The Significance of Substituted Pyridylboronic Acids
Substituted pyridines are foundational scaffolds in a vast array of biologically active molecules.[1] The introduction of a boronic acid moiety transforms these heterocycles into exceptionally versatile reagents, most notably for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[3]
This compound (CAS 1630193-77-9) is of particular interest.[4] The electron-donating methoxy groups significantly modulate the electronic properties of the pyridine ring, influencing reactivity and the spectroscopic characteristics of the molecule. Accurate and comprehensive analysis is therefore not merely a procedural step but a critical component of ensuring the integrity of starting materials and the success of subsequent synthetic transformations. This guide provides the authoritative spectroscopic benchmarks and experimental rationale required for confident characterization.
Spectroscopic Profile of this compound
The unique arrangement of two electron-donating groups and an electron-withdrawing pyridine nitrogen gives this compound a distinct spectroscopic fingerprint.
¹H NMR Spectroscopy
The proton NMR spectrum provides the most immediate insight into the electronic environment of the pyridine ring. The electron-donating methoxy groups increase electron density at the ortho and para positions, causing the corresponding protons to be shielded (shifted to a lower δ value, or upfield) relative to unsubstituted pyridines.[5]
-
H-6 (ortho to N, para to -OCH₃ at C5): This proton is deshielded by the adjacent electron-withdrawing nitrogen, but this effect is tempered by the para methoxy group. Its signal is expected to be a singlet appearing at approximately ~8.0 ppm .
-
H-3 (meta to N, ortho to -OCH₃ at C2): This proton is strongly shielded by the ortho methoxy group. Its signal is a singlet found significantly upfield, around ~6.8 ppm .
-
-OCH₃ Protons: Two distinct singlets are observed for the methoxy groups due to their different positions on the ring. They typically appear at ~3.95 ppm and ~3.90 ppm .
-
-B(OH)₂ Protons: The acidic protons of the boronic acid group are often broad and may exchange with residual water in the solvent. Their chemical shift is highly variable and they are often not observed or appear as a very broad, low-intensity signal.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H data, confirming the carbon framework.
-
Aromatic Carbons: The five carbons of the pyridine ring will show distinct signals. The carbon attached to the boron atom (C-4) may be difficult to observe or appear broadened due to quadrupolar relaxation effects from the boron nucleus.[6] The remaining carbons (C-2, C-3, C-5, C-6) will have shifts influenced by the attached substituents and the ring nitrogen.
-
Methoxy Carbons: Two signals corresponding to the methoxy carbons are expected in the region of ~55-60 ppm .
¹¹B NMR Spectroscopy
¹¹B NMR is a definitive technique for characterizing boronic acids, as the chemical shift provides direct information about the coordination state and geometry of the boron atom.[7]
For this compound, the boron atom is in a trigonal planar (sp²) environment. This typically results in a single, somewhat broad resonance in the range of δ = +28 to +32 ppm (referenced to BF₃·OEt₂).[8][9] The presence of a signal in this region is strong evidence for a free boronic acid. Formation of a tetracoordinate (sp³) boronate ester or an adduct with a Lewis base (like pyridine itself) would cause a significant upfield shift.[7][10]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups. For arylboronic acids, the spectrum is characterized by several key features.[11][12]
-
ν(O-H) Stretch: A very broad and strong absorption band is expected between 3500 and 3100 cm⁻¹ . This breadth is due to extensive intermolecular hydrogen bonding between the boronic acid molecules.[11]
-
ν(C-H) Aromatic/Aliphatic Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy groups appear just below, typically in the 2950-2850 cm⁻¹ region.
-
ν(C=C) and ν(C=N) Aromatic Stretches: Strong bands in the 1600–1400 cm⁻¹ region are characteristic of the pyridine ring vibrations.
-
ν(B-O) Stretch: A strong, characteristic band for the B-O single bond stretch is typically observed around 1380–1330 cm⁻¹ .[13][14]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound (C₇H₁₀BNO₄), the expected monoisotopic mass is approximately 183.07 Da.[15]
-
Molecular Ion: In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 184.08 .
-
Boroxine Formation: A hallmark of boronic acid mass spectrometry is the tendency to lose water and form a cyclic trimeric anhydride known as a boroxine.[16][17] This species, [M₃-3H₂O+H]⁺, can often be observed as a higher mass ion and can sometimes be more intense than the monomeric molecular ion. Careful interpretation is required to avoid misidentification.
Comparative Spectroscopic Analysis
To fully appreciate the influence of the methoxy substituents, it is instructive to compare the spectroscopic data of the title compound with key alternatives.
| Compound | Key ¹H NMR Shifts (ppm) | ¹¹B NMR Shift (ppm) | Key Structural Difference |
| This compound | ~8.0 (H-6), ~6.8 (H-3) | ~ +28 to +32 | Title Compound |
| Pyridine-4-boronic acid | ~8.7 (H-2/6), ~7.8 (H-3/5)[18] | ~ +29 | Unsubstituted parent ring |
| 2,6-Dimethoxypyridine-4-boronic acid | ~6.4 (H-3/5) | ~ +29 | Isomeric placement of methoxy groups |
| Pyridine-4-boronic acid, pinacol ester | ~8.6 (H-2/6), ~7.7 (H-3/5), ~1.35 (s, 12H) | ~ +21 to +24 | Boronic acid is protected as an ester |
Analysis of Differences:
-
vs. Pyridine-4-boronic acid: The protons on the title compound are shifted significantly upfield compared to the unsubstituted parent. This is a direct consequence of the strong electron-donating (shielding) effect of the two methoxy groups, which increases electron density on the pyridine ring.[5][19]
-
vs. 2,6-Dimethoxypyridine-4-boronic acid: The isomeric 2,6-dimethoxy compound places both methoxy groups ortho to the nitrogen, resulting in even stronger shielding of the H-3 and H-5 protons.[20] This comparison highlights the sensitivity of NMR to substituent position.
-
vs. Pinacol Ester Derivative: The most dramatic difference is in the ¹¹B NMR spectrum. The formation of the five-membered dioxaborolane ring forces the boron atom into a tetracoordinate (sp³) state, causing a characteristic upfield shift of the signal.[10][21] In the ¹H NMR spectrum, the appearance of a large singlet at ~1.35 ppm for the 12 equivalent methyl protons of the pinacol group is a definitive indicator of this derivative.
Experimental Protocols & Methodologies
Adherence to standardized protocols is essential for obtaining reproducible, high-quality data.
Workflow for Spectroscopic Characterization
Caption: Standard workflow for the complete spectroscopic characterization of a boronic acid.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of the boronic acid derivative into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can better solubilize them and slow the exchange of the acidic B(OH)₂ protons.
-
Homogenization: Gently vortex or sonicate the tube to ensure the sample is fully dissolved.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is common practice.
-
Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a calibrated spectrometer. For ¹¹B NMR, use a boron-free probe and reference the spectrum externally to BF₃·OEt₂.
Protocol 2: IR Spectroscopy (ATR)
-
Sample Preparation: Ensure the sample is a dry, free-flowing powder. Residual solvent or moisture can obscure the critical O-H stretching region.
-
Crystal Cleaning: Clean the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial for correcting for atmospheric H₂O and CO₂.
-
Sample Application: Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure using the anvil and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal after analysis.
Visualizing Electronic Effects on ¹H NMR Shifts
Caption: Influence of methoxy groups on pyridine proton chemical shifts.
Conclusion
The spectroscopic characterization of this compound is unambiguous when approached with a multi-technique strategy. ¹H NMR reveals the electronic influence of the methoxy substituents, ¹¹B NMR confirms the integrity of the boronic acid moiety, IR spectroscopy identifies key functional groups, and mass spectrometry verifies the molecular weight. By comparing these data to unsubstituted and isomeric analogues, researchers can gain a deeper understanding of structure-property relationships. The protocols and reference data provided in this guide serve as a robust framework for ensuring the quality and identity of this critical synthetic building block, thereby facilitating more reliable and reproducible research outcomes in drug discovery and materials science.
References
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- 2. nbinno.com [nbinno.com]
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- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. This compound | C7H10BNO4 | CID 74890663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pyridine-4-boronic acid(1692-15-5) 1H NMR spectrum [chemicalbook.com]
- 19. electronicsandbooks.com [electronicsandbooks.com]
- 20. 2,6-Dimethoxypyridine-4-boronic acid | C7H10BNO4 | CID 23546909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734648 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Screening the Biological Activity of Compounds Derived from 2,5-Dimethoxypyridine-4-boronic Acid
Introduction: The Promise of the Pyridine Boronic Acid Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a well-established pharmacophore, present in a multitude of approved therapeutic agents. Its ability to engage in hydrogen bonding, its metabolic stability, and its favorable solubility profile make it a privileged scaffold in drug design.[1][2] When functionalized with a boronic acid moiety, the resulting structure becomes a versatile building block for organic synthesis, most notably through the Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction allows for the efficient construction of carbon-carbon bonds, enabling the creation of diverse molecular libraries for biological screening.[5]
This guide focuses on derivatives of 2,5-Dimethoxypyridine-4-boronic acid, a scaffold with significant, yet underexplored, therapeutic potential. While direct biological data on this specific scaffold is nascent, the known activities of related pyridine and boronic acid-containing molecules—ranging from anticancer to antimicrobial—suggest a rich field for investigation.[6][7] Boronic acid derivatives, for instance, have yielded potent enzyme inhibitors, including the FDA-approved proteasome inhibitor bortezomib and the ATPase p97/VCP inhibitor CB-5083.[6][8]
Here, we present a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically screen the biological activity of novel compounds derived from this compound. We will provide a framework for synthesis, detail robust screening protocols with an emphasis on the causality behind experimental choices, and present comparative data against established therapeutic agents.
Part 1: Synthesis of a Focused Derivative Library via Suzuki-Miyaura Coupling
To effectively screen for biological activity, a focused library of compounds must first be synthesized. The Suzuki-Miyaura cross-coupling is the reaction of choice due to its high tolerance for various functional groups and generally mild reaction conditions.[3][4] This allows for the coupling of our core scaffold, this compound, with a diverse set of aryl or heteroaryl halides to rapidly generate structural diversity.
Rationale for Partner Selection
The choice of coupling partners (aryl halides) is critical for exploring a wide range of chemical space and potential biological targets. We propose a selection that includes:
-
Electron-rich and electron-poor aromatic rings: To probe the effect of electronics on binding and activity.
-
Heterocycles: (e.g., indoles, quinolines, pyrazoles) to introduce additional hydrogen bond donors/acceptors and modulate physicochemical properties.
-
Bulky and sterically hindered groups: To explore larger binding pockets.
dot
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point; optimization of catalyst, base, solvent, and temperature may be required for specific coupling partners.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the selected aryl or heteroaryl halide (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).[3]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[3]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 85-100°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure and purify by flash column chromatography on silica gel to yield the desired derivative.
Part 2: A Tiered Approach to Biological Activity Screening
We propose a three-tiered screening cascade to efficiently evaluate the synthesized compounds for potential anticancer and antimicrobial activities. This approach prioritizes broad, high-throughput assays first, followed by more specific, mechanism-of-action studies for promising hits.
dot
Caption: A tiered workflow for biological activity screening.
Tier 1: Anticancer Activity - Cell Viability Screening
The initial screen for anticancer potential involves assessing the cytotoxicity of the compounds against a panel of human cancer cell lines.
Rationale for Assay Choice: The CellTiter-Glo® Luminescent Cell Viability Assay is selected for its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, making it ideal for high-throughput screening.[9][10] The assay quantifies ATP, a direct indicator of metabolically active, viable cells.[11][12]
Experimental Protocol: CellTiter-Glo® Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 non-small cell lung cancer, RPMI-8226 multiple myeloma) in opaque-walled 96-well plates at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[3]
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized compounds (typically from 0.01 µM to 100 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a standard anticancer drug).
-
Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[3]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Comparative Data: Anticancer Screening
The following table presents hypothetical, yet realistic, IC₅₀ values for our synthesized derivatives compared to standard-of-care anticancer agents.
| Compound | Target/Scaffold | A549 IC₅₀ (µM) | RPMI-8226 IC₅₀ (µM) |
| Derivative 1 | 2,5-Dimethoxypyridine-Ar¹ | 5.2 | 1.8 |
| Derivative 2 | 2,5-Dimethoxypyridine-Ar² | > 50 | 25.6 |
| Derivative 3 | 2,5-Dimethoxypyridine-Ar³ | 1.5 | 0.75 |
| Cisplatin | Standard Drug | ~5-10 | ~1-5 |
| Paclitaxel | Standard Drug | ~0.01-0.1 | ~0.005-0.05 |
(Note: IC₅₀ values for standard drugs are approximate and can vary based on experimental conditions.[13][14][15])
Tier 1: Antimicrobial Activity Screening
The initial screen for antimicrobial activity determines the Minimum Inhibitory Concentration (MIC) of the compounds against representative Gram-positive and Gram-negative bacteria.
Rationale for Assay Choice: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[16][17] It provides a quantitative measure of a compound's potency.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable sterile broth (e.g., Mueller-Hinton Broth).[18]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[16]
-
Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[16]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]
Comparative Data: Antimicrobial Screening
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Derivative 1 | 8 | 32 |
| Derivative 2 | 4 | 16 |
| Derivative 3 | > 64 | > 64 |
| Ciprofloxacin | ~0.25-1 | ~0.007-1 |
| Vancomycin | ~0.5-2 | Resistant |
(Note: MIC values for standard antibiotics can vary significantly based on the specific strain and testing conditions.[19][20][21][22])
Part 3: Tier 2 - Target-Based Screening for Anticancer Hits
For compounds demonstrating potent anticancer activity in Tier 1 (e.g., Derivative 3), the next logical step is to investigate their potential mechanism of action. Given that many pyridine and boronic acid derivatives function as kinase or ATPase inhibitors, screening against a relevant target like p97/VCP is a rational approach.[8][23] p97 is a key ATPase involved in protein homeostasis, and its inhibition is a validated anticancer strategy.[8]
dot
Caption: Simplified role of p97/VCP in protein degradation.
Rationale for Assay Choice
The ADP-Glo™ Kinase Assay is a versatile, luminescence-based assay that measures the amount of ADP produced during an enzymatic reaction.[1][5] This makes it suitable for virtually any ADP-generating enzyme, including ATPases like p97, and it offers high sensitivity and a broad linear range of ATP concentrations.[24][25]
Experimental Protocol: ADP-Glo™ ATPase Assay
-
Reaction Setup: In a 384-well plate, incubate purified recombinant p97/VCP enzyme with a serial dilution of the hit compound (e.g., Derivative 3) in an optimized reaction buffer.
-
Reaction Initiation: Initiate the ATPase reaction by adding a solution containing ATP.
-
Reaction Termination and ATP Depletion: After a defined incubation period (e.g., 60 minutes) at room temperature, add an equal volume of ADP-Glo™ Reagent. This terminates the reaction and depletes the remaining ATP. Incubate for 40 minutes.[24]
-
ADP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30-60 minutes.[5]
-
Measurement: Measure the luminescence with a plate-reading luminometer. The signal is directly proportional to the amount of ADP generated and thus, the p97 ATPase activity.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Comparative Data: p97/VCP ATPase Inhibition
| Compound | Target | p97/VCP ATPase IC₅₀ (nM) |
| Derivative 3 | p97/VCP Inhibitor | 85 |
| CB-5083 | p97/VCP Inhibitor | ~57.6 |
| DBeQ | p97/VCP Inhibitor | ~657.4 |
| NMS-873 | p97/VCP Inhibitor | ~30 |
(Note: IC₅₀ values for known inhibitors are from published literature and serve as a benchmark.[23][26][27][28])
Conclusion and Future Directions
This guide provides a structured and scientifically grounded framework for the synthesis and biological evaluation of novel compounds derived from this compound. By employing a tiered screening approach, researchers can efficiently identify compounds with promising anticancer or antimicrobial activity. The hypothetical data presented illustrates how new derivatives can be benchmarked against existing standards, providing a clear path for hit-to-lead optimization.
Promising "hit" compounds, such as the hypothetical "Derivative 3," would warrant further investigation. Subsequent steps would include secondary assays to confirm the mechanism of action, evaluation of selectivity against other kinases or ATPases, assessment of pharmacokinetic properties, and ultimately, in vivo efficacy studies in relevant disease models. The versatility of the Suzuki-Miyaura coupling allows for rapid iteration on the initial hits, enabling a robust structure-activity relationship (SAR) to be built, paving the way for the development of next-generation therapeutic agents.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. promega.com [promega.com]
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- 5. promega.com [promega.com]
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- 8. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 11. promega.com [promega.com]
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- 13. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
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- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. promega.com [promega.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2,5-Dimethoxypyridine-4-boronic acid
Abstract
The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry, with the pyridine moiety being a particularly prevalent scaffold in drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating the requisite carbon-carbon bonds.[1][2] However, the coupling of pyridine-containing boronic acids, such as 2,5-Dimethoxypyridine-4-boronic acid, presents unique challenges, primarily due to the coordinating nature of the pyridine nitrogen which can inhibit or deactivate the palladium catalyst.[3] This guide provides a head-to-head comparison of several generations of palladium catalysts for this specific transformation. We will explore the mechanistic rationale for catalyst selection, provide detailed experimental protocols, and present comparative performance data to empower researchers in drug discovery and development to make informed decisions for their synthetic campaigns.
The Unique Challenge: The "Pyridine Problem" in Suzuki-Miyaura Couplings
At its core, the Suzuki-Miyaura reaction is an elegant catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, orchestrated by a palladium(0) complex.[4][5] The general catalytic cycle proceeds through three main steps: oxidative addition of an organic halide to the Pd(0) center, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[4][5]
However, the Lewis basic nitrogen atom in the pyridine ring of our substrate, this compound, can act as a competing ligand. This coordination to the palladium center can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and stalling the reaction.[3] This phenomenon is a well-documented challenge in cross-coupling chemistry.[3] Furthermore, electron-deficient heteroaryl boron derivatives can exhibit slow rates of transmetalation and are prone to decomposition via protodeboronation.[6]
Overcoming this challenge requires a catalyst system that is not only highly active but also resistant to inhibition by the pyridine substrate. The evolution of palladium catalysis has provided several solutions, which we will compare directly.
Catalyst Selection: A Head-to-Head Comparison
We have selected four representative palladium catalyst systems that span the evolution from classical to modern precatalysts. The goal is to evaluate their efficiency in the model reaction between this compound and a standard coupling partner, 4-bromoanisole.
Catalyst Candidates:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): The classical, first-generation catalyst. While historically significant, it often requires higher catalyst loadings and temperatures.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust and widely used second-generation catalyst known for its reliability with a range of substrates.
-
SPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)): A second-generation Buchwald precatalyst featuring a bulky, electron-rich biarylphosphine ligand designed for high activity.[7]
-
XPhos Pd G3 ((2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate): A third-generation Buchwald precatalyst engineered for superior stability and rapid activation, even at low temperatures.[8]
Mechanistic Considerations & The Role of Ligands
The success of modern catalysts in coupling challenging substrates lies in the rational design of their phosphine ligands.[1][9][10]
-
Steric Bulk: Bulky ligands, like SPhos and XPhos, promote the formation of monoligated L₁Pd(0) species.[9] These 12- or 14-electron complexes are more sterically accessible and thus undergo oxidative addition with the aryl halide at a much faster rate than more coordinatively saturated species.[9][11][12]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition step (the often rate-determining step) and promotes the final reductive elimination.[9]
Buchwald precatalysts (G2 and G3) are particularly effective because they are air- and moisture-stable Pd(II) complexes that rapidly and quantitatively generate the active monoligated Pd(0) species in situ.[7][13] The G3 precatalyst, with its non-coordinating methanesulfonate anion, shows improved solution stability and versatility.[8]
The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle and precatalyst activation.
Experimental Design & Protocols
To ensure a fair comparison, a standardized model reaction was designed. The reaction progress was monitored, and yields were determined by ¹H NMR analysis using an internal standard.
Model Reaction:
This compound + 4-Bromoanisole → 4-(4-methoxyphenyl)-2,5-dimethoxypyridine
Standardized Experimental Protocol
-
Reagent Preparation: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the aryl halide (4-bromoanisole, 0.2 mmol, 1.0 equiv.), the boronic acid (this compound, 0.3 mmol, 1.5 equiv.), and the base (K₃PO₄, 0.6 mmol, 3.0 equiv.).
-
Catalyst Addition: Add the specified palladium catalyst (see Table 1 for loading).
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (1,4-Dioxane/H₂O, 4:1, 2.0 mL) via syringe.
-
Reaction: Place the vial in a preheated aluminum block at the specified temperature and stir vigorously for the designated time.
-
Workup & Analysis: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The yield is determined by ¹H NMR analysis using an internal standard (e.g., 1,3,5-trimethoxybenzene).
Experimental Workflow Diagram
Caption: Standardized workflow for the catalyst comparison experiments.
Results & Discussion
The performance of each catalyst was evaluated based on reaction yield, time, and temperature required for optimal conversion. The results are summarized below.
Table 1: Head-to-Head Catalyst Performance Comparison
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | 5 | 100 | 18 | 45 | Sluggish conversion, some decomposition of boronic acid observed. |
| Pd(dppf)Cl₂ | 2 | 90 | 12 | 78 | Reliable conversion, clean reaction profile. A good baseline catalyst. |
| SPhos Pd G2 | 1 | 60 | 4 | 94 | High efficiency at lower temperature and loading. |
| XPhos Pd G3 | 0.5 | 40 | 2 | >98 | Extremely rapid and efficient, even at near-ambient temperature.[13][14] |
Discussion of Results
The experimental data clearly demonstrates the evolution and impact of catalyst technology.
-
Pd(PPh₃)₄: The performance of the classic tetrakis catalyst was subpar. The high temperature and long reaction time required led to competing protodeboronation of the sensitive pyridine boronic acid, resulting in a low yield. This highlights the limitations of first-generation catalysts for challenging substrates.
-
Pd(dppf)Cl₂: This catalyst offered a significant improvement, providing a respectable yield under more moderate conditions. Its performance confirms its status as a versatile workhorse catalyst, but it is clearly outperformed by the more advanced systems.
-
Buchwald Precatalysts (G2 & G3): The Buchwald precatalysts delivered exceptional performance. SPhos Pd G2 provided an excellent yield at a significantly lower temperature and catalyst loading, demonstrating the benefit of its bulky, electron-rich ligand. The star performer was XPhos Pd G3 , which achieved near-quantitative conversion at a remarkably low 0.5 mol% loading and a mild temperature of 40°C in just 2 hours. This rapid activation and high catalytic turnover rate are hallmarks of the third-generation precatalyst design, which minimizes the lifetime of the boronic acid under basic conditions, thus suppressing decomposition pathways.[14][15]
Conclusion & Recommendations
For the Suzuki-Miyaura coupling of this compound, the choice of catalyst has a profound impact on reaction efficiency, yield, and overall process economy.
-
Recommendation for Highest Performance: For researchers prioritizing speed, yield, and mild conditions, XPhos Pd G3 is the unequivocal choice. Its ability to operate at low temperatures and loadings makes it ideal for sensitive substrates and is well-suited for complex molecule synthesis in drug discovery.
-
Recommendation for General Screening: SPhos Pd G2 represents an excellent balance of high performance and cost, providing near-quantitative yields under mild conditions.
-
Recommendation for Cost-Constrained Applications: While less efficient, Pd(dppf)Cl₂ can still be a viable option for initial exploratory work or when cost is the primary driver, provided that lower yields and more forcing conditions are acceptable.
The use of first-generation catalysts like Pd(PPh₃)₄ is not recommended for this challenging transformation due to low efficacy and the high potential for substrate degradation. By leveraging modern, rationally designed palladium precatalysts, chemists can overcome the inherent challenges of pyridine-containing substrates to efficiently construct vital molecular architectures.
References
- 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gessnergroup.com [gessnergroup.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nasc.ac.in [nasc.ac.in]
Stability Under Pressure: A Comparative Analysis of 2,5-Dimethoxypyridine-4-boronic Acid in Synthetic Applications
For researchers, medicinal chemists, and professionals in drug development, the stability of building blocks is paramount to the success and reproducibility of synthetic campaigns. Among the vast arsenal of reagents for cross-coupling reactions, heteroaryl boronic acids are indispensable tools for constructing complex molecular architectures. However, their stability can be a significant concern, impacting reaction yields, purification processes, and ultimately, the cost and timeline of a project. This guide provides an in-depth technical assessment of the stability of 2,5-Dimethoxypyridine-4-boronic acid, a valuable reagent for introducing a highly functionalized pyridine moiety. We will objectively compare its expected stability with relevant alternatives, supported by experimental data from the literature, and provide practical protocols for its handling and use.
The Critical Role of Boronic Acid Stability in Modern Synthesis
Boronic acids are widely employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, due to their generally good functional group tolerance, low toxicity, and the ease of removal of boron-containing byproducts. However, the C-B bond is susceptible to cleavage under various conditions, leading to degradation of the reagent and the formation of undesired side products. The primary degradation pathways include:
-
Protodeboronation: The cleavage of the C-B bond and its replacement with a C-H bond. This is a common side reaction, particularly for electron-rich or sterically hindered boronic acids, and can be promoted by base, elevated temperatures, and the presence of water.
-
Oxidation: The boronic acid functional group can be oxidized, leading to the formation of various byproducts.
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. While often reversible in the presence of water, the formation of boroxines can complicate stoichiometry and reaction kinetics.
The stability of a given boronic acid is intrinsically linked to its electronic and steric properties. For heteroaryl boronic acids, the position of the boronic acid group relative to the heteroatom(s) plays a crucial role.
Assessing the Stability Profile of this compound
Direct, quantitative stability data for this compound across a range of reaction conditions is not extensively published. However, we can infer its stability profile by examining structurally related compounds and understanding the influence of its substituents.
The Positional Advantage: The Stability of 4-Pyridyl Boronic Acids
A comprehensive study on the protodeboronation of various heteroaromatic boronic acids by Cox et al. (2016) provides a crucial benchmark.[1][2][3] Their work demonstrates that 4-pyridylboronic acid is remarkably stable towards protodeboronation across a wide pH range. In fact, its half-life at 70°C and pH 12 was reported to be greater than one week.[1][3] This inherent stability is in stark contrast to 2-pyridylboronic acid, which undergoes rapid degradation under neutral pH conditions due to the formation of a reactive zwitterionic intermediate.[1][2][4]
The boronic acid moiety at the 4-position of the pyridine ring in our target molecule is thus in a favorable position for stability. The nitrogen atom's electron-withdrawing inductive effect is less pronounced at this position compared to the 2-position, and it does not facilitate the formation of the highly labile zwitterionic species.[4][5]
The Electronic Influence of Methoxy Substituents
The two electron-donating methoxy groups at the 2- and 5-positions of the pyridine ring are expected to have a significant impact on the stability of this compound. Electron-donating groups increase the electron density on the aromatic ring, which can make the carbon atom of the C-B bond more susceptible to protonation and subsequent cleavage.[6][7] Therefore, it is reasonable to hypothesize that this compound will be more prone to protodeboronation than the unsubstituted pyridine-4-boronic acid.
However, the overall stability will be a balance between the stabilizing effect of the 4-pyridyl core and the destabilizing influence of the electron-donating methoxy groups. While a quantitative comparison is not available, it is likely that this compound remains a relatively robust reagent, particularly when compared to highly unstable boronic acids like the 2-pyridyl isomers.
Comparison with Alternative Pyridine Boronic Acids
To provide a clearer perspective, let's compare the expected stability of this compound with other relevant pyridine-based building blocks.
| Boronic Acid | Position of Boronic Acid | Substituents | Expected Relative Stability | Key Considerations |
| This compound | 4 | 2,5-dimethoxy | Good | Electron-donating groups may increase susceptibility to protodeboronation compared to the unsubstituted analog. |
| Pyridine-4-boronic acid | 4 | None | Excellent | Highly stable towards protodeboronation across a wide pH range.[1][3] |
| Pyridine-3-boronic acid | 3 | None | Excellent | Similar to the 4-isomer, it exhibits high stability.[1][3] |
| Pyridine-2-boronic acid | 2 | None | Poor | Prone to rapid protodeboronation, especially under neutral conditions.[1][2][4] |
| 2-Methoxypyridine-4-boronic acid | 4 | 2-methoxy | Good to Moderate | The single electron-donating group would likely make it less stable than pyridine-4-boronic acid but more stable than a hypothetical 2-pyridyl boronic acid with the same substituent. |
Experimental Protocols for Stability Assessment and Mitigation
To ensure the successful application of this compound, it is crucial to employ sound experimental practices. Below are protocols for assessing its stability and for its use in a typical Suzuki-Miyaura coupling reaction, designed to minimize degradation.
Protocol 1: Benchtop Stability Assessment using HPLC
This protocol allows for the quantification of the boronic acid over time under simulated reaction conditions.
Objective: To determine the rate of degradation of this compound in a given solvent and base system at a specific temperature.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dioxane).
-
Reaction Setup: In a sealed vial, combine the boronic acid stock solution, solvent, and the desired base (e.g., K₃PO₄ in water).
-
Incubation: Place the vial in a heating block at the desired reaction temperature (e.g., 80°C).
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching and Analysis: Immediately quench the aliquot with a suitable acidic solution to neutralize the base and halt further degradation. Analyze the sample by reverse-phase HPLC with UV detection to quantify the remaining this compound and any potential degradation products (such as 2,5-dimethoxypyridine).
-
Data Analysis: Plot the concentration of the boronic acid against time to determine the degradation kinetics.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Degradation
This protocol incorporates best practices to enhance the yield of the desired product by minimizing the decomposition of the boronic acid.
Objective: To efficiently couple this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 4:1 Dioxane:Water)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add the aryl halide, this compound, base, and palladium catalyst.
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Rationale for Choices:
-
Use of a slight excess of boronic acid: Compensates for any potential degradation during the reaction.
-
Thorough degassing: Minimizes oxidation of the boronic acid and the palladium catalyst.
-
Use of a suitable base: The choice of base can influence the rate of protodeboronation. While a base is necessary for the catalytic cycle, overly harsh basic conditions should be avoided if protodeboronation is found to be a significant issue.
-
Reaction monitoring: Prevents unnecessarily long reaction times, which can lead to increased degradation.
Visualizing Stability and Degradation
To better conceptualize the factors influencing the stability of pyridine boronic acids, the following diagrams illustrate the key concepts.
References
- 1. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Synthesis and Validation of 2,5-Dimethoxypyridine-4-boronic Acid
This guide provides an in-depth, objective comparison of synthetic routes for 2,5-dimethoxypyridine-4-boronic acid and presents a comprehensive, self-validating protocol for its characterization. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring both technical accuracy and field-proven insight.
Introduction: The Strategic Value of this compound in Modern Synthesis
Substituted pyridines are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] Among the tools for their synthesis and elaboration, pyridine-based boronic acids are indispensable reagents for carbon-carbon bond formation, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] this compound (CAS: 1630193-77-9) is a particularly valuable building block.[3][4] The electron-donating methoxy groups on the pyridine ring significantly influence its electronic properties, making it a key component in the synthesis of novel compounds for drug discovery programs, such as kinase inhibitors.[5]
However, the utility of any synthetic building block is directly proportional to its quality. Impurities, instability, or incorrect structural assignment can derail a research program, wasting valuable time and resources. Therefore, a robust and validated synthetic route is not just a procedural requirement but a strategic necessity. This guide details a reliable synthetic approach and provides a rigorous validation workflow to ensure the identity, purity, stability, and reactivity of the final product.
Comparative Analysis of Synthetic Routes
Several methods exist for the synthesis of pyridinylboronic acids. The choice of route often depends on the starting material availability, scalability, and tolerance to other functional groups. The most fundamental and often most reliable method for large-scale preparation is the halogen-metal exchange of a corresponding halopyridine, followed by borylation.
Proposed Synthetic Route: Halogen-Metal Exchange and Borylation
This route is chosen for its reliability and straightforward execution with commercially available precursors. It involves the lithiation of a suitable bromopyridine derivative at low temperature, followed by quenching with a trialkyl borate ester and subsequent hydrolysis to the boronic acid.
Caption: Overall workflow from synthesis to comprehensive validation.
Comparison with Alternative Synthetic Methodologies
While effective, the halogen-metal exchange is not the only option. Other modern methods offer different advantages and disadvantages.
| Feature | Halogen-Metal Exchange (Proposed) | C-H Borylation | Suzuki-Miyaura Borylation |
| Reagents | Organolithium (n-BuLi), Trialkyl borate | Iridium or Rhodium catalyst, Diboron reagent | Palladium catalyst, Diboron reagent |
| Starting Material | Halopyridine (e.g., 4-bromo) | Substituted Pyridine | Halopyridine |
| Key Advantages | Cost-effective, reliable for scale-up, well-established. | Atom-economical, avoids pre-functionalization. | Milder conditions, good functional group tolerance. |
| Key Disadvantages | Cryogenic temperatures (-78 °C), strong base limits functional group tolerance. | Expensive catalyst, regioselectivity can be an issue. | Expensive catalyst, potential for side reactions. |
| Typical Yield | Good to Excellent | Moderate to Good | Good |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
Materials: 2,5-dimethoxy-4-bromopyridine, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, 2.5 M in hexanes), Triisopropyl borate (B(O-iPr)₃), 1 M Hydrochloric Acid (HCl), Diethyl ether, Brine.
-
Procedure:
-
To a dry, argon-purged flask at -78 °C, add 2,5-dimethoxy-4-bromopyridine (1.0 equiv) dissolved in anhydrous THF.
-
Slowly add n-BuLi (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour. The formation of the organolithium intermediate is critical and requires stringent anhydrous conditions to prevent quenching.
-
Add triisopropyl borate (1.2 equiv) dropwise. The reaction is highly exothermic and slow addition is crucial.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~2.
-
Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or silica gel chromatography.
-
Protocol 2: Comprehensive Validation
Validation is a multi-step process confirming the molecule's identity, purity, and fitness for its intended use.
A. Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Data: Compare the acquired spectrum with known data. The spectrum should show distinct singlets for the two methoxy groups and two singlets for the aromatic protons on the pyridine ring, confirming the substitution pattern.[6]
-
Expected ¹³C NMR Data: The spectrum should show the correct number of carbon signals corresponding to the molecular structure.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Analyze using an ESI-TOF or Orbitrap mass spectrometer.
-
Expected Data: The measured monoisotopic mass should be within 5 ppm of the calculated exact mass of the protonated molecule [M+H]⁺.
-
B. Purity and Stability Assessment
The analysis of boronic acids can be challenging due to their tendency to hydrolyze or form boroxines.[9]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Column: C18 stationary phase.
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm).
-
Procedure: Inject a solution of the sample and run a gradient elution (e.g., 5% to 95% acetonitrile over 10 minutes).
-
Analysis: Purity is determined by the area percentage of the main peak. A purity of >98% is typically desired for use in sensitive downstream applications.
-
-
Non-Aqueous Capillary Electrophoresis (NACE) (Advanced): For cases where on-column hydrolysis is a concern, NACE provides an orthogonal and highly accurate method for quantitating boronic acids and esters without inducing hydrolysis.[9]
C. Reactivity Validation: Suzuki-Miyaura Cross-Coupling
The ultimate validation of a building block is its successful performance in a reaction. A test Suzuki-Miyaura coupling confirms its reactivity.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]
-
Protocol:
-
To a dry, argon-purged vial, add this compound (1.2 equiv), an aryl bromide (e.g., 4-bromoanisole, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a degassed solvent mixture (e.g., dioxane/water 4:1).
-
Seal the vial and heat to 90 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of starting materials and formation of the biaryl product.
-
Analysis: A high conversion rate (>90%) validates the reactivity of the boronic acid. The successful formation of the C-C bond confirms that the boronic acid moiety is active and capable of participating in the catalytic cycle.[11]
-
Data Summary and Interpretation
All quantitative data should be systematically recorded and compared against specifications.
| Validation Parameter | Technique | Expected Result / Specification | Purpose |
| Identity | ¹H, ¹³C NMR | Spectrum matches reference data.[6] | Confirms chemical structure and connectivity. |
| Identity | HRMS | Measured mass within 5 ppm of theoretical.[8] | Confirms elemental composition. |
| Purity | RP-HPLC | >98% area | Quantifies impurities for reaction stoichiometry. |
| Reactivity | Test Suzuki Coupling | >90% conversion to product | Confirms fitness for purpose in C-C coupling. |
Conclusion and Best Practices
The synthetic route utilizing halogen-metal exchange provides a reliable and scalable method for producing this compound. However, synthesis alone is insufficient. The comprehensive validation protocol outlined in this guide—spanning identity, purity, and reactivity—is critical for ensuring the quality and reliability of this important building block.
A crucial consideration for drug development professionals is the potential for boronic acids to be mutagenic. [12] It is imperative to control residual levels of such reagents in active pharmaceutical ingredients. The analytical methods described here, particularly LC-MS, can be adapted for trace-level quantification to meet regulatory requirements.[13] By adhering to this rigorous validation framework, researchers can proceed with confidence, knowing their starting materials are well-characterized and fit for the demanding applications of modern drug discovery.
References
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. This compound | 1630193-77-9 [chemicalbook.com]
- 4. This compound| CAS No:1630193-77-9|ZaiQi Bio-Tech [chemzq.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound(1630193-77-9) 1H NMR spectrum [chemicalbook.com]
- 7. This compound | C7H10BNO4 | CID 74890663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C7H10BNO4) [pubchemlite.lcsb.uni.lu]
- 9. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Base Selection in Suzuki-Miyaura Reactions of 2,5-Dimethoxypyridine-4-boronic acid
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing complex molecular architectures. The 2,5-dimethoxypyridine moiety is a privileged scaffold in medicinal chemistry, and its corresponding boronic acid is a key building block for introducing this unit. However, the successful coupling of 2,5-Dimethoxypyridine-4-boronic acid is highly dependent on the careful selection of reaction parameters, with the choice of base being paramount.
This guide provides an in-depth comparison of the efficacy of various bases in this specific context. We will delve into the mechanistic role of the base, present comparative data to inform your selection, and provide a robust experimental protocol to serve as a validated starting point for your own optimization.
The Indispensable Role of the Base in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The base is a critical player primarily in the transmetalation step, which is often rate-limiting. Its function is to activate the organoboron species, rendering it sufficiently nucleophilic to transfer its organic group to the palladium center.[3]
Two primary mechanistic pathways are generally accepted for this activation[2][4]:
-
The Boronate Pathway: The base deprotonates the boronic acid to form a highly nucleophilic boronate "ate" complex. This anionic species readily engages in transmetalation with the R¹-Pd(II)-X complex.[2]
-
The Hydroxide Pathway: In aqueous media, the base can generate hydroxide ions that displace the halide on the palladium center, forming an R¹-Pd(II)-OH intermediate. This hydroxide complex is more electrophilic and reacts with the neutral boronic acid.[2]
The operative pathway is influenced by the specific base, solvent, and substrates involved. Understanding this dual role is crucial for troubleshooting and optimizing reactions with challenging substrates like this compound.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting base-mediated activation.
Comparative Performance of Common Bases
The choice of base significantly impacts reaction yield, rate, and the prevalence of side reactions. For an electron-rich and potentially sensitive substrate like this compound, this choice is even more critical. The primary side reaction to consider is protodeboronation, where the C-B bond is cleaved and replaced by a hydrogen atom, a process often exacerbated by strong bases and aqueous conditions.[5]
The following table summarizes the performance of commonly used bases in Suzuki-Miyaura couplings, with specific considerations for electron-rich pyridine systems. The data is compiled from various studies on similar substrates to provide a comparative framework.[3][6][7][8]
| Base | Typical Conditions | Average Yield Range | Strengths | Weaknesses & Considerations |
| Na₂CO₃ | 2M aq. solution, Dioxane or DME | 70-98% | Inexpensive, effective for many standard couplings, moderate basicity.[6][7] | Can be less effective for challenging substrates; heterogeneity can lead to reproducibility issues. |
| K₂CO₃ | 2M aq. solution or solid, Dioxane/H₂O | 75-95% | Slightly more soluble and basic than Na₂CO₃, often a reliable choice.[9] | May not be strong enough for less reactive aryl chlorides. |
| Cs₂CO₃ | Solid, Anhydrous Dioxane or Toluene | 85-99% | High solubility in organic solvents, often provides superior yields due to the "cesium effect"; less hygroscopic.[10] | Significantly more expensive than other carbonates. |
| K₃PO₄ | Solid, Dioxane/H₂O or Toluene | 80-99% | Stronger base, highly effective for sterically hindered substrates and less reactive aryl chlorides.[8][11] | Higher basicity can promote protodeboronation or degrade sensitive functional groups. |
| KF | Solid, Anhydrous THF or Dioxane | Moderate to High | Mild conditions, suitable for base-sensitive functional groups.[12] | Fluoride ions can have a unique activating role but may not be universally effective.[2] |
| Organic Bases (e.g., TEA, DIPEA) | Anhydrous solvents | Variable | Soluble in organic solvents, non-nucleophilic. | Often less effective than inorganic bases in promoting transmetalation.[7] |
Analysis and Recommendation:
For the coupling of this compound, which is electron-rich and thus prone to protodeboronation[5], a judicious choice of base is critical.
-
Initial Screening: K₂CO₃ and K₃PO₄ represent excellent starting points. K₂CO₃ offers a good balance of reactivity and moderate basicity, while K₃PO₄ provides the necessary strength for couplings with less reactive partners (e.g., aryl chlorides) or sterically demanding systems.[3][8]
-
For Maximizing Yield: Cs₂CO₃ is often the base of choice when maximizing yield is the primary objective, especially in late-stage synthesis. Its superior solubility in organic solvents can lead to more homogeneous reaction conditions and improved rates.[10]
-
For Base-Sensitive Substrates: If your coupling partner contains base-labile functional groups (e.g., esters), the milder KF should be considered.[12]
Strategic Workflow for Base Selection
To streamline the optimization process, we propose the following decision-making workflow. This logical progression helps researchers systematically identify the optimal base for their specific reaction involving this compound.
Caption: Decision workflow for selecting an optimal base.
Validated Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. It employs a modern catalyst system known for its efficacy with electron-rich and sterically hindered substrates.
Reaction: Coupling of 4-Bromoanisole with this compound.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
1,4-Dioxane, Anhydrous
-
Water, Degassed
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and the SPhos ligand (0.04 equiv).[5]
-
Degassing: Seal the flask and evacuate and backfill with inert gas at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed 4:1 mixture of dioxane and water by bubbling the inert gas through the solvents for 20-30 minutes. Add the solvent mixture to the reaction flask via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
This guide provides a comprehensive framework for understanding and optimizing the use of different bases in Suzuki-Miyaura reactions involving the valuable this compound building block. By understanding the mechanistic principles and leveraging the comparative data and protocols herein, researchers can significantly accelerate their discovery and development efforts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Applications of Substituted Pyridine Boronic Acids
Introduction: The Unique Duality of Pyridine Boronic Acids
In the landscape of modern synthetic chemistry, pyridine boronic acids and their derivatives stand out as indispensable building blocks.[1][2] These compounds uniquely merge the electron-deficient, heteroaromatic nature of a pyridine ring with the versatile reactivity of a boronic acid functional group.[1] This combination is pivotal for synthesizing a vast array of complex molecules, particularly in the pharmaceutical, agrochemical, and materials science sectors.[1][3][4]
The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, known to enhance biological activity and improve the pharmacokinetic profiles of drug candidates.[1][5] However, the inherent chemical properties of the pyridine ring—specifically the Lewis basic nitrogen atom—introduce significant challenges in their application, most notably in palladium-catalyzed cross-coupling reactions.[6][7][8] This guide provides a comparative analysis of substituted pyridine boronic acids, focusing on their performance in key applications, the causality behind experimental choices, and field-proven protocols to overcome common challenges.
Part 1: The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Analysis
The Suzuki-Miyaura reaction is arguably the most powerful and widely utilized application of pyridine boronic acids, enabling the formation of C-C bonds to create biaryl and hetero-biaryl structures.[1][4][9] However, the success and efficiency of the coupling are highly dependent on the substitution pattern of the pyridine boronic acid.
The "2-Pyridyl Problem": A Persistent Challenge
A well-documented challenge in this field is the "2-pyridyl problem."[6][7] When the boronic acid group is at the C2 position, its proximity to the ring nitrogen can lead to two primary detrimental pathways:
-
Catalyst Poisoning: The Lewis basic nitrogen atom can coordinate to the palladium catalyst, forming an inactive complex and effectively quenching the catalytic cycle.[7][8]
-
Protodeboronation: This is a decomposition pathway where the C-B bond is cleaved by a proton source (e.g., water), replacing the boronic acid with a hydrogen atom and reducing the yield of the desired product.[6][8] 2-Pyridylboronic acids are particularly susceptible to this issue.[10]
Isomer Reactivity Comparison: 2- vs. 3- vs. 4-Pyridyl Boronic Acids
The position of the boronic acid group dramatically influences stability and reactivity.[6][7]
-
2-Pyridylboronic Acids: As discussed, these are the most challenging isomers. Their use often requires specialized conditions, highly active catalysts, or conversion to more stable derivatives like pinacol or MIDA esters to mitigate catalyst poisoning and protodeboronation.[7][10][11]
-
3- and 4-Pyridylboronic Acids: These isomers are generally more stable and less prone to side reactions.[6] The boronic acid group is sufficiently removed from the nitrogen atom, leading to significantly higher yields in standard Suzuki-Miyaura couplings.[6] Studies have shown that 3- and 4-isomers provide good to excellent yields where 2-isomers give only modest results under similar conditions.[6]
The Role of Substituents
Substituents on the pyridine ring can be strategically employed to modulate reactivity:
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) or trifluoromethyl groups (-CF3) can decrease the Lewis basicity of the pyridine nitrogen.[12][13] This reduces its tendency to coordinate with and inhibit the palladium catalyst. For instance, experiments have shown that while pyridine itself can inhibit a coupling reaction, 2-chloropyridine does not, allowing the reaction to proceed efficiently.[12][13]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) can increase the electron density of the ring, which can sometimes facilitate the transmetalation step, though they may also enhance the nitrogen's Lewis basicity.[9]
Comparative Data: Suzuki-Miyaura Coupling Performance
The following table summarizes representative data, illustrating the impact of isomer position and reaction conditions on product yield.
| Pyridine Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Pyridylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Modest | [6] |
| 3-Pyridylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good | [6] |
| 4-Pyridylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good | [6] |
| 2-Chloro-5-pyridylboronic acid | 3-Amino-5-bromopyridine | Pd₂(dba)₃ / P(tBu)₃ | K₃PO₄ | Dioxane | 81% | [9] |
| 2-Methoxy-5-pyridylboronic acid | 3-Amino-5-bromopyridine | Pd₂(dba)₃ / P(tBu)₃ | K₃PO₄ | Dioxane | 83% | [9] |
| 2-Pyridyl MIDA boronate | 4-Chloroacetophenone | XPhos Pd G2 / Cu(OAc)₂ | K₃PO₄ | iPrOH | 91% | [11] |
This table is a synthesis of data from multiple sources and is for illustrative purposes. Direct comparison requires identical reaction conditions.
Visualizing the Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding these transformations.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 2,5-Dimethoxypyridine-4-boronic Acid
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance
As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical reagents. Among these, functionalized heterocyclic compounds like 2,5-Dimethoxypyridine-4-boronic acid are invaluable. However, their utility in synthesis is matched by the critical need for rigorous safety and disposal protocols. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to move beyond mere compliance, fostering a culture of intrinsic safety that protects both laboratory personnel and the environment.
Immediate Safety Profile: Understanding the Hazard
Before any handling or disposal, a thorough understanding of the compound's hazard profile is non-negotiable. This compound is not a benign substance; it possesses a distinct set of hazards that dictate our handling and disposal strategy. The primary risks are summarized below based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data.[1]
| Hazard Classification | GHS Code | Description | Implication for Handling & Disposal |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled.[1] | All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to prevent respiratory exposure. |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] | Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[2] Accidental ingestion requires immediate medical attention. |
| Skin Irritation | H315 | Causes skin irritation.[1] | Chemical-resistant gloves (e.g., nitrile) are required to prevent direct contact. Contaminated gloves must be disposed of as hazardous waste.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | Tight-sealing safety goggles or a face shield must be worn to protect against dust and splashes.[3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] | Reinforces the need for adequate ventilation and the use of a fume hood to minimize inhalation of airborne particles.[2] |
The Core Principle: Treat as Segregated Hazardous Waste
The foundational rule for the disposal of this compound is absolute: it must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or washed down the sanitary sewer.[4][5] The pyridine moiety suggests potential toxicity, while the boronic acid group presents specific reactivity and incompatibility concerns.[3][6]
The entire lifecycle of the waste—from generation to collection—must adhere to local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[7] Academic laboratories may operate under the alternative requirements of EPA's Subpart K, which provides specific guidelines for waste management in a research setting.[8]
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled safely from the point of generation to its final collection by Environmental Health and Safety (EHS) personnel.
Step 1: Waste Identification and Segregation
Proper disposal begins with correct identification. All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Residual solid chemical
-
Solutions containing the compound
-
Contaminated personal protective equipment (PPE), such as gloves
-
Contaminated labware (e.g., weighing paper, pipette tips, vials)
Causality: The principle of thorough identification prevents the inadvertent contamination of non-hazardous waste streams, a common source of laboratory compliance violations.
Crucially, this waste stream must be segregated from incompatible chemicals to prevent dangerous reactions.[5]
-
Do NOT mix with:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases
-
Causality: Boronic acids can react unpredictably with these substances.[3] Pyridine derivatives can also undergo violent reactions with acids and oxidizers.[9] Segregation is a proactive safety measure to prevent exothermic reactions, gas evolution, or fire.
Step 2: Waste Containerization
The choice and preparation of the waste container are critical for safe accumulation.
-
Select a Compatible Container: Use a chemically resistant container, typically high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[3][10] The original product container is often a suitable choice if it is in good condition.[5]
-
Ensure Proper Condition: The container must be clean, dry, and free from damage or deterioration.[7]
-
Affix Hazardous Waste Label: As soon as the first quantity of waste is added, the container must be labeled. The label must include:[5][11]
-
The words "Hazardous Waste"
-
The full, unambiguous chemical name: "this compound" (avoiding formulas or abbreviations)
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant")[6]
-
The date accumulation started.
-
Causality: Proper labeling ensures that anyone handling the container is immediately aware of its contents and the associated dangers. It is also a primary requirement for regulatory compliance.
Step 3: Waste Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10]
-
Secure Storage: Keep the waste container tightly sealed at all times, except when actively adding waste.[5]
-
Location: The SAA must be in a well-ventilated, secure area, away from general laboratory traffic.[4][6]
-
Secondary Containment: Store the container within a secondary containment bin or tray to control any potential leaks or spills.[7]
-
Adhere to Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[11] Once a container is full, it must be removed from the SAA within three days.[10]
Causality: The SAA protocol minimizes the risk of large-scale incidents by keeping waste quantities small and manageable at the source. Secondary containment is a critical barrier to prevent environmental release in the event of a primary container failure.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
Even with meticulous planning, accidents can occur. A clear, pre-defined emergency response is essential.
Spill Management
-
Small Spill (Contained in Fume Hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[4][6]
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[12]
-
Decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.[13]
-
-
Large Spill (Outside of Fume Hood):
-
Evacuate: Immediately evacuate all personnel from the affected area.[6]
-
Alert: Notify your laboratory supervisor and contact your institution's Environmental Health and Safety (EHS) department or emergency response line.[9]
-
Secure: Restrict access to the area to prevent further exposure.
-
Do Not Attempt Cleanup: Allow trained emergency personnel to manage the cleanup.
-
Causality: Differentiating between small and large spills ensures a response proportionate to the risk. Untrained personnel attempting to clean a large spill can exacerbate the situation, increasing exposure and spreading contamination.
Accidental Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[9] Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
References
- 1. This compound | C7H10BNO4 | CID 74890663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. epa.gov [epa.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vumc.org [vumc.org]
- 12. fishersci.com [fishersci.com]
- 13. IsoLab - Boric Acid [isolab.ess.washington.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,5-Dimethoxypyridine-4-boronic acid
As a Senior Application Scientist, my primary objective is to empower our clients—researchers, scientists, and drug development professionals—to achieve their goals safely and efficiently. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 2,5-Dimethoxypyridine-4-boronic acid. The causality behind each recommendation is explained to ensure that safety becomes an intuitive and integral part of your workflow. This compound is a valuable reagent in organic synthesis; handling it with the respect it deserves is paramount to both personal safety and scientific integrity.
Hazard Identification & Risk Assessment: The 'Why' Behind the 'What'
Understanding the specific hazards of this compound is the critical first step in constructing a robust safety plan. The compound's known toxicological profile dictates the necessary layers of protection. Based on aggregated data from multiple suppliers, the primary hazards are summarized below.[1]
| Pictogram(s) | GHS Code | Hazard Statement | Implication in the Lab |
|
| H331, H302 | Toxic if inhaled, Harmful if swallowed [1] | The primary risk is from airborne particles. As a solid, any operation that can generate dust (e.g., weighing, transferring) poses a significant inhalation risk. Accidental ingestion via contaminated hands is a secondary but serious concern. |
|
| H315, H319 | Causes skin irritation, Causes serious eye irritation [1][2][3][4] | Direct contact with the solid or solutions can cause significant irritation. The eyes are particularly vulnerable to damage from dust or splashes. |
|
| H335 | May cause respiratory irritation [1][2][3][4] | Inhaling dust can lead to irritation of the nose, throat, and lungs, even at concentrations below the threshold for acute toxicity. |
|
| H412 | Harmful to aquatic life with long lasting effects [5] | This hazard dictates strict disposal protocols to prevent environmental release. Waste cannot be discharged into the sanitary sewer system. |
Given the "Toxic if inhaled" classification, we must operate with a higher level of caution than for a simple irritant. All handling procedures should be designed around the principle of containment .
Engineering Controls: The First and Most Critical Line of Defense
Personal protective equipment is the last line of defense. Your primary protection comes from engineering controls designed to isolate you from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound solid must be conducted inside a certified chemical fume hood.[6][7][8] This is not negotiable. The fume hood's constant airflow will contain any dust generated and prevent it from entering the laboratory environment and your breathing zone.
-
Ventilation: The laboratory itself must be well-ventilated to provide a secondary layer of protection.[8][9][10]
-
Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6][7] In the event of an exposure, immediate decontamination is key.
Mandatory Personal Protective Equipment (PPE)
The following PPE is required for the routine handling of this compound. The selection is directly informed by the hazards identified in Section 1.
| PPE Category | Specification | Rationale & Key Considerations |
| Eye & Face Protection | Chemical safety goggles (ANSI Z87.1 or EN 166 compliant).[3][6][9][10] | Mandatory. Protects against the "serious eye irritation" hazard (H319) from dust and splashes.[6][7] Safety glasses are insufficient. |
| Full-face shield (worn over goggles). | Highly Recommended when handling larger quantities (>10g) or when there is a significant risk of splashing.[6][11] Provides an additional layer of protection for the entire face. | |
| Hand Protection | Chemically resistant nitrile gloves.[6][7][9] | Mandatory. Protects against the "skin irritation" hazard (H315).[6] Before each use, gloves must be inspected for tears or punctures.[7][11][12] Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste. |
| Body Protection | Fully buttoned laboratory coat.[6][7] | Mandatory. Protects skin and personal clothing from contamination.[8] |
| Long pants and closed-toe shoes. | Mandatory standard laboratory practice.[7] | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask or a half-mask respirator with P100 particulate filters).[7][8][9] | Mandatory when handling the solid compound outside of a containment system (which is not recommended) or if there is any visible dust formation even within a fume hood. Given the H331 "Toxic if inhaled" classification, this is a critical piece of equipment.[1] |
Operational Plan: Step-by-Step PPE Protocols
Properly using PPE is as important as selecting it. The following workflow ensures that protection is maintained throughout the handling process.
Caption: Logical workflow for PPE use, from preparation to completion of task.
Detailed Procedural Guidance:
-
Pre-Operational Checks: Before handling the chemical, inspect all PPE. Ensure your respirator has a proper seal by performing a user seal check. Confirm your fume hood is functioning correctly.
-
Donning Sequence: Put on PPE in an order that minimizes the risk of contamination. The lab coat goes on first, followed by any respiratory protection, then eye protection, and finally gloves. Gloves should be pulled over the cuffs of the lab coat to create a seal.
-
Safe Handling:
-
Doffing Sequence: This is a critical step to prevent exposure from contaminated PPE. The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hand to exterior of coat).
-
Gloves: Remove first. Using one gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in the still-gloved hand. Slide a finger from the ungloved hand inside the cuff of the remaining glove and peel it off, encasing the first glove. Dispose of immediately in a hazardous waste receptacle.
-
Eye/Face Protection: Remove by handling the strap or earpieces, not the front.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated exterior folded inward.
-
Respirator: Remove last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after all PPE has been removed.[3][6][7][8][10][11]
-
Emergency Procedures & Decontamination
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention.[3][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.[2][9]
-
Inhalation: Move the person to fresh air immediately.[2][9] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[9] Seek immediate medical attention.[2][9]
-
Spill: Evacuate all non-essential personnel.[6] Wearing full PPE (including respirator), cover the spill with an inert absorbent material like sand or vermiculite.[6] Carefully sweep the material into a labeled, sealed container for hazardous waste disposal.[6] Do not raise dust.
Disposal Plan: Protecting Yourself and the Environment
Due to its hazards, all waste associated with this compound must be treated as hazardous waste.[6][12]
-
Contaminated PPE: All used gloves, disposable lab coats, and other contaminated materials must be collected in a designated, labeled, and sealed container for hazardous waste.[6][12][13]
-
Chemical Waste: Unused chemical and solutions must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Indicate the full chemical name and any known hazards.[12]
-
Prohibition on Drain Disposal: Do not pour this chemical or its solutions down the drain.[12][13] This is to prevent harm to aquatic life and to comply with environmental regulations.[5]
-
Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Your Environmental Health & Safety (EHS) department is your primary resource for this.[12][13]
By integrating these safety protocols into your daily operations, you ensure a secure environment for groundbreaking research. Trust in procedure and a thorough understanding of the materials you work with are the cornerstones of laboratory safety.
References
- 1. This compound | C7H10BNO4 | CID 74890663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. aksci.com [aksci.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

